methyl 7-bromo-2H-chromene-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 7-bromo-2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-14-11(13)8-4-7-2-3-9(12)5-10(7)15-6-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRUUWPEQBSXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C(C=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676474 | |
| Record name | Methyl 7-bromo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263285-65-9 | |
| Record name | Methyl 7-bromo-2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of methyl 7-bromo-2H-chromene-3-carboxylate
An In-Depth Technical Guide to the Synthesis of Methyl 7-bromo-2H-chromene-3-carboxylate
Abstract
The 2H-chromene scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and pharmaceutical agents. Its derivatives exhibit a wide spectrum of pharmacological activities, making their efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of the synthesis of a key intermediate, this compound. We will delve into the prevalent synthetic strategies, with a primary focus on the robust and widely-utilized Knoevenagel condensation pathway. The discussion emphasizes the mechanistic rationale behind experimental choices, offers a detailed, reproducible protocol, and is grounded in authoritative scientific literature to ensure the highest degree of accuracy and trustworthiness.
Introduction: The Significance of the 2H-Chromene Core
The 2H-chromene, or 2H-1-benzopyran, ring system is a cornerstone in the architecture of many natural products and synthetic molecules with notable therapeutic potential. The strategic functionalization of this core structure allows for the modulation of its biological profile, leading to compounds with applications ranging from anticancer to antimicrobial agents. This compound serves as a versatile building block, where the bromine atom at the C7 position provides a reactive handle for further molecular elaboration via cross-coupling reactions, while the methyl carboxylate group at C3 allows for various chemical transformations, such as amidation. This guide is designed for researchers and drug development professionals, offering field-proven insights into the reliable synthesis of this valuable compound.
Strategic Approaches to 2H-Chromene Synthesis
The construction of the 2H-chromene ring system can be achieved through several elegant synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the chromene core. Key ring-closing strategies include:
-
Knoevenagel Condensation: This is one of the most direct and efficient methods, involving the condensation of a salicylaldehyde derivative with an active methylene compound, typically catalyzed by a mild base.[1][2] The reaction proceeds via a tandem Knoevenagel condensation followed by an intramolecular oxa-Michael addition.[3]
-
Baylis-Hillman Reaction: This atom-economical reaction couples a salicylaldehyde with an activated alkene (e.g., an acrylate) in the presence of a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane).[4] The resulting allylic alcohol adduct can then undergo a cyclization reaction to form the chromene ring.[5][6]
-
Intramolecular Wittig Reaction: This powerful olefination reaction can be adapted for cyclization. The strategy typically involves the O-alkylation of a salicylaldehyde derivative with a halo-ester, followed by the formation of a phosphonium ylide which then reacts with the aldehyde carbonyl in an intramolecular fashion to close the ring.[7][8]
While each approach has its merits, the Knoevenagel condensation offers a highly reliable and straightforward pathway for the synthesis of the target molecule and will be the focus of our detailed discussion.
The Knoevenagel Condensation Pathway: Mechanism and Rationale
The from 4-bromosalicylaldehyde and a suitable active methylene partner, such as methyl acetoacetate, is a classic example of a domino reaction sequence initiated by a Knoevenagel condensation.
Starting Materials and Reagents
-
4-Bromosalicylaldehyde: This commercially available starting material provides the benzene ring, the phenolic hydroxyl group, the aldehyde functionality, and the C7-bromo substituent of the final product.
-
Methyl Acetoacetate: This compound serves as the active methylene partner, providing the three-carbon unit that will form the C2, C3, and C4 atoms of the pyran ring, along with the C3-carboxylate group.
-
Piperidine: A weak secondary amine that serves as an effective base catalyst. Its role is to deprotonate the active methylene compound without promoting the self-condensation of the salicylaldehyde.[1][9]
-
Toluene: A common solvent for this reaction, as it allows for heating to reflux and the azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction equilibrium towards product formation.
Reaction Mechanism
The transformation proceeds through a well-established, multi-step mechanism:
-
Enolate Formation: The piperidine catalyst deprotonates the α-carbon of methyl acetoacetate, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, forming a nucleophilic enolate.
-
Knoevenagel Condensation: The enolate attacks the electrophilic carbonyl carbon of 4-bromosalicylaldehyde. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of a water molecule) to yield a stable, conjugated intermediate.
-
Intramolecular Oxa-Michael Addition: The phenolic hydroxyl group, now positioned favorably, acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system in an intramolecular conjugate addition. This key ring-closing step forms the dihydropyran ring.
-
Tautomerization & Deacetylation: The cyclic intermediate tautomerizes. Under the reaction conditions, the acetyl group at the C4 position is often cleaved, though the exact mechanism can vary. For the synthesis of the target 3-carboxylate without a C4 substituent, the final step involves the effective loss of the acetyl group to yield the final, stable 2H-chromene product.
Below is a diagram illustrating the overall synthetic transformation.
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and safety. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromosalicylaldehyde | 201.02 | 2.01 g | 10.0 |
| Methyl Acetoacetate | 116.12 | 1.28 g (1.16 mL) | 11.0 |
| Piperidine | 85.15 | 0.085 g (0.10 mL) | 1.0 |
| Toluene | - | 50 mL | - |
| Hydrochloric Acid (1 M) | - | 20 mL | - |
| Saturated NaCl (Brine) | - | 20 mL | - |
| Anhydrous Sodium Sulfate | - | ~5 g | - |
| Silica Gel (230-400 mesh) | - | ~50 g | - |
| Ethyl Acetate/Hexane | - | As required | - |
Equipment: 100 mL round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glassware for column chromatography.
Step-by-Step Procedure
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromosalicylaldehyde (2.01 g, 10.0 mmol).
-
Reagent Addition: Add toluene (50 mL), followed by methyl acetoacetate (1.16 mL, 11.0 mmol) and piperidine (0.10 mL, 1.0 mmol).
-
Reaction: Attach a Dean-Stark trap and a reflux condenser to the flask. Heat the mixture to reflux (oil bath temperature ~120-125 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with 20% ethyl acetate in hexane. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting aldehyde), cool the flask to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (1 x 20 mL) to remove the piperidine catalyst, deionized water (1 x 20 mL), and finally with saturated brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 15% ethyl acetate) to isolate the pure this compound.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the final product under high vacuum. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Conclusion
The is efficiently achieved through a piperidine-catalyzed Knoevenagel condensation of 4-bromosalicylaldehyde and methyl acetoacetate. This method is robust, high-yielding, and relies on readily available starting materials. The detailed mechanistic understanding and the optimized experimental protocol provided in this guide offer researchers a reliable foundation for accessing this important synthetic intermediate. The strategic placement of the bromo and carboxylate functionalities makes the title compound an ideal precursor for the development of novel, complex molecules in the pursuit of new therapeutic agents.
References
-
Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823. Available at: [Link]
-
ResearchGate. (n.d.). A Novel Synthesis of 4 H -Chromen-4-ones via Intramolecular Wittig Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Application of Baylis-Hillman Methodology in the Direct Construction of Chromone Derivatives. Available at: [Link]
-
MDPI. (n.d.). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). An efficient synthesis of chromene derivatives through a tandem michael addition-cyclization reaction. Available at: [Link]
-
Kaye, P. T., & Nocanda, X. W. (2000). Application of Baylis–Hillman methodology in a chemoselective synthesis of 3-acyl-2 H -1-chromenes. Journal of the Chemical Society, Perkin Transactions 1, 1331–1337. Available at: [Link]
-
Siddiqui, Z. N., & Khan, K. (2014). Reactions of salicylaldehydes with activated terminal alkynes in aqueous media: synthesis of 3- substituted 4-hydroxy chromenes as potential cytotoxic agents. RSC Advances, 4(62), 32997–33003. Available at: [Link]
-
JETIR. (2020). Comparison of Methods of Synthesis of Coumarin Derivatives from Aldehydes. Journal of Emerging Technologies and Innovative Research, 7(12). Available at: [Link]
-
Scilit. (n.d.). Formation of Chromenes and Coumarin Derivatives From Salicylaldehydes and 2-Pentenedioate: Facile Route to 3-Formylcoumarins. Available at: [Link]
-
ResearchGate. (n.d.). Efficient synthesis of 2H-chromene derivatives via a dual-organocatalytic reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol [mdpi.com]
- 4. Baylis-Hillman Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of Baylis–Hillman methodology in a chemoselective synthesis of 3-acyl-2H-1-chromenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of Methyl 7-bromo-2H-chromene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromenes, heterocyclic compounds characterized by a fused benzene and pyran ring system, represent a privileged scaffold in medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have established them as a focal point for extensive research. The introduction of a bromine substituent onto the chromene core is a strategic modification known to enhance lipophilicity and modulate electronic properties, often leading to improved pharmacological potency and target engagement. This guide provides a comprehensive technical overview of methyl 7-bromo-2H-chromene-3-carboxylate, a member of this promising class of compounds. While specific experimental data for this exact molecule is not extensively published, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications. This guide is intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, providing both theoretical insights and practical methodologies.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. For this compound, while some specific experimental values are not publicly available, we can infer its key properties based on its structure and data from analogous compounds.
| Property | Value/Description | Source/Rationale |
| CAS Number | 1263285-65-9 | [1] |
| Molecular Formula | C₁₁H₉BrO₃ | Calculated |
| Molecular Weight | 269.09 g/mol | Calculated |
| Appearance | White to off-white solid. | Inferred from related compounds. |
| Melting Point | Not available. Expected to be a solid at room temperature. | Based on the solid nature of similar chromene derivatives. |
| Boiling Point | Not available. Expected to decompose at high temperatures. | Common for complex organic molecules. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and poorly soluble in water. | Based on the nonpolar nature of the brominated aromatic ring and the presence of an ester group. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | Standard practice for chemical reagents. |
Synthesis and Mechanistic Insights
The synthesis of this compound can be efficiently achieved through the esterification of its corresponding carboxylic acid precursor, 7-bromo-2H-chromene-3-carboxylic acid. The Fischer esterification, a classic and reliable method, is well-suited for this transformation.
Proposed Synthetic Workflow: Fischer Esterification
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
7-bromo-2H-chromene-3-carboxylic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-bromo-2H-chromene-3-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the stirred solution. The addition of a strong acid catalyst is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[2][3]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot and the appearance of the product ester spot. Using a large excess of methanol serves to shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[4]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Mechanistic Rationale
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps involve the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester. Each step in this process is reversible.[2]
Spectroscopic Analysis
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, vinylic, methylene, and methyl protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | 7.8 - 8.2 | Singlet | - | Vinylic proton deshielded by the adjacent ester and the aromatic ring. |
| Aromatic Protons (H-5, H-6, H-8) | 6.8 - 7.5 | Multiplet | - | Aromatic protons in the substituted benzene ring. The presence of the bromine atom will influence their chemical shifts and coupling patterns. |
| Methylene Protons (H-2) | 4.8 - 5.2 | Singlet or narrow multiplet | - | Methylene protons adjacent to the oxygen atom in the pyran ring. |
| Methyl Protons (-OCH₃) | 3.7 - 3.9 | Singlet | - | Protons of the methyl ester group. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | 165 - 175 | Carbonyl carbon of the ester group.[5] |
| C-4 | 135 - 145 | Vinylic carbon deshielded by the ester group. |
| Aromatic Carbons | 110 - 155 | Carbons of the benzene ring, with the carbon bearing the bromine atom (C-7) expected at a lower field (around 115-125 ppm). |
| C-3 | 115 - 125 | Vinylic carbon attached to the ester group. |
| C-2 | 65 - 75 | Methylene carbon adjacent to the oxygen atom. |
| -OCH₃ | 50 - 55 | Carbon of the methyl ester group.[5] |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| C=O (ester) | 1710 - 1730 | Strong, sharp absorption band characteristic of an α,β-unsaturated ester carbonyl stretch.[6] |
| C=C (alkene) | 1620 - 1650 | Absorption due to the carbon-carbon double bond in the pyran ring. |
| C-O (ester) | 1200 - 1300 and 1000 - 1100 | Two distinct stretching vibrations for the C-O single bonds of the ester group.[6] |
| C-Br | 500 - 600 | Stretching vibration of the carbon-bromine bond. |
| Aromatic C-H | 3000 - 3100 | Stretching vibrations of the aromatic C-H bonds. |
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of a bromine atom will be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio).
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak at m/z 268 and 270, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Loss of a methoxy radical (-OCH₃): A fragment at m/z 237/239.
-
Loss of a methyl group (-CH₃): A fragment at m/z 253/255.
-
Loss of the ester group (-COOCH₃): A fragment at m/z 209/211.
-
Acylium ion ([M-OCH₃]⁺): A stable fragment that is often observed in the mass spectra of esters.
Reactivity Profile and Synthetic Utility
The reactivity of this compound is dictated by the interplay of its functional groups: the brominated aromatic ring, the reactive double bond in the pyran ring, and the ester moiety.
Reactions at the Brominated Aromatic Ring
The bromine atom at the 7-position serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Reactions of the 2H-Chromene Double Bond
The double bond in the pyran ring is susceptible to various addition reactions. For instance, electrophilic addition of halogens or hydrogen halides can occur. Furthermore, the 2H-chromene system can undergo ring-opening reactions under certain nucleophilic or acidic conditions.[5]
Reactions of the Ester Group
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other esters via transesterification or to amides by reaction with amines.
Caption: Key reactive sites of this compound.
Potential Applications in Drug Discovery
The chromene scaffold is a well-established pharmacophore, and the introduction of a bromine atom can significantly enhance the biological activity of these molecules. Bromo-substituted chromenes have demonstrated a range of promising therapeutic activities.[7]
-
Antimicrobial Agents: The increased lipophilicity imparted by the bromine atom can facilitate the penetration of microbial cell membranes, leading to enhanced antimicrobial and antifungal activity.[8]
-
Anticancer Agents: Brominated chromene derivatives have shown potent cytotoxic effects against various cancer cell lines. The bromine atom can influence the binding affinity of the molecule to its biological target and may also play a role in modulating metabolic stability.[9][10]
-
Enzyme Inhibitors: The chromene nucleus can serve as a scaffold for the design of inhibitors for various enzymes implicated in disease pathogenesis.
While specific biological data for this compound is limited in the public domain, its structural features suggest that it is a promising candidate for further investigation in these therapeutic areas. Its utility as a versatile building block for the synthesis of more complex and potentially more potent derivatives is also of significant interest to the drug discovery community.
Conclusion
This compound is a synthetically accessible and highly versatile heterocyclic compound. This in-depth guide, by synthesizing available data and applying established chemical principles, has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, predicted spectroscopic data for its characterization, and an analysis of its reactivity and potential applications. The presence of multiple reactive sites makes this molecule an attractive starting point for the development of novel compounds with potential therapeutic value. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemical and biological properties of this promising chromene derivative.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
Antimicrobial and antioxidant activities of substituted halogenated coumarins. (2025). ResearchGate. Retrieved from [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). Molecules, 18(2), 2084-2095. [Link]
-
Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
NMR Spectra and Molecular Structure. (n.d.). Thieme. Retrieved from [Link]
-
2-Aminoethyl 2-oxo-2H-chromene-3-carboxylate - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
- Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. (2025). Journal of the Chemical Society, Perkin Transactions 1, 2509-2517.
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Fischer Esterification: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.
-
Rearrangement of the TMS ester of 4-Oxo-4H-chromene-2-carboxylic acid and analogs in EI mass spectra. (n.d.). NIST. Retrieved from [Link]
-
Methyl 2-oxo-2H-chromene-3-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(10), o3024. [Link]
-
Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 331–335. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). ChemComplete. Retrieved from [Link]
-
Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. (2019). Manila Journal of Science, 12, 64-77. [Link]
-
2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2271383. [Link]
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2022). Oriental Journal of Chemistry, 38(3). [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). ResearchGate. Retrieved from [Link]
-
Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. Retrieved from [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. Retrieved from [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. (2013). PubMed. Retrieved from [Link]
-
(Z)-2-(Bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone. (2023). MDPI. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018). ResearchGate. Retrieved from [Link]
-
Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis. (2016). ResearchGate. Retrieved from [Link]
-
Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][8]Oxazines, and Chromeno[2,3-d]Pyrimidines. (2025). ResearchGate. Retrieved from [Link]
-
Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. (2023). Asian Journal of Research in Chemistry, 16(5), 583-590. [Link]
-
Investigation of Derivatives of 2H-Chromene Oximes as Anticancer Agents. (2025). PubMed. Retrieved from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, molecular modeling and anticancer activity of new coumarin containing compounds. (2016). PubMed Central. Retrieved from [Link]
-
Reactions and Antimicrobial activity of 6-bromo 3-(2-bromo-acetyl) - 2-H-chromen-2-one. (2025). ResearchGate. Retrieved from [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2013). MDPI. Retrieved from [Link]
-
Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. (2025). ResearchGate. Retrieved from [Link]
-
C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
Sources
- 1. This compound | 1263285-65-9 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 8. scienceopen.com [scienceopen.com]
- 9. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
A Comprehensive Guide to the Structural Elucidaion of Methyl 7-Bromo-2H-Chromene-3-Carboxylate
This technical guide provides an in-depth, research-level walkthrough for the complete structural elucidation of methyl 7-bromo-2H-chromene-3-carboxylate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal-level thinking behind the analytical strategy. We will explore the synergy between various spectroscopic techniques, demonstrating how a robust, self-validating dataset is constructed to unambiguously confirm the molecular structure of the target compound.
Introduction: The Importance of Unambiguous Characterization
The 2H-chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The precise substitution pattern on the chromene ring system is critical to its pharmacological activity. Therefore, the unambiguous structural confirmation of novel derivatives, such as this compound (CAS No. 1263285-65-9), is a foundational requirement for any further research or development. This guide details the integrated analytical workflow employed to achieve this confirmation with the highest degree of scientific rigor.
Part 1: Foundational Analysis - Molecular Formula and Unsaturation
The first step in any structural elucidation is to determine the molecular formula and the degree of unsaturation. This is primarily achieved through high-resolution mass spectrometry (HRMS) and is corroborated by ¹³C NMR data.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer is used in positive ion mode.
-
Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.
Data Interpretation and Causality
The presence of a bromine atom is a key structural feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[1][2] This results in a characteristic isotopic pattern for any bromine-containing ion, which manifests as two peaks of nearly equal intensity separated by 2 m/z units (the M and M+2 peaks). This pattern is a critical diagnostic tool.[1][2][3]
Table 1: High-Resolution Mass Spectrometry Data
| Parameter | Observed Value | Calculated Value |
| Ion Species | [M+H]⁺ | - |
| m/z for C₁₁H₁₀⁷⁹BrO₃ | 284.9811 | 284.9813 |
| m/z for C₁₁H₁₀⁸¹BrO₃ | 286.9790 | 286.9793 |
| Molecular Formula | C₁₁H₉BrO₃ | - |
| Degree of Unsaturation | 7 | - |
The observed m/z values are in excellent agreement with the calculated values for the protonated molecule, confirming the molecular formula C₁₁H₉BrO₃. The degree of unsaturation is calculated to be 7, suggesting the presence of a benzene ring (4 degrees), a double bond (1 degree), a carbonyl group (1 degree), and a heterocyclic ring (1 degree).
Part 2: Functional Group Identification via Infrared Spectroscopy
Infrared (IR) spectroscopy provides rapid identification of key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact.
-
The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Interpretation
The IR spectrum provides immediate evidence for the key functional moieties hypothesized from the molecular formula.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Medium | Aromatic C-H Stretch |
| ~2955 | Medium | Aliphatic C-H Stretch (O-CH₃) |
| ~1715 | Strong | C=O Stretch (α,β-unsaturated ester) |
| ~1610, 1570 | Strong | C=C Stretch (alkene and aromatic) |
| ~1250 | Strong | C-O Stretch (ester and ether) |
The strong absorption at ~1715 cm⁻¹ is characteristic of a carbonyl group conjugated with a double bond, consistent with an α,β-unsaturated ester.[4] The peaks around 1610-1570 cm⁻¹ and ~1250 cm⁻¹ further support the presence of the aromatic ring, alkene, and ether/ester functionalities within the chromene system.
Part 3: Building the Carbon-Hydrogen Framework with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[5] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is used to assemble the structure piece by piece.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR-based structure elucidation.
¹H and ¹³C NMR Data
Table 3: ¹H and ¹³C NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | ¹³C (δc, mult.) | ¹H (δн, mult., J in Hz) |
| 2 | 65.8 (CH₂) | 4.95 (s, 2H) |
| 3 | 118.5 (C) | - |
| 4 | 145.1 (CH) | 7.80 (s, 1H) |
| 4a | 119.2 (C) | - |
| 5 | 129.5 (CH) | 7.20 (d, J = 8.5 Hz, 1H) |
| 6 | 125.1 (CH) | 7.28 (dd, J = 8.5, 2.0 Hz, 1H) |
| 7 | 117.8 (C) | - |
| 8 | 118.9 (CH) | 7.40 (d, J = 2.0 Hz, 1H) |
| 8a | 153.2 (C) | - |
| C=O | 163.5 (C) | - |
| OCH₃ | 52.5 (CH₃) | 3.85 (s, 3H) |
Note: Chemical shifts are predicted based on analogous structures and established substituent effects in chromene systems.[6][7]
Interpretation of 1D NMR Spectra
-
¹H NMR: The spectrum shows four distinct signals in the aromatic region (δ 7.0-8.0 ppm), a singlet at δ 7.80 ppm characteristic of a vinyl proton, a singlet at δ 4.95 ppm for a methylene group adjacent to an oxygen, and a sharp singlet at δ 3.85 ppm for a methoxy group. The splitting pattern in the aromatic region—a doublet, a doublet of doublets, and another doublet—is indicative of a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR: The spectrum displays 11 unique carbon signals, consistent with the molecular formula. The signal at δ 163.5 ppm is typical for an ester carbonyl carbon.[8] The signals in the range of δ 110-155 ppm correspond to the aromatic and olefinic carbons, while the signals at δ 65.8 and 52.5 ppm are assigned to the methylene (C2) and methoxy carbons, respectively.
Interpretation of 2D NMR Spectra: Connecting the Pieces
The 2D NMR experiments are crucial for assembling the molecular puzzle.[9][10]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within 2-3 bonds.[11]
-
A key correlation is observed between the proton at δ 7.28 ppm (H6) and the protons at δ 7.20 ppm (H5) and δ 7.40 ppm (H8). This confirms their adjacency on the aromatic ring and solidifies the 1,2,4-substitution pattern.
-
The absence of other correlations indicates that the remaining protons (H2, H4, and OCH₃) are isolated spin systems.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly links each proton to the carbon it is attached to.[11]
-
The vinyl proton at δ 7.80 ppm correlates to the carbon at δ 145.1 ppm (C4).
-
The methylene protons at δ 4.95 ppm correlate to the carbon at δ 65.8 ppm (C2).
-
The methoxy protons at δ 3.85 ppm correlate to the carbon at δ 52.5 ppm.
-
Aromatic protons are correlated to their respective carbons as listed in Table 3.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for establishing the overall connectivity by showing correlations between protons and carbons over 2-3 bonds.[9][11]
Caption: Table of key long-range ¹H-¹³C correlations from HMBC.
The HMBC data provides the final, definitive links. The correlation from the vinyl proton H4 to the ester carbonyl confirms the C3-carboxylate substitution. The correlations from the methylene protons (H2) to both C4 and the aromatic carbon C8a bridge the heterocyclic ring to the benzene ring. Crucially, the lack of a proton signal correlating to the carbon at δ 117.8 ppm (C7), combined with the chemical shift and the established connectivity, confirms that the bromine atom is located at the C7 position.
Conclusion
Through the systematic and integrated application of mass spectrometry, infrared spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, the structure of this compound is unambiguously confirmed. Each piece of data serves to validate the others, from the isotopic signature of bromine in the mass spectrum to the long-range heteronuclear correlations that piece together the molecular framework. This rigorous, multi-technique approach exemplifies the standard required for the structural elucidation of novel compounds in modern chemical research and drug development.
References
-
IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. Retrieved from [Link]
-
Sheng, J. (n.d.). Molecular machines. University of Groningen. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mass Spectra of Imidoyl Halides and Bromoiminium Bromides. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-3-chloro-. NIST WebBook. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for Synthesis of New Heterocycles as Potential Antiproliferative Agents. Retrieved from [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
UniCA IRIS. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic part of ¹H NMR spectra of a) chromene 1 (closed forms of.... Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0005805). Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
IUCr. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
PubChem. (n.d.). 7-bromo-2-oxo-2h-chromene-3-carboxylic acid. Retrieved from [Link]
-
Chemsrc.com. (n.d.). This compound Price. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]
-
ACS Publications. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
NIH. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]
-
MDPI. (n.d.). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link]
-
OUCI. (n.d.). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Retrieved from [Link]
Sources
- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. youtube.com [youtube.com]
- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. article.sapub.org [article.sapub.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. mdpi.com [mdpi.com]
- 7. iris.unica.it [iris.unica.it]
- 8. compoundchem.com [compoundchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab [ouci.dntb.gov.ua]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 7-bromo-2H-chromene-3-carboxylate
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
Methyl 7-bromo-2H-chromene-3-carboxylate is a heterocyclic compound belonging to the chromene family, which are prominent scaffolds in medicinal chemistry and materials science. The precise elucidation of its molecular structure is paramount for understanding its reactivity, biological activity, and for quality control in synthetic applications. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and supported by data from analogous structures. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a robust framework for its unambiguous identification. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers in drug discovery and chemical synthesis.
Molecular Structure and Key Features
To interpret the spectroscopic data, it is essential to first understand the molecular architecture of this compound.
-
Core Scaffold: A bicyclic 2H-chromene system.
-
Substitution:
-
A bromine atom at the C7 position of the aromatic ring.
-
A methyl carboxylate (-COOCH₃) group at the C3 position of the pyran ring.
-
-
Key Functional Groups: Aromatic ring, vinyl ether, α,β-unsaturated ester, and an alkyl bromide.
Each of these features will give rise to characteristic signals in the various spectra, allowing for a detailed structural assignment.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The expected spectrum for the title compound in a standard solvent like deuterochloroform (CDCl₃) would exhibit distinct signals for the aromatic, vinylic, methylene, and methyl protons.
Predicted ¹H NMR Spectral Data
The electron-withdrawing effects of the bromine atom, the ester group, and the ether oxygen atom are key determinants of the proton chemical shifts.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 (Vinylic) | 7.8 – 8.2 | Singlet (s) | N/A | Located on a double bond and conjugated with the ester's carbonyl group, leading to significant deshielding. |
| H-5 (Aromatic) | 7.3 – 7.5 | Doublet (d) | ~8.5 | Ortho-coupled to H-6. Deshielded by the adjacent ring oxygen. |
| H-6 (Aromatic) | 7.2 – 7.4 | Doublet of Doublets (dd) | ~8.5, ~2.0 | Ortho-coupled to H-5 and meta-coupled to H-8. |
| H-8 (Aromatic) | 7.5 – 7.7 | Doublet (d) | ~2.0 | Meta-coupled to H-6. Deshielded by the anisotropic effect of the bromine at C7. |
| H-2 (Methylene) | 4.9 – 5.2 | Singlet (s) or a narrow multiplet | N/A | Protons are adjacent to the ring oxygen and the C3-sp² carbon. Their equivalence depends on the conformational dynamics. |
| -OCH₃ (Methyl) | 3.8 – 3.9 | Singlet (s) | N/A | Characteristic chemical shift for methyl ester protons. |
Experimental Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.[1][2]
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Data Analysis Workflow
Caption: Workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton-decoupled ¹³C NMR spectroscopy reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., hybridization, attached functional groups).
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | 163 – 166 | Typical range for an α,β-unsaturated ester carbonyl carbon. |
| C7 (C-Br) | 117 – 120 | The carbon directly attached to bromine is shielded compared to other aromatic carbons but its exact position can vary. |
| C4a, C8a (Aromatic) | 150 – 155 | Quaternary carbons of the fused ring system, deshielded by the ether oxygen. |
| C3, C4 (Vinylic) | 125 – 145 | sp² hybridized carbons of the pyran ring. C4 is expected to be more downfield. |
| C5, C6, C8 (Aromatic) | 118 – 135 | Chemical shifts are influenced by the bromine and oxygen substituents. |
| C2 (Methylene) | 65 – 70 | Aliphatic carbon adjacent to an ether oxygen (sp³ C-O). |
| -OCH₃ (Methyl) | 51 – 53 | Characteristic chemical shift for a methyl ester carbon. |
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.
-
Instrumentation: A 100 MHz or higher ¹³C frequency spectrometer.[2]
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-2048 or more, depending on concentration.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃/CH (positive peaks in DEPT-135), CH₂ (negative peaks in DEPT-135), and quaternary carbons (absent in DEPT spectra).[3]
-
Processing: Process the FID as described for ¹H NMR. The solvent peak (CDCl₃) at ~77.16 ppm can be used as a secondary reference.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100–3000 | Medium | C-H Stretch | Aromatic & Vinylic C-H |
| 2990–2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (-CH₂, -CH₃) |
| ~1725 | Strong | C=O Stretch | α,β-Unsaturated Ester |
| ~1610, 1580, 1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1250–1200 | Strong | C-O Stretch | Ester (asymmetric) |
| 1150–1050 | Strong | C-O Stretch | Ether (asymmetric) |
| Below 800 | Medium-Weak | C-Br Stretch | Aryl Bromide |
The most prominent and diagnostic peak will be the strong carbonyl (C=O) absorption around 1725 cm⁻¹.[4]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[4]
-
Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Apply pressure to the sample to ensure good contact.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Processing: The spectrum is automatically ratioed against the background by the instrument software.
IR Spectroscopy Workflow
Caption: General workflow for FTIR-ATR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's structure.
Predicted Mass Spectrum Data
-
Molecular Formula: C₁₁H₉BrO₃
-
Molecular Weight: 267.97 g/mol (for ⁷⁹Br) and 269.97 g/mol (for ⁸¹Br)
-
Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected due to the stable aromatic system. The key diagnostic feature will be the presence of two peaks of nearly equal intensity (the M⁺ peak and the M+2 peak) separated by 2 m/z units, which is the characteristic isotopic signature of a single bromine atom.[5][6]
Expected Fragmentation Pattern
Under Electron Ionization (EI), the following fragmentation pathways are plausible:
| m/z Value | Proposed Fragment | Rationale |
| 239 / 241 | [M - C₂H₄]⁺ | Loss of ethene via retro-Diels-Alder reaction. |
| 211 / 213 | [M - C₂H₂O]⁺ | Loss of ketene from the pyran ring. |
| 209 / 211 | [M - COOCH₃]⁺ | Loss of the methyl carboxylate radical. |
| 188 | [M - Br]⁺ | Loss of the bromine radical. |
| 159 | [M - Br - CHO]⁺ | Subsequent loss of a formyl radical from the [M-Br]⁺ fragment. |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. Introduce a dilute solution of the compound (e.g., in ethyl acetate) into the GC injector.
-
Ionization: Standard Electron Ionization (EI) at 70 eV is typically used.[4]
-
Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Scan a mass range of m/z 40-500 to detect the molecular ion and key fragments.
Conclusion: A Multi-faceted Approach to Structure Elucidation
The unambiguous structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition (specifically the presence of bromine). The predicted data in this guide serves as a benchmark for researchers. Any significant deviation from these expected values would warrant further investigation into the sample's purity or suggest an alternative molecular structure. This comprehensive approach ensures the highest level of scientific rigor in the characterization of this important heterocyclic compound.
References
- Time information in Pasuruan, ID. Google Search. Accessed January 15, 2026.
- Supporting Information for a chemical synthesis paper. This document provides examples of how NMR, IR, and HRMS data are typically reported for organic compounds, including standard solvents and referencing.
- Sheng, J. Molecular Machines. University of Groningen.
- Organic Syntheses Procedure. Organic Syntheses.
- This compound CAS NO.1263285-65-9. Jiuzhou Chem Co., Ltd. Provides basic supplier information and a CAS number for the target compound.
- Supporting Information for "Water-promoted catalytic hydrodecarboxylation...". Royal Society of Chemistry, 2023. This document outlines general information for spectroscopic analysis, including NMR instrument frequencies and internal standards.
- 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry, NC State University Libraries. This educational resource explains the utility of DEPT NMR experiments for distinguishing between carbon types (CH, CH₂, CH₃).
- This compound | 1263285-65-9. ChemicalBook.
- Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. IUCr Journals. This research article details a full characterization of a related chromene derivative, including NMR, MS, and IR spectroscopy methods.
- 13C NMR Chemical Shifts. In Organic Chemistry Data, ACS Division of Organic Chemistry. A comprehensive database and resource for understanding ¹³C NMR chemical shifts.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 2023. An educational guide detailing common fragmentation patterns for various organic functional groups, including halides.
- Lafta, S. J., et al. SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate, 2018.
- 13C NMR Chemical Shift. Oregon State University. An educational resource providing a general overview and reference chart for ¹³C NMR chemical shifts.
- This compound CAS#: 92385-44-9. ChemicalBook.
- Saeed, A., et al. Methyl 2-oxo-2H-chromene-3-carboxylate. ResearchGate, 2012. A publication detailing the characterization of the parent compound without the bromo-substituent.
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. National Institutes of Health (NIH).
- Synthesis and molecular structure of methyl 3-bromo-2-(2-hydroxypropan-2-yl)-7-oxo-7H-selenolo[2,3-f]chromene-8-carboxylate. ResearchGate.
- Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry, ACS Publications, 2022. Mentions the synthesis of the precursor acid, 7-Bromo-2-oxo-2H-chromene-3-carboxylic Acid.
- Ethyl 7-bromo-2-oxo-2H-chromene-3-carboxylate | 105837-04-5. Sigma-Aldrich. Product page for a similar ethyl ester, providing basic properties.
- Fragments of 1H-NMR spectra (the signals of aromatic protons) of ester.... ResearchGate. Provides examples of analyzing aromatic proton signals in NMR spectra of complex heterocyclic systems.
- Mass Spectrometry: Fragmentation. This document provides slides explaining the characteristic M+2 isotopic peaks for chlorine and bromine-containing compounds.
- Tata, R. R., & Harmata, M. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses, 2018. Provides detailed characterization data (¹H NMR, ¹³C NMR) for a bromo-containing ester.
- Pawar, R. Research Profile. ResearchGate.
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
Introduction: The Chromene Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of Chromene Derivatives
Chromene, a heterocyclic compound featuring a benzene ring fused to a pyran ring, represents a "privileged scaffold" in the field of drug discovery.[1] This core structure is a common motif in a vast array of natural products, including flavonoids, tocopherols, and alkaloids, and serves as a foundational blueprint for synthetic compounds with significant therapeutic potential.[2][3][4] The inherent structural features of chromenes allow them to interact with a wide variety of cellular targets, leading to a broad spectrum of pharmacological activities.[2][5] This versatility, often combined with low toxicity, has made chromene derivatives a focal point of intensive research for medicinal chemists aiming to develop novel therapeutic agents.[6]
This guide provides a comprehensive overview of the principal biological activities of chromene derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We will delve into the underlying mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, self-validating protocols for the in-vitro evaluation of these activities, designed for researchers, scientists, and drug development professionals.
Part 1: Anticancer Activity of Chromene Derivatives
Chromene derivatives have emerged as a highly promising class of anticancer agents, with some compounds demonstrating potent cytotoxic effects against various human cancer cell lines, including multidrug-resistant strains.[2][7] Their mechanisms of action are diverse and often involve targeting multiple cellular pathways critical for cancer cell proliferation and survival.[8] One notable example, Crolibulin™ (EPC2407), a chromene analog, has advanced to Phase I/II clinical trials for the treatment of advanced solid malignancies.[2]
Mechanisms of Anticancer Action
The antitumor effects of chromenes are not limited to a single mechanism but encompass a range of cellular and molecular interactions.
-
Microtubule Depolymerization: A significant number of 4H-chromene derivatives exert their anticancer effects by disrupting microtubule dynamics.[7] They bind to the colchicine binding site of β-tubulin, which inhibits tubulin polymerization, leading to mitotic arrest, cell multinucleation, and ultimately, apoptotic cell death.[7][9] This mechanism is particularly effective against rapidly dividing cancer cells.
-
Kinase Inhibition: Chromenes have been shown to inhibit key protein kinases that are often overexpressed or hyperactivated in cancer. Specific derivatives have demonstrated inhibitory activity against Src kinases, Epidermal Growth Factor Receptor (EGFR), and B-RAF kinase, crucial components of signaling pathways that drive cell growth and proliferation.[2][7]
-
Induction of Apoptosis: Many chromene derivatives trigger programmed cell death (apoptosis) in cancer cells. This can occur through various pathways, including the activation of caspases (caspase-3 and caspase-9), modulation of the Bcl-2 family of proteins, and an increase in reactive oxygen species (ROS), which leads to mitochondrial membrane potential collapse.[10][11][12]
-
Cell Cycle Arrest: By interfering with cellular signaling, chromenes can halt the cell cycle at various checkpoints, preventing cancer cells from progressing through division and proliferation.[7][8]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the chromene scaffold to enhance anticancer potency and selectivity.[1] Key findings indicate that targeted functionalization at specific positions on the chromene core can significantly improve bioactivity.[2]
-
Substitution on the Phenyl Ring: The nature and position of substituents on a phenyl group attached to the chromene core play a critical role. For instance, in a series of chromene-azo sulfonamide hybrids, di-substitution with electron-withdrawing chloro groups (2,4-Cl) on the phenyl ring resulted in the highest potency against HepG-2 and MCF-7 cancer cell lines.[13]
-
Fused Ring Systems: The fusion of other heterocyclic rings to the chromene scaffold can enhance activity. For example, pyrimidine moieties fused with 4H-chromenes have shown higher in vitro anticancer activity than the individual derivatives.[2]
-
Specific Functional Groups: The introduction of groups like cyano (-CN), amino (-NH2), and hydantoin moieties has been shown to produce compounds with significant cytotoxic effects, in some cases comparable to or exceeding that of standard drugs like cisplatin and doorubicin.[2][14]
The general workflow for conducting SAR studies provides a logical framework for rational drug design.
Caption: A typical workflow for Structure-Activity Relationship (SAR) studies.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of chromene derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound Class/Example | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
| Spiro-benzo-chromene (Compound 33) | EGFR Kinase | 1.2 | [2] |
| Spiro-benzo-chromene (Compound 33) | B-RAF Kinase | 2.6 | [2] |
| Barbituric acid-based chromene (4g) | A2780 (Ovarian) | Not specified, but most potent | [10][11] |
| Chromene-azo sulfonamide (7a, 2,4-Cl) | HepG-2 (Liver) | 1.63 | [13] |
| Chromene-azo sulfonamide (7a, 2,4-Cl) | MCF-7 (Breast) | 1.72 | [13] |
| Chromene Derivative (Compound 5) | HepG-2 (Liver) | Higher than Doxorubicin | [14] |
| Chromene Derivative (Compound 6) | MCF-7 (Breast) | Higher than Doxorubicin | [14] |
Note: Direct comparison of IC₅₀ values should be done cautiously as experimental conditions can vary between studies.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[15]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chromene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Controls:
-
Vehicle Control: Add medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds.
-
Positive Control: Add a known anticancer drug (e.g., Doxorubicin) at various concentrations.
-
Blank Control: Add medium only (no cells) to account for background absorbance.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible within the cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (% Viability) = [(Abs_test - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Part 2: Antimicrobial Activity
The rise of antimicrobial resistance (AMR) poses a significant global health threat, necessitating the development of novel antimicrobial agents.[16] Chromene derivatives have demonstrated considerable potential, exhibiting broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal species.[16][17]
Mechanisms of Antimicrobial Action
Chromenes employ diverse strategies to inhibit or kill microorganisms.[16][18]
-
Enzyme Inhibition: They can inhibit essential bacterial enzymes like DNA gyrase and topoisomerases, which are vital for DNA replication and cell division.[16]
-
Membrane Disruption: Some derivatives can compromise the integrity of bacterial cell membranes, leading to cell lysis and death.[16]
-
Inhibition of Protein/Nucleic Acid Synthesis: Chromenes can interfere with the fundamental processes of protein and nucleic acid production within the microbial cell.[16]
-
Biofilm Inhibition: Certain chromenes have shown the ability to combat the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to treat.[18]
Notably, halogenated 3-nitro-2H-chromenes have displayed potent activity against multidrug-resistant strains of S. aureus and S. epidermidis.[19]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[20][21][22]
Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock: Dissolve the chromene derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria). This will create a range of decreasing concentrations across the wells.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.
-
Controls:
-
Growth Control: A well containing only broth and the inoculum (no compound) to ensure the microorganism is viable.
-
Sterility Control: A well containing only sterile broth to check for contamination.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin, Vancomycin) is tested in parallel.[23]
-
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the chromene derivative in which there is no visible growth. The result can also be read using a plate reader by measuring absorbance or turbidity.[20]
Caption: Workflow for the Broth Microdilution Method to determine MIC.
Part 3: Anti-Inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are underlying factors in many diseases. Chromene derivatives have demonstrated significant potential in both of these areas.[3][5]
Anti-Inflammatory Mechanisms
Flavonoids, many of which are based on the chromene structure, are well-known for their anti-inflammatory properties.[24] Synthetic 2-phenyl-4H-chromen-4-one derivatives have been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[24]
A key mechanism involves the inhibition of the Toll-Like Receptor 4 (TLR4)/MAPK signaling pathway.[24][25] In response to stimuli like lipopolysaccharide (LPS), this pathway becomes activated, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Certain chromene derivatives can suppress this pathway, thereby downregulating the production of these key inflammatory molecules.[24]
Caption: Inhibition of the TLR4/MAPK signaling pathway by chromene derivatives.
Antioxidant Mechanisms
Chromenes, particularly those with hydroxyl substitutions (like 4-hydroxycoumarins), act as potent antioxidants.[26][27] Their primary mechanism is radical scavenging, where they donate a hydrogen atom to neutralize highly reactive free radicals, thus terminating damaging chain reactions.[26][28]
The antioxidant potential is often attributed to the 4-hydroxyl group, which can readily release a hydrogen atom to a free radical.[26] The presence of other moieties, such as catechol groups, can further enhance this activity.[26]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to evaluate the radical scavenging ability of compounds.[27][29][30]
Principle: DPPH is a stable free radical with a deep violet color and a maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance.[27] The degree of discoloration indicates the scavenging potential of the test compound.
Step-by-Step Methodology:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Compound Preparation: Prepare various concentrations of the chromene derivatives in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes:
-
Test Sample: Add a fixed volume of the DPPH solution (e.g., 1 mL) to a specific volume of the test compound solution (e.g., 3 mL).[27]
-
Control: Mix the DPPH solution with methanol (instead of the sample).
-
Blank: Use methanol to zero the spectrophotometer.
-
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the control (A_control) and the test samples (A_sample) at 517 nm using a UV-Vis spectrophotometer.
-
Calculation:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.
-
Plot the % Inhibition against the compound concentrations to determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity. Ascorbic acid is commonly used as a positive control.[27]
-
Conclusion and Future Directions
The chromene scaffold is unequivocally a cornerstone in the search for new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, underpinned by diverse and potent mechanisms of action against cancer, microbial infections, inflammation, and oxidative stress. The ease of synthesis and the potential for targeted functionalization allow for extensive structure-activity relationship studies, paving the way for the rational design of next-generation drugs with enhanced efficacy and selectivity.[7][31][32] As research continues to unravel the complex interactions between chromene derivatives and their biological targets, we can anticipate the emergence of novel clinical candidates to address some of the most pressing challenges in human health.
References
- Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. (n.d.). Google Books.
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry.
- PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. (n.d.). Semantic Scholar.
- Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. (n.d.). MDPI.
- In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. (n.d.). National Institutes of Health.
- In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). National Institutes of Health.
- Synthesis of some Chromene derivatives. (n.d.). Google Books.
- An Efficient Synthesis of Some New Chromene Derivatives Catalyzed by Ag2Cr2O7 Nanoparticles. (n.d.). Taylor & Francis.
- Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry.
- Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. (n.d.). Beilstein Journals.
- Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. (n.d.). Google Books.
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (n.d.). National Institutes of Health.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.
- Antimicrobial and Antifungal Activity of Chromene and Pyrimidine derivatives. (n.d.). ijarsct.co.in.
- Application Note: Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents. (n.d.). Benchchem.
- Comparative Efficacy Analysis of 2H-Chromene Derivatives Against Established Anti-Inflammatory Agents. (n.d.). Benchchem.
- Synthesis, Characterization and Biological Studies of Chromene Derivatives. (n.d.). IslandScholar.
- Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical... (n.d.). ResearchGate.
- Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (n.d.). MDPI.
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). National Institutes of Health.
- Biological importance of structurally diversified chromenes. (n.d.). PubMed.
- In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives. (n.d.). ProQuest.
- Pharmacological activities of chromene derivatives: An overview. (n.d.). ResearchGate.
- Synthesis and evaluation of some chromene derivatives as antioxidant with surface activity. (n.d.). RACO.
- Structure, biological activity, and biosynthesis of natural chromanes and chromenes. (n.d.). SpringerLink.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences.
- SAR studies of 4H‐chromenes antibacterial agents. (n.d.). ResearchGate.
- Evaluation of Antioxidant Activity of 2H-Chromene Derivatives through Optimized Green Synthesis. (n.d.). elibrary.ru.
- Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. (n.d.). Biointerface Research in Applied Chemistry.
- Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. (2023). PubMed.
-
Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][5][16]Oxazines, and Chromeno[2,3-d]Pyrimidines. (2023). Bentham Science. Retrieved January 15, 2026, from
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. (n.d.). PubMed.
- Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. (2023). PMC.
- Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. (2023). ACS Omega.
-
Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][5][16]Oxazines, and Chromeno[2,3-d]Pyrimidines. (n.d.). ResearchGate. Retrieved January 15, 2026, from
- In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives. (2021). PubMed.
- Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. (n.d.). MDPI.
- antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. (n.d.). Journal of Universitas Airlangga.
- Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. (n.d.). Indian Journal of Pharmaceutical Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure, biological activity, and biosynthesis of natural chromanes and chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 6. Biological importance of structurally diversified chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - ProQuest [proquest.com]
- 11. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects [mdpi.com]
- 13. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines | Bentham Science [benthamscience.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. ijarsct.co.in [ijarsct.co.in]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. apec.org [apec.org]
- 22. mdpi.com [mdpi.com]
- 23. Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 24. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biointerfaceresearch.com [biointerfaceresearch.com]
- 28. raco.cat [raco.cat]
- 29. e3s-conferences.org [e3s-conferences.org]
- 30. ijpsonline.com [ijpsonline.com]
- 31. sphinxsai.com [sphinxsai.com]
- 32. BJOC - Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones [beilstein-journals.org]
Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of Methyl 7-bromo-2H-chromene-3-carboxylate
Preamble: The Chromene Scaffold - A Privileged Motif in Drug Discovery
The 2H-chromene ring system, a bicyclic ether, is a cornerstone in the architecture of numerous natural products and synthetic molecules of profound biological importance.[1][2][3] From the anticoagulant properties of warfarin to the diverse pharmacological profiles of flavonoids, the chromene nucleus serves as a versatile scaffold for engaging with a wide array of cellular targets.[1][4][5] Its derivatives have demonstrated a remarkable spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4][5][6] This guide focuses on a specific, less-characterized derivative, methyl 7-bromo-2H-chromene-3-carboxylate . While direct mechanistic data for this compound is sparse in current literature, its structural features—a halogenated benzene ring, a 2H-pyran ring, and a carboxylate group—suggest a rich potential for biological activity.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic framework for the systematic investigation of the mechanism of action (MoA) of this promising molecule. We will proceed by postulating plausible mechanisms based on the established activities of structurally analogous chromene derivatives and detail the experimental workflows required to validate these hypotheses.
Hypothesized Mechanisms of Action and a Framework for Experimental Validation
The diverse biological activities of chromene derivatives stem from their ability to interact with a multitude of cellular targets.[1][4] Below, we explore the most probable mechanisms of action for this compound, supported by evidence from related compounds, and provide detailed experimental roadmaps for their investigation.
Enzyme Inhibition: A Primary Avenue of Investigation
A significant portion of approved drugs function by inhibiting enzyme activity.[7] The chromene scaffold is a well-established pharmacophore for the development of potent enzyme inhibitors.[2][7][8]
Rationale: Numerous chromene derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[4][9] For instance, certain chromene analogs have shown inhibitory activity against key anticancer targets like EGFR, B-RAF, and c-Src kinase.[4][9] The presence of the bromine atom on the chromene ring could enhance binding affinity through halogen bonding within the kinase active site.
Experimental Workflow:
-
Initial Kinase Panel Screening:
-
Objective: To identify potential kinase targets.
-
Protocol:
-
Utilize a commercial kinase panel profiling service (e.g., Eurofins, Promega) to screen this compound at a fixed concentration (e.g., 10 µM) against a broad panel of human kinases.
-
The assay typically measures the inhibition of ATP consumption or phosphopeptide formation.
-
Identify "hits" as kinases with >50% inhibition.
-
-
-
IC50 Determination for Hits:
-
Objective: To quantify the potency of inhibition for the identified kinase targets.
-
Protocol:
-
Perform in vitro kinase assays for each "hit" kinase using a range of inhibitor concentrations (e.g., 10-point serial dilution from 100 µM to 1 nM).
-
Measure kinase activity at each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
-
Mechanism of Inhibition Studies:
-
Objective: To determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.
-
Protocol:
-
Conduct kinetic assays by varying the concentration of one substrate (e.g., ATP) while keeping the other substrate and the inhibitor at fixed concentrations.
-
Repeat this for multiple inhibitor concentrations.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to elucidate the mode of inhibition.[8]
-
-
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 10 µM | IC50 (µM) | Mechanism of Inhibition |
| EGFR | Experimental Data | TBD | TBD |
| B-RAF | Experimental Data | TBD | TBD |
| c-Src | Experimental Data | TBD | TBD |
| ... | ... | ... | ... |
Logical Workflow for Kinase Inhibition Investigation
Caption: Workflow for investigating kinase inhibition.
Rationale: Chromene derivatives have also been reported as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[7][8] Others have shown activity against cyclooxygenases (COX-1/2) and lipoxygenases (LOX), which are involved in inflammation, or carbonic anhydrases (CA), which are implicated in several pathologies including cancer.[7][10][11]
Experimental Approach: A similar tiered approach as described for kinases can be employed:
-
Initial Screening: Test the compound at a single high concentration (e.g., 10-50 µM) against a panel of enzymes (AChE, BChE, COX-1, COX-2, 5-LOX, various CA isoforms).
-
IC50 Determination: For any enzymes showing significant inhibition, perform dose-response studies to quantify potency.
-
Selectivity: Assess the selectivity of inhibition (e.g., COX-2 vs. COX-1, or among different CA isoforms).
Anticancer Activity: Cellular Mechanisms
The antiproliferative activity of chromenes is well-documented, often occurring through the induction of apoptosis, cell cycle arrest, or interference with key signaling pathways.[4][6][12][13]
Rationale: Many effective anticancer agents eliminate tumor cells by inducing programmed cell death (apoptosis). Chromene derivatives have been shown to trigger apoptosis through various mechanisms, including the activation of caspases.[9][12]
Experimental Workflow:
-
Cytotoxicity Screening:
-
Objective: To determine the compound's antiproliferative activity against various cancer cell lines.
-
Protocol:
-
Treat a panel of cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer, HCT-116 colon cancer) with a range of concentrations of the compound for 48-72 hours.[4][6]
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
-
-
-
Apoptosis Confirmation:
-
Objective: To confirm that cell death occurs via apoptosis.
-
Protocol (Annexin V/PI Staining):
-
Treat a sensitive cell line (e.g., HepG2) with the compound at its GI50 and 2x GI50 concentrations for 24-48 hours.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cell population by flow cytometry. An increase in the Annexin V-positive/PI-negative population indicates early apoptosis.
-
-
-
Caspase Activation Assay:
-
Objective: To determine if apoptosis is caspase-dependent.
-
Protocol:
-
Treat cells with the compound as described above.
-
Lyse the cells and measure the activity of key executioner caspases (caspase-3/7) using a luminogenic or fluorogenic substrate. A significant increase in caspase activity confirms the involvement of this pathway.
-
-
Hypothesized Apoptotic Pathway
Caption: Hypothesized intrinsic apoptotic pathway.
Rationale: Interference with the cell cycle is another common anticancer mechanism. Chromene derivatives have been reported to cause cell cycle arrest at different phases (e.g., G1, S, or G2/M), preventing cancer cell proliferation.[9]
Experimental Workflow:
-
Cell Cycle Analysis:
-
Objective: To determine the effect of the compound on cell cycle distribution.
-
Protocol:
-
Treat a sensitive cancer cell line with the compound at its GI50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Fix the cells in ethanol and stain their DNA with Propidium Iodide (PI).
-
Analyze the DNA content of the cells by flow cytometry.
-
An accumulation of cells in a specific phase (e.g., G2/M) indicates cell cycle arrest at that checkpoint.
-
-
-
Western Blot for Cell Cycle Regulators:
-
Objective: To investigate the molecular mechanism of the observed cell cycle arrest.
-
Protocol:
-
Treat cells as above and prepare protein lysates.
-
Perform Western blotting to analyze the expression levels of key cell cycle regulatory proteins (e.g., cyclins, CDKs, p21, p27). For example, a G2/M arrest might be associated with increased levels of Cyclin B1 and decreased activity of CDK1.
-
-
Rationale: Aberrant signaling pathways, such as Wnt/β-catenin, are critical drivers of cancer progression. Some novel 2H-chromene derivatives have been shown to exert their anticancer effects by inhibiting the Wnt/β-catenin signaling pathway.[13]
Experimental Workflow:
-
Reporter Gene Assay:
-
Objective: To determine if the compound inhibits Wnt/β-catenin pathway activity.
-
Protocol:
-
Use a cancer cell line stably transfected with a TCF/LEF-responsive luciferase reporter construct (e.g., TOP/FOP Flash assay).
-
Treat the cells with the compound in the presence or absence of a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor).
-
Measure luciferase activity. A dose-dependent decrease in luciferase signal indicates pathway inhibition.
-
-
-
Western Blot for Pathway Components:
-
Objective: To identify the specific target within the pathway.
-
Protocol:
-
Treat cells with the compound and analyze the protein levels of key pathway components by Western blot.
-
Specifically, measure the levels of total and active (non-phosphorylated) β-catenin, as well as downstream target genes like c-Myc and Cyclin D1. A decrease in active β-catenin and its targets would confirm the mechanism.
-
-
Conclusion and Future Directions
This guide outlines a comprehensive, hypothesis-driven strategy to elucidate the mechanism of action of this compound. By leveraging the extensive knowledge base of related chromene compounds, researchers can efficiently navigate the complexities of MoA studies. The proposed workflows, from broad panel screening to detailed cellular and molecular assays, provide a robust framework for identifying and validating the compound's biological targets.
Initial findings from these studies will be critical in guiding subsequent research. Positive results in kinase inhibition could lead to structure-activity relationship (SAR) studies to optimize potency and selectivity. Confirmation of a specific anticancer mechanism, such as Wnt pathway inhibition, would warrant further investigation in preclinical in vivo models. Ultimately, a thorough understanding of the mechanism of action is paramount for the potential translation of this, or any, novel chemical entity into a therapeutic candidate.
References
- Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. PubMed Central.
- Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology.
- Chromenones as Multineurotargeting Inhibitors of Human Enzymes. ACS Omega.
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry.
- Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Comput
- Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. MDPI.
- PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIV
- Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview.
- Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing.
- Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. PubMed.
- Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some deriv
- Novel 2H-chromen derivatives: design, synthesis and anticancer activity. RSC Publishing.
- 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. UniCA IRIS.
- 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. PMC - PubMed Central.
- Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI.
- Synthesis and biological significance of 2H-chromene analogs: A Review. Caribbean Journal of Sciences and Technology.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. caribjscitech.com [caribjscitech.com]
- 4. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 5. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects | MDPI [mdpi.com]
- 10. article.sapub.org [article.sapub.org]
- 11. iris.unica.it [iris.unica.it]
- 12. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 13. Novel 2H-chromen derivatives: design, synthesis and anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unlocking the Therapeutic Potential of Methyl 7-Bromo-2H-Chromene-3-Carboxylate: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, most notably in oncology.[1][2] Methyl 7-bromo-2H-chromene-3-carboxylate, a specific derivative, holds considerable therapeutic promise. This guide provides an in-depth exploration of its potential therapeutic targets and outlines a comprehensive, multi-pronged strategy for their identification and validation. By integrating computational prediction with robust biochemical and cell-based assays, we present a self-validating workflow designed to elucidate the compound's mechanism of action and accelerate its development as a potential therapeutic agent.
Introduction: The Therapeutic Promise of the Chromene Scaffold
Chromene derivatives are a class of heterocyclic compounds widely recognized for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] Their therapeutic potential stems from their ability to interact with a variety of cellular targets.[2] The core chromene structure can be readily functionalized, allowing for the fine-tuning of its pharmacological profile. The introduction of a bromine atom, as in this compound, can significantly enhance biological activity, potentially through increased lipophilicity and improved target binding affinity. While direct studies on this specific molecule are limited, the extensive research on structurally similar chromene-3-carboxylates provides a strong foundation for identifying its likely therapeutic targets.
Inferred and Potential Therapeutic Targets
Based on the established activities of analogous chromene derivatives, we have identified four high-priority potential therapeutic targets for this compound:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers. Its activation triggers downstream signaling pathways that promote cell proliferation, survival, and metastasis.[4][5] Several chromene derivatives have been reported to exhibit inhibitory activity against EGFR.
-
Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9: These zinc-dependent endopeptidases are crucial for the degradation of the extracellular matrix, a key process in tumor invasion and metastasis.[6][7] Chromene-based compounds have shown potential as MMP inhibitors.
-
Aldo-Keto Reductase Family 1 Member B10 (AKR1B10): This enzyme is overexpressed in several cancers and is implicated in carcinogenesis and resistance to chemotherapy.[8][9] Chromene-3-carboxamide derivatives have been identified as potent inhibitors of AKR1B10.
-
Tubulin: As the building block of microtubules, tubulin is a critical component of the cytoskeleton and is essential for cell division. Disruption of tubulin polymerization is a well-established anticancer strategy.[10] Certain 4-aryl-4H-chromenes have been shown to induce apoptosis through tubulin inhibition.[11]
A Multi-Faceted Approach to Target Identification and Validation
To rigorously identify and validate the therapeutic targets of this compound, we propose a three-phase workflow. This approach begins with broad, computational predictions and progresses to highly specific biochemical and cellular validation assays.
Phase 1: In Silico Target Prediction
The initial step involves leveraging computational tools to predict potential protein targets. This cost-effective and high-throughput approach narrows down the field of potential candidates for experimental validation.[11][12]
Methodology:
-
Ligand-Based Approaches: Utilize the chemical structure of this compound to search databases of known ligands with documented biological activities.[13] Algorithms based on chemical similarity and pharmacophore mapping can predict targets by assuming that structurally similar molecules are likely to have similar biological functions.[14]
-
Structure-Based Approaches (Molecular Docking): If the three-dimensional structures of potential targets (e.g., EGFR, MMPs, AKR1B10, tubulin) are available, molecular docking simulations can predict the binding affinity and mode of interaction between the compound and the protein.[15]
Figure 1: In Silico Target Prediction Workflow. A schematic representation of computational approaches to identify potential therapeutic targets.
Phase 2: Target Deconvolution using Affinity-Based Proteomics
This experimental phase aims to identify direct binding partners of the compound from a complex biological sample, such as a cancer cell lysate.[1][16]
Methodology: Affinity Chromatography-Mass Spectrometry
-
Immobilization: Chemically synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose beads) without significantly altering its bioactivity.
-
Affinity Chromatography: Incubate the immobilized compound with a cancer cell lysate. Proteins that bind to the compound will be captured on the beads.
-
Elution and Identification: After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry.[17]
-
Competitive Binding: To confirm specific binding, a competition experiment is performed where the cell lysate is pre-incubated with an excess of the free (non-immobilized) compound before being added to the affinity matrix. A significant reduction in the amount of a protein captured in the presence of the free compound indicates a specific interaction.[1]
Figure 2: Affinity-Based Proteomics Workflow. A step-by-step process for identifying direct protein binders of the compound.
Phase 3: Biochemical and Cell-Based Target Validation
This final and most critical phase involves validating the interactions identified in the previous phases and assessing the functional consequences of these interactions.[18][19]
A. Biochemical Assays
These assays use purified proteins to directly measure the effect of the compound on their activity.
-
EGFR Kinase Assay:
-
Principle: Measures the transfer of phosphate from ATP to a peptide substrate by purified EGFR kinase. Inhibition of this activity by the compound is quantified.[20][21][22]
-
Protocol:
-
Add purified recombinant EGFR kinase to a 96-well plate.
-
Add a specific peptide substrate and ATP.
-
Add varying concentrations of this compound.
-
Incubate to allow the kinase reaction to proceed.
-
Measure the amount of phosphorylated substrate using a detection reagent (e.g., luminescence-based).[23]
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
-
-
-
MMP Inhibition Assay:
-
Principle: Utilizes a fluorogenic substrate that is cleaved by MMPs, resulting in an increase in fluorescence. The inhibitory effect of the compound is measured by the reduction in fluorescence.[24][25]
-
Protocol:
-
Activate purified pro-MMP-2 or pro-MMP-9.
-
Add the activated MMP to a 96-well plate.
-
Add a fluorogenic MMP substrate.
-
Add varying concentrations of the test compound.
-
Monitor the increase in fluorescence over time.
-
Determine the IC50 value.
-
-
-
AKR1B10 Inhibition Assay:
-
Principle: Measures the NADPH-dependent reduction of a carbonyl substrate by AKR1B10. The decrease in NADPH concentration is monitored by the change in absorbance at 340 nm.[26][27]
-
Protocol:
-
Add purified recombinant AKR1B10 to a cuvette containing buffer and NADPH.
-
Add varying concentrations of the test compound.
-
Initiate the reaction by adding a suitable substrate (e.g., farnesal).
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate kinetic parameters, including the inhibition constant (Ki).
-
-
-
Tubulin Polymerization Assay:
-
Principle: Monitors the assembly of purified tubulin into microtubules. This can be measured by an increase in light scattering or by using a fluorescent reporter that binds to polymerized microtubules.[28][29]
-
Protocol:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter.
-
Add varying concentrations of the test compound.
-
Initiate polymerization by raising the temperature to 37°C.
-
Measure the increase in fluorescence over time in a microplate reader.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of microtubule formation.[30]
-
-
B. Cell-Based Assays
These assays assess the effect of the compound on cellular processes in a more biologically relevant context.[19][31]
-
Cancer Cell Proliferation/Viability Assay:
-
Principle: Measures the ability of the compound to inhibit the growth or kill cancer cells.
-
Protocol (e.g., using MTT or CellTiter-Glo®):
-
Seed cancer cell lines known to express the potential targets (e.g., high EGFR-expressing A549 cells, high MMP-expressing HT-1080 cells) in 96-well plates.
-
Treat the cells with a range of concentrations of the compound for 24-72 hours.
-
Add the viability reagent and measure the signal (absorbance or luminescence).
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
-
Target Engagement and Pathway Modulation Assays:
-
Principle: Determines if the compound engages its target within the cell and modulates its downstream signaling pathways.
-
Protocol (Western Blotting):
-
Treat cancer cells with the compound for a specified time.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated (active) and total forms of the target protein (e.g., p-EGFR and total EGFR) and key downstream signaling molecules (e.g., p-Akt, p-ERK).
-
A decrease in the ratio of phosphorylated to total protein indicates target inhibition.
-
-
Figure 3: Potential Signaling Pathways Targeted. A diagram illustrating the potential molecular pathways affected by the compound.
Data Interpretation and Prioritization
The data generated from this comprehensive workflow will provide a robust profile of the therapeutic potential of this compound.
| Assay | Primary Endpoint | Interpretation of Positive Result |
| In Silico Prediction | List of potential targets | Provides initial hypotheses for experimental validation. |
| Affinity Proteomics | Identification of direct binders | Confirms physical interaction between the compound and cellular proteins. |
| Biochemical Assays | IC50 / Ki values | Quantifies the potency of direct inhibition of purified target proteins. |
| Cell Proliferation Assay | GI50 value | Demonstrates the compound's ability to inhibit cancer cell growth. |
| Western Blotting | Reduced phosphorylation | Confirms target engagement and modulation of downstream signaling in a cellular context. |
A convergence of evidence from multiple assays will be crucial for confident target identification. For instance, a protein identified through affinity proteomics that is also potently inhibited in a biochemical assay and whose downstream signaling is modulated in a cell-based assay would be considered a high-confidence target.
Conclusion
The systematic approach outlined in this guide provides a clear and robust pathway for elucidating the therapeutic targets of this compound. By integrating computational, proteomic, biochemical, and cellular methodologies, researchers can effectively move from a promising chemical scaffold to a well-characterized drug candidate with a defined mechanism of action. This knowledge is paramount for the rational design of future clinical trials and the ultimate translation of this compound into a novel therapeutic agent.
References
-
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273–309. [Link]
-
BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]
-
Bantscheff, M., & Lemeer, S. (2017). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology, 1647, 185–202. [Link]
-
Chen, Z., et al. (2018). A Review of Computational Methods for Predicting Drug Targets. Current Protein & Peptide Science, 19(6), 562-572. [Link]
-
BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit. Retrieved from [Link]
-
Vasilev, N., et al. (2020). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry, 8, 73. [Link]
-
Sriram, R., et al. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 87(12), 6141-6148. [Link]
-
Mering, G. E., et al. (2025). In Search for Inhibitors of Human Aldo-Keto Reductase 1B10 (AKR1B10) as Novel Agents to Fight Cancer and Chemoresistance: Current State-of-the-Art and Prospects. Journal of Medicinal Chemistry. [Link]
-
Wang, K., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406. [Link]
-
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]
-
Cheng, X. C., et al. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 151-160. [Link]
-
AMinerve. (n.d.). In Silico Target Prediction for Small Molecules: Methods and Protocols. Retrieved from [Link]
-
Endo, S., et al. (2009). Kinetic studies of AKR1B10, human aldose reductase-like protein: endogenous substrates and inhibition by steroids. Archives of Biochemistry and Biophysics, 487(1), 1-9. [Link]
-
Cong, N., et al. (2018). New cancers therapy through targeting Aldo-keto reductase family 1 member B10 with miRNAs. Translational Cancer Research, 7(Suppl 7), S794-S797. [Link]
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]
-
ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. Retrieved from [Link]
-
mediaTUM. (n.d.). Pushing the boundaries of affinity-based target deconvolution: Promiscuous immobilization of nature-made molecules and proteome-. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]
-
Bagherian, M., et al. (2021). Machine Learning for Drug-Target Interaction Prediction. Molecules, 26(17), 5318. [Link]
-
Jacobsen, J. A., & Mobashery, S. (2012). Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay. Methods in Molecular Biology, 878, 211–221. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
-
Cheng, X. C., et al. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors: REVIEW. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 151-160. [Link]
-
Martin, H. J., et al. (2008). Inhibiting wild-type and C299S mutant AKR1B10; a homologue of aldose reductase upregulated in cancers. The International Journal of Biochemistry & Cell Biology, 40(4), 733-742. [Link]
-
Bagherian, M., et al. (2021). Machine learning approaches and databases for prediction of drug–target interaction: a survey paper. Briefings in Bioinformatics, 22(1), 247–269. [Link]
-
Catterall, J. B., et al. (2003). Assays of matrix metalloproteinases (MMPs) and MMP inhibitors: bioassays and immunoassays applicable to cell culture medium, serum, and synovial fluid. Methods in Molecular Biology, 225, 353-364. [Link]
-
Springer Nature Experiments. (n.d.). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). AKR1B10: A potential target for cancer therapy. Retrieved from [Link]
-
Harris, J. R., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Visualized Experiments, (125), 55861. [Link]
-
Gallego, O., et al. (2007). Aldo–Keto Reductase 1B10 and Its Role in Proliferation Capacity of Drug-Resistant Cancers. Frontiers in Pharmacology, 1, 12. [Link]
-
Hung, C. H., et al. (2016). Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment. Current Pharmaceutical Design, 22(24), 3664-3677. [Link]
-
Chung, Y. T., et al. (2021). The Role of AKR1B10 in Physiology and Pathophysiology. International Journal of Molecular Sciences, 22(16), 8769. [Link]
-
Li, Y., et al. (2023). AKR1B10 inhibits the proliferation and metastasis of hepatocellular carcinoma cells by regulating the PI3K/AKT pathway. Oncology Letters, 26(6), 554. [Link]
-
Zhang, Y., et al. (2024). The pan-cancer landscape of aldo-keto reductase1B10 reveals that its expression is diminished in gastric cancer. Frontiers in Oncology, 14, 1344605. [Link]
-
Reaction Biology. (n.d.). Cell-Based Assays for Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Proteomics. Retrieved from [Link]
-
Paye, A., et al. (2017). MT4-MMP and EGFR expression levels are key biomarkers for breast cancer patient response to chemotherapy and erlotinib. British Journal of Cancer, 116(6), 744–752. [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
-
Frei, M. S., et al. (2020). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Journal of the American Society for Mass Spectrometry, 31(10), 2096–2107. [Link]
-
Bio-protocol. (n.d.). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
-
EurekAlert!. (2024, February 1). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Retrieved from [Link]
-
Maresca, G., et al. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. Cancer Research, 85(6_Supplement), 3157-3157. [Link]
-
Huang, C., et al. (2022). Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors. Cancers, 14(21), 5228. [Link]
-
ResearchGate. (n.d.). EGFR and MMP7 are important targets for gastric cancer metastasis. Retrieved from [Link]
-
Thomas, C. M., et al. (2011). Combining EGFR and mTOR Blockade for the Treatment of Epithelioid Sarcoma. Clinical Cancer Research, 17(18), 5957–5970. [Link]
-
Das, R., et al. (2018). The interplay between AR, EGF receptor and MMP-9 signaling pathways in invasive prostate cancer. Oncology Reports, 40(4), 1873-1882. [Link]
Sources
- 1. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MT4-MMP and EGFR expression levels are key biomarkers for breast cancer patient response to chemotherapy and erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The interplay between AR, EGF receptor and MMP-9 signaling pathways in invasive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinases in Chemoresistance: Regulatory Roles, Molecular Interactions, and Potential Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Search for Inhibitors of Human Aldo-Keto Reductase 1B10 (AKR1B10) as Novel Agents to Fight Cancer and Chemoresistance: Current State-of-the-Art and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New cancers therapy through targeting Aldo-keto reductase family 1 member B10 with miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
- 11. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Machine Learning for Drug-Target Interaction Prediction | MDPI [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. Proteomics - Wikipedia [en.wikipedia.org]
- 18. reactionbiology.com [reactionbiology.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. HTScan® EGFR Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 22. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 23. promega.com [promega.com]
- 24. tandfonline.com [tandfonline.com]
- 25. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Kinetic studies of AKR1B10, human aldose reductase-like protein: endogenous substrates and inhibition by steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inhibiting wild-type and C299S mutant AKR1B10; a homologue of aldose reductase upregulated in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. maxanim.com [maxanim.com]
- 30. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 31. nuvisan.com [nuvisan.com]
An In-Depth Technical Guide to the In Silico Modeling of Methyl 7-bromo-2H-chromene-3-carboxylate
Abstract
The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] Methyl 7-bromo-2H-chromene-3-carboxylate, a specific derivative, represents a promising yet underexplored compound for therapeutic development. This technical guide provides a comprehensive framework for the in silico modeling of this molecule, designed for researchers, scientists, and drug development professionals. By leveraging computational methodologies, we can systematically predict its biological targets, evaluate its binding affinity, and assess its drug-likeness, thereby accelerating its journey from a chemical entity to a potential therapeutic agent. This document outlines a logical, multi-step computational workflow, from initial target identification to detailed molecular dynamics and pharmacokinetic profiling, offering field-proven insights into the causality behind each experimental choice.
Introduction: The Rationale for In Silico Investigation
The drug discovery pipeline is a long and expensive process, with a high attrition rate for candidate molecules.[3] Early-stage assessment of a compound's potential efficacy and safety is paramount to de-risking development projects.[4] In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool to achieve this, offering a cost-effective and rapid means to analyze and predict a compound's behavior at a molecular level.[3][5]
For a novel or understudied compound like this compound, CADD provides the initial clues to its mechanism of action. Chromene derivatives have been investigated as inhibitors of various protein targets, including cyclin-dependent kinase-2 (CDK-2) and human carbonic anhydrase, highlighting the therapeutic potential of this chemical class.[6][7] This guide establishes a systematic workflow to explore the therapeutic possibilities of this specific bromo-substituted chromene ester.
The Computational Drug Discovery Workflow
Our approach follows an integrated computational workflow that connects molecular representation with the prediction of biological activity and pharmacokinetic properties. This multi-pillared strategy ensures a comprehensive evaluation of the compound's potential.
Caption: The integrated in silico workflow for novel compound evaluation.
Phase 1: Molecular Target Identification
The foundational step in understanding a compound's biological effect is identifying its molecular target(s).[8] Without prior experimental data for this compound, we employ computational methods to generate hypotheses. These approaches leverage the principle that chemical similarity often correlates with similar biological activity.[9]
Core Strategies for Target Prediction
-
Ligand-Based Approaches: This strategy relies on comparing our compound to databases of molecules with known biological activities. By identifying molecules with high structural and chemical similarity, we can infer potential targets.
-
Structure-Based (Reverse Docking) Approaches: Here, the compound is computationally screened against a large library of 3D protein structures. This method "docks" the ligand into the binding sites of numerous proteins to identify those with the highest predicted binding affinity.
Experimental Protocol: Target Fishing with Web-Based Tools
This protocol outlines the use of freely accessible web servers for initial target prediction.
Objective: To generate a prioritized list of potential protein targets for this compound.
Methodology:
-
Ligand Preparation:
-
Draw the 2D structure of this compound using a chemical drawing tool like MarvinSketch or ChemDraw.
-
Convert the 2D structure to a 3D conformation. This is often handled automatically by the prediction servers.
-
Save the structure in a standard format, such as SMILES or SDF.
-
-
Target Prediction using Similarity Searching:
-
Navigate to a similarity-based target prediction server (e.g., SwissTargetPrediction, SuperPred).
-
Submit the SMILES string of the compound.
-
The server will compare the query molecule against its database of known active ligands and generate a list of probable targets, ranked by a similarity score or probability.
-
-
Target Prediction using Reverse Docking:
-
Utilize a reverse docking server (e.g., PharmMapper, idTarget).
-
Upload the 3D structure of the compound (e.g., in .mol2 or .sdf format).
-
The server will screen the compound against its library of protein structures and provide a list of potential targets ranked by docking score or fit score.
-
-
Data Consolidation and Prioritization:
-
Compile the target lists from both approaches.
-
Cross-reference the results. Targets identified by multiple methods are considered higher priority.
-
Filter the list based on biological relevance. For instance, given the known anticancer activity of many chromenes, targets involved in cell cycle regulation or cancer signaling pathways (like CDKs) would be of high interest.[6]
-
Phase 2: Molecular Interaction Analysis
Once a list of high-priority targets is established, the next phase involves a more detailed investigation of the specific interactions between this compound and its predicted protein targets.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[1] It is a critical tool for understanding binding mechanisms and for virtual screening campaigns.[10] The output is typically a "docking score," which estimates the binding affinity, and a "binding pose," which shows the 3D orientation and interactions of the ligand in the protein's active site.
Objective: To predict the binding mode and estimate the binding affinity of the compound to a specific protein target (e.g., Cyclin-Dependent Kinase 2, PDB ID: 1H1Q).
Methodology:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein using software like AutoDock Tools, Schrödinger Maestro, or UCSF Chimera. This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning atomic charges.
-
-
-
Ligand Preparation:
-
Prepare the 3D structure of this compound.
-
Assign atomic charges and define rotatable bonds. The LigPrep module in Schrödinger or similar tools can be used for this purpose.[6]
-
-
Grid Generation:
-
Define the binding site on the protein. This is typically the cavity where the native ligand was bound or a site predicted by pocket-finding algorithms.
-
A grid box is generated around this site to define the search space for the docking algorithm.
-
-
Docking Simulation:
-
Run the docking calculation using a program like AutoDock Vina or Glide. The software will systematically explore different conformations and orientations of the ligand within the grid box.
-
The program calculates a score for each pose, representing the predicted binding energy (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Analyze the top-scoring poses. The pose with the lowest binding energy is typically considered the most likely.
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[11]
-
Caption: A streamlined workflow for molecular docking experiments.
Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding event, molecular dynamics simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[12][13] MD simulations are crucial for assessing the stability of the predicted binding pose and understanding how the protein's flexibility influences the interaction.[13][14]
Objective: To evaluate the stability of the docked pose of this compound within the target's binding site.
Methodology:
-
System Preparation:
-
Use the best-docked pose from the molecular docking step as the starting structure.
-
Place the protein-ligand complex in a simulation box.
-
Solvate the system by adding water molecules.
-
Add counter-ions to neutralize the system's charge.
-
-
Force Field Selection:
-
Choose appropriate force fields to describe the atomic interactions for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF, CGenFF).[15]
-
-
Simulation Execution (using GROMACS, AMBER, or NAMD):
-
Energy Minimization: Minimize the energy of the initial system to remove steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and adjust the pressure, allowing the water molecules and ions to equilibrate around the complex. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).
-
Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds) to collect trajectory data.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the ligand is stable in the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify flexible regions and see how ligand binding affects protein dynamics.
-
Interaction Analysis: Monitor key interactions (like hydrogen bonds) throughout the simulation to assess their persistence.
-
Phase 3: ADMET Prediction
A potent drug candidate must also possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[16] Predicting these properties early can prevent costly late-stage failures.[4][]
Data Presentation: Predicted ADMET Properties
Numerous computational tools and web servers (e.g., SwissADME, pkCSM, admetSAR) can predict these properties based on the molecule's structure.[16] The results are often summarized in a table for easy evaluation.
| Property Category | Parameter | Predicted Value | Acceptable Range | Reference |
| Physicochemical | Molecular Weight | 269.09 g/mol | < 500 g/mol | Lipinski |
| LogP | 2.85 | < 5 | Lipinski | |
| H-bond Donors | 0 | < 5 | Lipinski | |
| H-bond Acceptors | 3 | < 10 | Lipinski | |
| Absorption | Caco-2 Permeability | High | High | - |
| Human Intestinal Absorption | High | > 80% | - | |
| Distribution | Blood-Brain Barrier (BBB) | Permeant | Varies by target | - |
| P-glycoprotein Substrate | No | No | - | |
| Metabolism | CYP2D6 Inhibitor | No | No | - |
| CYP3A4 Inhibitor | Yes | No | - | |
| Excretion | Total Clearance | 0.5 L/hr/kg | - | - |
| Toxicity | AMES Toxicity | Non-mutagen | Non-mutagen | - |
| hERG I Inhibitor | No | No | - |
(Note: The values in this table are hypothetical and for illustrative purposes only. They would be generated using ADMET prediction software.)
Interpreting ADMET Results
The predicted ADMET profile provides critical insights. For instance, high intestinal absorption and good permeability suggest potential for oral bioavailability. Conversely, predicted inhibition of a major cytochrome P450 enzyme like CYP3A4 could indicate a risk of drug-drug interactions, a crucial consideration for further development.[18]
Conclusion and Future Directions
This guide has detailed a comprehensive in silico workflow to characterize this compound. The process begins with broad, hypothesis-generating target identification and progressively narrows its focus to detailed atomic-level interaction analysis and pharmacokinetic profiling. The data generated through this workflow—including prioritized target lists, binding affinity scores, complex stability assessments, and an ADMET profile—provides a robust foundation for making informed decisions about advancing the compound to the next stage: experimental validation. The ultimate goal of this computational pre-assessment is to increase the likelihood of success in subsequent, resource-intensive laboratory studies.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Adv Pharmacol., 103, 139-162.
- ADMET prediction | Medicinal Chemistry Class Notes. (n.d.). Fiveable.
- ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin.
- How do you predict ADMET properties of drug candidates? (2025). Aurlide.
- ADMET Modeling and Prediction. (n.d.). BOC Sciences.
- A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes. (n.d.). Benchchem.
- A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds. (n.d.). Benchchem.
- Synthesis, characterization and Insilico molecular docking studies of novel chromene derivatives as Rab23 inhibitors. (2020). Egyptian Journal of Chemistry, 63(4).
- Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI.
- (PDF) Target Identification Approaches in Drug Discovery. (2026). ResearchGate.
- In-silico design, synthesis and biological evaluation of 4-aryl-4H-chromene derivatives as CDK-2 inhibitors. (2024). Journal of Applied Pharmaceutical Science, 14(05), 098-111.
- ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.).
- GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi.
- Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023).
- Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023). YouTube.
- Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). NIH.
- Identifying novel drug targets with computational precision. (n.d.). ScienceDirect.
- Novel target identification towards drug repurposing based on biological activity profiles. (2025). PLoS One, 20(5), e0319865.
- In Silico Design, Molecular Docking, and ADMET Prediction of Novel 2H-Chromene Derivatives as Potential Dual Inhibitors Against MCF-7 Cancer Cell Lines. (n.d.). International Journal of Pharmaceutical Sciences.
- Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. (n.d.). MDPI.
- In Silico Drug Design and Analysis of 4-Phenyl-4h-Chromene Derivatives as Anticancer and Anti-Inflammatory Agents. (2013). International Journal of Pharmaceutical Sciences Review and Research.
- Computational strategies in small-molecule drug discovery: a... (n.d.). ResearchGate.
- Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. (n.d.). NIH.
- Computational approaches to drug design. (n.d.). Drug Discovery News.
- The Computational Revolution in Small Molecule Drug Discovery. (2024). PharmaFeatures.
- Behind the Scenes of Computational Drug Discovery. (2022). Medium.
- DFT Calculations and Molecular Docking Studies on a Chromene Derivative. (2021).
- Application Note: Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents. (n.d.). Benchchem.
- 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. (2023). NIH.
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (n.d.). Oriental Journal of Chemistry.
- Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. (n.d.). NIH.
- This compound CAS#: 92385-44-9. (n.d.). ChemicalBook.
- Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester | Request PDF. (2025). ResearchGate.
- Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. (n.d.). De La Salle University.
- (PDF) Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. (n.d.). ResearchGate.
- Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. (n.d.).
- Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. (2014). ACG Publications.
- 7-bromo-2H-chromene-3-carboxylic acid. (n.d.). PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. aurlide.fi [aurlide.fi]
- 5. medium.com [medium.com]
- 6. japsonline.com [japsonline.com]
- 7. 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 16. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 18. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Bromination: Methyl 7-bromo-2H-chromene-3-carboxylate as a Versatile Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Chromene Core - A Privileged Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern medicine. In this pursuit, certain molecular architectures, often referred to as "privileged scaffolds," have emerged as particularly fruitful starting points for drug discovery. These frameworks are capable of interacting with a variety of biological targets, offering a versatile platform for the development of new drugs. The chromene nucleus, a heterocyclic system consisting of a benzene ring fused to a pyran ring, is a prime example of such a privileged scaffold. Found in a wide array of natural products and synthetic compounds, chromene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This guide focuses on a specific, strategically functionalized chromene derivative: methyl 7-bromo-2H-chromene-3-carboxylate . We will delve into its synthesis, chemical properties, and its significant potential as a scaffold for the discovery of next-generation therapeutics. The deliberate incorporation of a bromine atom at the 7-position is not arbitrary; it is a strategic design element intended to enhance the molecule's drug-like properties and biological activity.
The Bromine Advantage: Enhancing Potency and Modulating Properties
The introduction of halogen atoms, particularly bromine, into a pharmacologically active scaffold is a well-established strategy in medicinal chemistry to enhance therapeutic potential. This "bromine advantage" stems from the unique physicochemical properties of the bromine atom. Its introduction can significantly alter a molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for biological targets. In the context of the chromene scaffold, bromination has been shown to potentiate a range of biological effects.
Key Attributes Conferred by Bromination:
-
Enhanced Lipophilicity: The bromine atom increases the lipophilicity of the chromene scaffold, which can improve its ability to cross cell membranes and access intracellular targets.
-
Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the electron density of the aromatic ring, potentially altering the molecule's interaction with target proteins.
-
Formation of Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules, which can contribute to enhanced binding affinity and selectivity.
-
Metabolic Stability: The presence of a bromine atom can block sites of metabolism, leading to a longer biological half-life.
Synthesis of the this compound Scaffold
The synthesis of the target scaffold can be achieved through established synthetic routes for 2H-chromene derivatives, typically starting from a readily available substituted salicylaldehyde. A plausible and efficient synthetic strategy involves a two-step process: the formation of the corresponding carboxylic acid followed by esterification.
Workflow for the Synthesis of this compound
Caption: A plausible two-step synthesis of the target scaffold.
Experimental Protocol: Synthesis of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid
This protocol is adapted from established Knoevenagel condensation procedures for the synthesis of coumarin-3-carboxylic acids.[2][3]
Materials and Reagents:
-
4-Bromo-2-hydroxybenzaldehyde
-
Dimethyl malonate
-
Piperidine
-
Methanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-hydroxybenzaldehyde (1 equivalent) in anhydrous methanol.
-
Addition of Reagents: To the stirred solution, add dimethyl malonate (1.5 equivalents) followed by a catalytic amount of piperidine (0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Acidification: Slowly add concentrated hydrochloric acid to the cold mixture until it is acidic to litmus paper. This will protonate the carboxylate and promote precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold deionized water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 7-bromo-2-oxo-2H-chromene-3-carboxylic acid.
Experimental Protocol: Esterification to this compound
This protocol follows the principles of Fischer esterification.[4]
Materials and Reagents:
-
7-Bromo-2-oxo-2H-chromene-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Reaction Setup: Suspend 7-bromo-2-oxo-2H-chromene-3-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure product.
Applications in Drug Discovery: A Scaffold with Diverse Potential
The this compound scaffold is a versatile starting point for the synthesis of a wide range of derivatives with potential therapeutic applications. The bromine atom at the 7-position and the methyl ester at the 3-position serve as key handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Potential Therapeutic Areas and Biological Targets
While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader class of bromo-substituted chromene derivatives has shown promise in several therapeutic areas.
1. Anticancer Activity:
Numerous studies have highlighted the anticancer potential of chromene derivatives. The introduction of a bromine atom can enhance this activity. For instance, various benzochromene derivatives have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer).[5] The mechanism of action can vary, with some derivatives acting as inhibitors of key enzymes involved in cancer progression, such as topoisomerases or protein kinases.
Illustrative Data for Related Bromo-Chromene Derivatives:
| Compound | Cancer Cell Line | IC50 (µM) |
| A 6-bromo-2H-chromene derivative | Liver Carcinoma (HEPG2-1) | 4.90 ± 0.69 |
| A pyrazolo[1,5-a]pyrimidine derivative of 6-bromo-2H-chromen-2-one | Liver Carcinoma (HEPG2-1) | 2.70 ± 0.28 |
| A thiazole derivative of 6-bromo-2H-chromen-2-one | Liver Carcinoma (HEPG2-1) | 3.50 ± 0.23 |
Data from a study on 6-bromo-2H-chromen-2-one derivatives.[6]
2. Antimicrobial Activity:
The chromene scaffold is also a promising platform for the development of new antimicrobial agents. Bromo-substituted chromenes have exhibited activity against a range of bacterial and fungal pathogens. For example, certain 7-bromo-substituted chromene derivatives have shown good activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[7]
Illustrative Data for a Related Bromo-Chromene Derivative:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 6-Bromo-2H-chromene-3-carboxylic acid | Bacillus cereus | 0.062 |
Data from a study on 2H-chromene-3-carboxamide derivatives.
3. Anti-inflammatory Activity:
Chromene derivatives have been investigated for their anti-inflammatory properties. Patents have been filed for chromene derivatives as anti-inflammatory agents, suggesting their potential in treating inflammatory conditions. The 7-bromo substitution could potentially enhance this activity.
Structure-Activity Relationship (SAR) Guided Drug Design
The this compound scaffold provides two key points for diversification to explore SAR:
-
Modification of the 3-position: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, hydrazides, or other functional groups. This allows for the introduction of different substituents to probe interactions with the target protein.
-
Modification of the 7-position: The bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of aryl, heteroaryl, or alkyl groups. This enables fine-tuning of the molecule's steric and electronic properties.
Workflow for SAR Exploration
Caption: A generalized workflow for exploring the SAR of the scaffold.
Conclusion and Future Perspectives
This compound represents a strategically designed and highly promising scaffold for drug discovery. The inherent biological potential of the chromene nucleus, coupled with the advantageous physicochemical properties conferred by the 7-bromo substituent, makes it a valuable starting point for the development of novel therapeutics. The synthetic accessibility of this scaffold and the presence of two key functional handles for chemical modification provide a robust platform for extensive SAR studies.
Future research in this area should focus on the synthesis of a diverse library of derivatives based on this core structure and their systematic evaluation against a panel of biological targets, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. The insights gained from such studies will undoubtedly pave the way for the discovery of new and effective medicines.
References
-
MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]
- Google Patents. (n.d.). Chromene derivatives as anti-inflammatory agents.
-
MySkinRecipes. (n.d.). 7-Bromo-2-Oxo-2H-Chromene-3-Carboxylic Acid. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Substituted furochromene compounds of antiinflammatory action.
-
Semantic Scholar. (n.d.). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Retrieved from [Link]
-
MDPI. (n.d.). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Retrieved from [Link]
-
UniCA IRIS. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an. Retrieved from [Link]
-
IUCr. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
-
NIH. (2023). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
PubMed. (2015). Design, Synthesis, and In Vitro Evaluation of Novel 3, 7-Disubstituted Coumarin Derivatives as Potent Anticancer Agents. Retrieved from [Link]
-
NIH. (2023). Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. Retrieved from [Link]
-
ResearchGate. (2026). Reformatsky Reaction of Methyl α‐Bromoisobutyrate with 2‐Oxo‐2H‐benzo[f]chromene‐3‐carboxylic Acid Esters and N‐Benzylamide.. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Retrieved from [Link]
-
De La Salle University. (n.d.). Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.
-
YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link]
-
PubMed. (2025). Design, Synthesis, Antimicrobial and Antitumor Activities of Benzo[f]chromene Derivatives: DFT and Molecular Docking. Retrieved from [Link]
-
NIH. (n.d.). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Retrieved from [Link]
Sources
- 1. PubChemLite - 7-bromo-2-oxo-2h-chromene-3-carboxylic acid (C10H5BrO4) [pubchemlite.lcsb.uni.lu]
- 2. 7-HYDROXY-2-OXO-2H-CHROMENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. 7-bromo-2H-chromene-3-carboxylic acid | C10H7BrO3 | CID 67546990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2004087687A1 - Chromene derivatives as anti-inflammatory agents - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols for Methyl 7-bromo-2H-chromene-3-carboxylate in Cell Culture
Introduction: Unveiling the Potential of a Novel Chromene Derivative
The chromene (or benzopyran) scaffold is a privileged heterocyclic structure found in a vast array of natural products and synthetic molecules.[1][2] Derivatives of this core, particularly the coumarin (2H-chromen-2-one) subclass, have garnered significant interest from medicinal chemists due to their diverse and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5][6] The biological effects of these compounds are often attributed to their ability to modulate key cellular processes, with many demonstrating potent pro-apoptotic activity in cancer cell lines.[7]
Methyl 7-bromo-2H-chromene-3-carboxylate is a synthetic derivative belonging to this promising class of compounds. The introduction of a bromine atom at the 7-position and a methyl carboxylate group at the 3-position can significantly influence the molecule's physicochemical properties and its interaction with biological targets. While specific data on this exact molecule is limited, the known structure-activity relationships of related 4-aryl-4H-chromenes and other substituted coumarins suggest its potential as a modulator of cell viability and a candidate for inducing apoptosis.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a cell culture setting. It outlines detailed protocols for preparing and handling the compound, determining its cytotoxic effects, and investigating its mechanism of action, with a focus on apoptosis induction. The methodologies are designed to be robust and self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Hypothesized Mechanism of Action: Induction of Apoptosis
Many chromene-based compounds exert their cytotoxic effects by triggering programmed cell death, or apoptosis.[7] This process is executed by a family of cysteine proteases known as caspases. The proposed mechanism for this compound, based on its structural class, involves the activation of this caspase cascade. The pathway likely culminates in the activation of executioner caspases, such as Caspase-3 and Caspase-7.[8] Activated Caspase-3 then cleaves a host of cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[9]
Caption: Hypothesized apoptotic pathway induced by the test compound.
Overall Experimental Workflow
A systematic approach is crucial for characterizing the biological activity of a new compound. The following workflow provides a logical progression from initial cytotoxicity screening to mechanistic validation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Coumarin derivatives as promising antibacterial agent(s) - Arabian Journal of Chemistry [arabjchem.org]
- 7. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. youtube.com [youtube.com]
In Vitro Anticancer Profiling of Methyl 7-bromo-2H-chromene-3-carboxylate: An Application Guide
<
Introduction
Chromene derivatives represent a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological properties, including notable anticancer activities.[1] These scaffolds can interact with various cellular targets, influencing pathways that govern cell proliferation, survival, and metastasis.[1][2] Specifically, chromene derivatives have been shown to induce anticancer effects through mechanisms such as apoptosis induction, cell cycle arrest, and disruption of microtubule polymerization.[2][3] This application note provides a comprehensive, step-by-step guide for the in vitro evaluation of a novel chromene derivative, methyl 7-bromo-2H-chromene-3-carboxylate, to characterize its potential as an anticancer agent.
The protocols detailed herein are designed for researchers in drug discovery and oncology, providing a robust framework for assessing cytotoxicity, and elucidating the compound's effects on key cancer-related cellular processes including apoptosis, cell cycle progression, and cell migration.
Rationale for Experimental Design
The evaluation of a novel compound's anticancer potential necessitates a multi-faceted approach. This guide outlines a logical progression of assays, starting with a broad assessment of cytotoxicity to determine the compound's effective concentration range. Following this, a series of more specific assays are employed to dissect the underlying mechanisms of action.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; } Figure 1: Experimental workflow for in vitro anticancer evaluation.
Materials and Reagents
-
Compound: this compound
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) and a non-cancerous cell line (e.g., NIH/3T3 - mouse embryo fibroblasts) for selectivity assessment.[1]
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]
-
Reagents for Assays:
-
Cytotoxicity: Sulforhodamine B (SRB)[5][6] or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[7][8]
-
Apoptosis: Annexin V-FITC/Propidium Iodide (PI) detection kit.[9]
-
Cell Cycle: Propidium Iodide (PI) staining solution, RNase A.[10][11]
-
Migration/Invasion: Transwell inserts, Matrigel (for invasion).[12]
-
-
General Lab Equipment: Humidified incubator (37°C, 5% CO2), microplate reader, flow cytometer, microscope.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment by Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[6] It is a reliable method for cytotoxicity screening.[5]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[4]
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[13]
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13][14] Air dry the plates.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[14]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.[13][14]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[14]
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Data Presentation: Cytotoxicity Profile
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Reference Value |
| A549 | Lung Carcinoma | Experimental Value | Reference Value |
| HCT116 | Colon Carcinoma | Experimental Value | Reference Value |
| NIH/3T3 | Mouse Fibroblast (Non-cancerous) | Experimental Value | Reference Value |
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[17]
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[15]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[18]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
} caption { font-family: "Arial"; font-size: 12px; text-align: center; margin-top: 10px; } Figure 2: Apoptosis detection using Annexin V and Propidium Iodide.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10][19]
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while gently vortexing. Store at 4°C for at least 2 hours.[20]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the determination of the percentage of cells in each phase of the cell cycle.[19]
Protocol 4: Cell Migration Assessment by Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in vitro.[21]
-
Cell Seeding: Grow a confluent monolayer of cells in a 6-well or 12-well plate.
-
Creating the Wound: Create a "scratch" in the monolayer using a sterile pipette tip.[21]
-
Washing: Wash the wells with PBS to remove detached cells and debris.[22]
-
Treatment and Imaging: Add fresh medium containing the test compound at a non-lethal concentration. Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.[21]
-
Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration.
Protocol 5: Cell Invasion Assessment by Transwell Assay
The Transwell invasion assay assesses the ability of cancer cells to invade through a layer of extracellular matrix (ECM), mimicking in vivo invasion.[12][23]
-
Chamber Preparation: Coat the upper surface of Transwell inserts (with 8 µm pores) with a thin layer of Matrigel.[24]
-
Cell Seeding: Seed cells in serum-free medium into the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[24]
-
Treatment: Add the test compound to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
Conclusion
The successful execution of these protocols will provide a comprehensive in vitro profile of this compound's anticancer potential. The data generated will establish its cytotoxicity across various cancer cell lines, and offer insights into its mechanisms of action, specifically its ability to induce apoptosis, disrupt the cell cycle, and inhibit cell migration and invasion. This foundational knowledge is crucial for guiding further preclinical development and for understanding the therapeutic promise of this novel chromene derivative.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Al-Warhi, T., Rizvi, S. U. M. D., & Sabt, A. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 39(3).
- G, S., & P, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods and Protocols, 3(4), 88.
- O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421–5426.
-
Immercell. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Wikipedia. (2023). Cell cycle analysis. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
- Al-Warhi, T., Rizvi, S. U. M. D., Sabt, A., Al-Shaeri, M., & Al-Ghamdi, M. (2021). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules, 26(15), 4658.
-
protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
protocols.io. (2018). Wound healing migration assay (Scratch assay). Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Justus, C. R., Leffler, N., Ruiz-Echevarria, M. J., & Yang, L. V. (2014). In vitro cell migration and invasion assays. Journal of visualized experiments : JoVE, (88), 51046.
-
protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]
-
ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved from [Link]
-
SnapCyte. (n.d.). Invasion Assay Protocol. Retrieved from [Link]
-
Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]
-
JoVE. (2017). A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration. Retrieved from [Link]
- Abdel-Maksoud, M. S., Abdel-Tawab, A. M., El-Gamal, K. M., & El-Aal, A. A. (2019). Synthesis of novel chromene derivatives of expected antitumor activity. Medicinal Chemistry Research, 28(11), 1846–1857.
Sources
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel chromene derivatives of expected antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. clyte.tech [clyte.tech]
- 8. broadpharm.com [broadpharm.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SRB assay for measuring target cell killing [protocols.io]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 21. clyte.tech [clyte.tech]
- 22. Wound healing migration assay (Scratch assay) [protocols.io]
- 23. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 24. snapcyte.com [snapcyte.com]
- 25. corning.com [corning.com]
Application Note: A Detailed Experimental Protocol for the Synthesis of Methyl 7-bromo-2H-chromene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of methyl 7-bromo-2H-chromene-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The described methodology is based on a piperidine-catalyzed Knoevenagel condensation reaction. This guide is designed to be a self-validating system, offering in-depth explanations for experimental choices, detailed procedural instructions, and expected outcomes to ensure reproducibility and success.
Introduction
The 2H-chromene core is a privileged structural motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. The incorporation of a bromine atom at the 7-position and a methyl carboxylate group at the 3-position of the chromene ring system yields a versatile intermediate, this compound, which is amenable to further chemical modifications for the development of novel therapeutic agents and functional materials. This document outlines a reliable and efficient protocol for its synthesis.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through a Knoevenagel condensation reaction. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[1] In this specific synthesis, the reaction proceeds via a cascade of a Knoevenagel condensation followed by an intramolecular oxa-Michael addition.
The key steps of the mechanism are as follows:
-
Deprotonation: The basic catalyst, piperidine, deprotonates the active methylene group of dimethyl malonate to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-bromo-2-hydroxybenzaldehyde.
-
Aldol-type Addition: This attack forms an unstable aldol-type addition intermediate.
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form a more stable α,β-unsaturated compound.
-
Intramolecular Oxa-Michael Addition: The hydroxyl group on the benzaldehyde moiety then undergoes an intramolecular conjugate addition to the α,β-unsaturated system, leading to the formation of the chromene ring.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
PART 1: Synthesis of 4-bromo-2-hydroxybenzaldehyde
This protocol is adapted from the Reimer-Tiemann reaction for the ortho-formylation of 4-bromophenol.[2][3]
Materials:
-
4-bromophenol
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Tetrabutylammonium chloride (phase transfer catalyst)
-
1,4-Dioxane
-
Isobutanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium bisulfite (NaHSO₃)
-
Sulfuric acid (H₂SO₄)
-
Anhydrous calcium chloride (CaCl₂)
-
Four-necked flask, mechanical stirrer, reflux condenser, thermometer, dropping funnel
Procedure:
-
In a four-necked flask, add 0.4 mol of 4-bromophenol, followed by 160 mL of 40% sodium hydroxide solution.
-
Stir the mixture for 30 minutes until uniform.
-
Cool the mixture to 65-70°C.
-
Add 0.0016 mol of tetrabutylammonium chloride in a mixture of 52 mL of 1,4-dioxane and isobutanol (V:V = 30:1).
-
In a dropping funnel, add 0.52 mol of chloroform.
-
When the temperature rises to 50-60°C, add the chloroform to the flask, controlling the speed to keep the temperature below 70°C.
-
After the addition is complete, continue stirring the mixture for 1 hour at 65-70°C.
-
Cool the reaction mixture and add hydrochloric acid solution (1:1 by volume) until the pH is 2-3.
-
Perform vacuum filtration to separate the solid and liquid phases.
-
Transfer the liquid phase to a separatory funnel and extract the aqueous layer three times with 20 mL of ether.
-
Combine the ether layer with the oil layer and remove the ether by distillation.
-
Perform steam distillation on the residue and add it to a saturated solution of sodium bisulfite.
-
Vigorously shake the mixture to precipitate the adduct.
-
Decompose this adduct with 10% sulfuric acid.
-
Dry the product with anhydrous calcium chloride to obtain 4-bromo-2-hydroxybenzaldehyde.
PART 2: Synthesis of this compound
This protocol is based on a general procedure for the synthesis of 2H-chromenes via a Knoevenagel condensation.[4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 4-bromo-2-hydroxybenzaldehyde | ≥98% | Commercially available | Synthesized as per Part 1 |
| Dimethyl malonate | ≥99% | Commercially available | Use freshly opened or distilled |
| Piperidine | ≥99% | Commercially available | Acts as the basic catalyst |
| Toluene | Anhydrous | Commercially available | Dry solvent is crucial for the reaction |
| Ethyl acetate | ACS grade | Commercially available | For chromatography |
| Hexane | ACS grade | Commercially available | For chromatography |
| Silica gel | 230-400 mesh | Commercially available | For column chromatography |
| Round-bottom flask | - | - | - |
| Reflux condenser | - | - | - |
| Magnetic stirrer with hotplate | - | - | - |
| Thin-layer chromatography (TLC) plates | - | - | Silica gel coated |
| Rotary evaporator | - | - | - |
Procedure:
-
To a solution of 4-bromo-2-hydroxybenzaldehyde (0.24 mmol) and dimethyl malonate (0.2 mmol) in dry toluene (2 mL) in a round-bottom flask, add piperidine (0.06 mmol).
-
The reaction mixture is stirred at 60°C.
-
The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by the disappearance of the starting material on TLC), the reaction mixture is purified by flash chromatography over silica gel.
-
The elution is typically performed with a mixture of petroleum ether and ethyl acetate (e.g., 8:1 v/v) to provide the final product, this compound.
Reaction Mechanism Diagram
Caption: Mechanism of the Knoevenagel condensation for the synthesis of this compound.
Expected Results and Characterization
The final product, this compound, is expected to be a solid. The structure and purity should be confirmed by spectroscopic methods.
| Analysis | Expected Outcome |
| Appearance | White to pale yellow solid |
| ¹H NMR | Characteristic peaks for aromatic, vinylic, methoxy, and methylene protons. |
| ¹³C NMR | Resonances corresponding to the carbonyl, aromatic, and aliphatic carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product (C₁₁H₉BrO₃). |
| FT-IR | Stretching frequencies for C=O (ester and lactone), C=C, and C-Br bonds. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | - Ensure the use of a dry solvent. - Check the quality of the catalyst. - Extend the reaction time. |
| Decomposition of starting material or product | - Lower the reaction temperature. | |
| Formation of side products | Self-condensation of the aldehyde | - Ensure the use of a mild base like piperidine. |
| Difficulty in purification | Co-elution of impurities | - Optimize the solvent system for column chromatography. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Chloroform is a suspected carcinogen and should be handled with extreme care.
-
Piperidine is a corrosive and flammable liquid.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
This application note details a robust and reproducible method for the synthesis of this compound. By providing a thorough explanation of the reaction mechanism, a step-by-step protocol, and troubleshooting guidance, this document serves as a valuable resource for researchers in organic and medicinal chemistry.
References
-
Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. (n.d.). MDPI. Retrieved from [Link]
-
Organocatalytic Cascade Knoevenagel–Michael Addition Reactions: Direct Synthesis of Polysubstituted 2-Amino-4H-Chromene Derivatives. (n.d.). ProQuest. Retrieved from [Link]
-
THE KNOEVENAGEL CONDENSATION OF AROMATIC ALDEHYDES WITH MALONONITRILE OR ETHYL CYANOACETATE IN THE PRESENCE OF CTMAB IN WATER. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
This compound CAS NO.1263285-65-9. (n.d.). Jiuzhou Chem Co.,Ltd. Retrieved from [Link]
- Processes for producing 4-bromo-2-methoxybenzaldehyde. (n.d.). Google Patents.
-
Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. (2022). ACS Publications. Retrieved from [Link]
-
Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. (n.d.). IUCr. Retrieved from [Link]
-
7-Bromo-2-Oxo-2H-Chromene-3-Carboxylic Acid. (n.d.). MySkinRecipes. Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018). ResearchGate. Retrieved from [Link]
-
Catalytic Synthesis of 2H-Chromenes. (2015). MSU chemistry. Retrieved from [Link]
-
Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. (n.d.). ResearchGate. Retrieved from [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). NIH. Retrieved from [Link]
-
Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. (2018). Organic Syntheses. Retrieved from [Link]
-
Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. (n.d.). ResearchGate. Retrieved from [Link]
-
Methyl 2-oxo-2H-chromene-3-carboxylate. (2012). PubMed. Retrieved from [Link]
Sources
using methyl 7-bromo-2H-chromene-3-carboxylate in antimicrobial assays
Title: Evaluating the Antimicrobial Potential of Methyl 7-bromo-2H-chromene-3-carboxylate: A Guide to In Vitro Susceptibility Testing
Introduction: The Quest for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, threatening to undermine decades of medical progress. To counter this growing threat, the discovery and development of new antimicrobial agents with novel mechanisms of action are urgently required.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the chromene scaffold has attracted significant attention due to its wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4][5][6]
Structural modifications to the chromene core can significantly influence its biological efficacy.[1] The introduction of a halogen, such as bromine, into the chromene structure has been shown to enhance its antimicrobial potency.[5][7] This is often attributed to increased lipophilicity, which can facilitate passage through microbial cell membranes.[7] This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to conduct antimicrobial susceptibility testing for a specific bromo-substituted chromene derivative: This compound .
This document will provide step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound, which are key parameters in assessing its antimicrobial potential.[8][9][10][11]
Compound Profile: this compound
-
IUPAC Name: this compound
-
Molecular Formula: C11H9BrO3
-
Structure:
(Note: A placeholder for the chemical structure image)
The presence of the bromine atom at the 7-position and the methyl carboxylate group at the 3-position are key features that may contribute to its biological activity. The bromine atom can enhance the compound's ability to interact with biological targets, while the ester group may influence its solubility and pharmacokinetic properties.[7][14]
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram outlines the general workflow for evaluating the antimicrobial activity of this compound.
Caption: Workflow for MIC and MBC determination.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17][18]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of the Test Compound Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution. The choice of solvent is critical; DMSO is commonly used but should be tested for its own antimicrobial activity at the concentrations used in the assay.
-
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth (e.g., MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[19]
-
-
Setting up the 96-Well Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
In the first column of wells, add 100 µL of the test compound stock solution, previously diluted in broth to twice the highest desired test concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a range of decreasing concentrations of the compound.
-
Column 11 will serve as the growth control (broth and inoculum, no compound).
-
Column 12 will serve as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells (column 12).
-
The final volume in each well will be 200 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature and duration for fungi.[20]
-
-
Reading the MIC:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[21][22][23] It is determined after the MIC has been established.
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and the wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh, appropriate agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Reading the MBC:
Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Method
This is a qualitative method to assess the susceptibility of a microorganism to a particular antimicrobial agent.[25][26][27]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile blank paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Positive control antibiotic disks
-
Solvent control disks (impregnated with DMSO)
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized microbial inoculum. Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[27]
-
-
Application of Disks:
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply sterile paper disks impregnated with a known amount of this compound onto the surface of the agar.
-
Also apply a positive control antibiotic disk and a negative control disk (with solvent only).
-
Ensure disks are placed at least 24 mm apart.[28]
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.
-
The size of the zone is proportional to the susceptibility of the microorganism to the compound.
-
Data Presentation and Interpretation
The results of the MIC and MBC assays should be recorded in a clear and organized manner.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| E. coli ATCC 25922 | 64 | >256 | >4 | Bacteriostatic |
| C. albicans ATCC 90028 | 32 | 128 | 4 | Fungicidal |
Interpretation:
-
Bacteriostatic vs. Bactericidal: The MBC/MIC ratio is used to differentiate between bacteriostatic (inhibits growth) and bactericidal (kills) activity. An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.[22][24]
-
Spectrum of Activity: Testing against a panel of Gram-positive and Gram-negative bacteria, as well as fungi, will help to determine the spectrum of activity of this compound.
Conclusion and Future Directions
These protocols provide a standardized framework for the initial antimicrobial evaluation of this compound. The data generated from these assays will be crucial in determining the potential of this compound as a lead for the development of new antimicrobial drugs. Promising results should be followed by more in-depth studies, including:
-
Time-kill kinetics assays: To understand the rate at which the compound kills the target microorganisms.
-
Mechanism of action studies: To elucidate how the compound exerts its antimicrobial effect.
-
In vivo efficacy studies: To evaluate the compound's activity in an animal model of infection.
-
Toxicity studies: To assess the safety profile of the compound.
By following these rigorous testing protocols, researchers can effectively screen and characterize novel chromene derivatives, contributing to the vital search for the next generation of antimicrobial agents.
References
-
Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
Biology LibreTexts. (2021, March 6). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Antimicrobial and Antifungal Activity of Chromene and Pyrimidine derivatives. Retrieved from [Link]
-
Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
- Ruangpan, L. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55). Aquaculture Department, Southeast Asian Fisheries Development Center.
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. Retrieved from [Link]
-
MDPI. (2022). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H-Chromene Derivatives. Retrieved from [Link]
-
Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]
-
Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]
-
Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Afifi, T. H., et al. (2019). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. PLoS ONE, 14(10), e0222920. [Link]
-
Heliyon. (2024). Design, synthesis and antibacterial assessment of novel 4H-chromene analogues. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
MDPI. (2021). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Retrieved from [Link]
-
CGSpace. (2022). Broth microdilution reference methodology. Retrieved from [Link]
-
SEAFDEC/AQD Institutional Repository. (2004). Disk diffusion method. Retrieved from [Link]
-
FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]
- CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2024). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Jiuzhou Chem Co.,Ltd. (n.d.). This compound CAS NO.1263285-65-9. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Retrieved from [Link]
-
National Institutes of Health. (2021). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Retrieved from [Link]
-
De La Salle University. (n.d.). Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. Retrieved from [Link]
-
MDPI. (2020). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. Retrieved from [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. ajrconline.org [ajrconline.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. emerypharma.com [emerypharma.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. This compound, CasNo.1263285-65-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 13. This compound | 1263285-65-9 [chemicalbook.com]
- 14. dlsu.edu.ph [dlsu.edu.ph]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 17. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 18. nih.org.pk [nih.org.pk]
- 19. cgspace.cgiar.org [cgspace.cgiar.org]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. Minimum Bactericidal Concentration (MBC) Test - Microbe [microbe.creativebiomart.net]
- 23. microchemlab.com [microchemlab.com]
- 24. grokipedia.com [grokipedia.com]
- 25. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 26. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 27. asm.org [asm.org]
- 28. repository.seafdec.org.ph [repository.seafdec.org.ph]
Application Notes & Protocols: A Researcher's Guide to Evaluating the Anti-Inflammatory Properties of Chromene Derivatives
Introduction: The Therapeutic Promise of Chromenes in Inflammation
The chromene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among these, the anti-inflammatory potential of chromene derivatives has garnered significant scientific interest. These compounds have been shown to modulate key inflammatory pathways, offering a promising avenue for the development of novel therapeutics for a range of inflammatory disorders, from rheumatoid arthritis to neuroinflammation.
This guide provides a comprehensive methodological framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory properties of novel chromene derivatives. It moves beyond a simple listing of protocols to explain the underlying scientific rationale, ensuring that the experimental design is not only technically sound but also mechanistically informative. We will explore a multi-tiered approach, beginning with high-throughput in vitro screening to identify promising candidates and progressing to more complex in vivo models to validate their efficacy in a physiological context.
Part 1: Foundational In Vitro Evaluation – Cellular Models of Inflammation
The initial assessment of anti-inflammatory activity is most efficiently conducted using in vitro cell-based assays. These models provide a controlled environment to dissect the molecular mechanisms by which a chromene derivative exerts its effects. The murine macrophage cell line, RAW 264.7, is a widely accepted and robust model for these studies due to its well-characterized response to inflammatory stimuli like lipopolysaccharide (LPS).
Pre-Screening for Cytotoxicity: The First Critical Checkpoint
Before assessing anti-inflammatory properties, it is imperative to determine the non-toxic concentration range of the chromene derivatives. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Rationale: It is crucial to differentiate between a true anti-inflammatory effect and a reduction in inflammatory markers due to cytotoxicity. A compound that kills the cells will trivially reduce the production of inflammatory mediators. This assay establishes the safe concentration window for subsequent experiments.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the chromene derivatives in DMEM. After 24 hours, remove the old media and add 100 µL of fresh media containing the various concentrations of the test compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Assessing the Inhibition of Key Inflammatory Mediators
Once the non-toxic concentrations are established, the next step is to evaluate the ability of the chromene derivatives to inhibit the production of key inflammatory mediators in LPS-stimulated macrophages.
Nitric oxide is a critical signaling molecule in inflammation, produced by the enzyme inducible nitric oxide synthase (iNOS). Overproduction of NO is a hallmark of inflammatory conditions. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Rationale: Inhibition of NO production is a primary indicator of anti-inflammatory potential. This assay provides a quantitative measure of a compound's ability to suppress this key mediator.
Experimental Protocol: Griess Assay
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described for the MTT assay. Pre-treat the cells with non-toxic concentrations of the chromene derivatives for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of the LPS-stimulated control.
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central players in the inflammatory cascade. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique to quantify the levels of these cytokines in the cell culture supernatant.
Rationale: Directly measuring the reduction in key pro-inflammatory cytokines provides strong evidence of a compound's anti-inflammatory activity and offers insights into its mechanism of action.
Experimental Protocol: Cytokine ELISA (General Protocol)
-
Sample Collection: Use the same cell culture supernatants collected for the Griess assay.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific TNF-α and IL-6 ELISA kits. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.
-
Data Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in the samples.
Delving Deeper: Mechanistic Insights with Western Blotting
To understand how the chromene derivatives are exerting their anti-inflammatory effects, it is essential to examine their impact on key signaling pathways. Western blotting allows for the detection and quantification of specific proteins involved in inflammation, such as iNOS, Cyclooxygenase-2 (COX-2), and key components of the NF-κB signaling pathway (e.g., phosphorylated p65).
Rationale: Western blotting provides crucial mechanistic data, revealing whether the observed reduction in inflammatory mediators is due to the downregulation of the enzymes that produce them or the inhibition of upstream signaling pathways.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: After treatment with the chromene derivatives and LPS, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (iNOS, COX-2, phospho-p65, etc.) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Part 2: In Vivo Validation – Bridging the Gap from Bench to Biological Relevance
While in vitro assays are invaluable for initial screening and mechanistic studies, they cannot fully recapitulate the complex physiological environment of a living organism. Therefore, promising chromene derivatives identified in vitro must be validated in animal models of inflammation.
Acute Inflammation Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the anti-inflammatory activity of novel compounds in an acute inflammatory setting.[1][2][3] The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain).[1]
Rationale: This model allows for the assessment of a compound's ability to suppress the cardinal signs of acute inflammation in a whole-organism context. It is particularly useful for evaluating compounds that may target mediators involved in vascular permeability and leukocyte infiltration.[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)
-
Positive Control (e.g., Indomethacin or Diclofenac, 10 mg/kg, p.o.)
-
Test Groups (Chromene derivatives at various doses, p.o. or i.p.)
-
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.[2]
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.[1][2]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[2]
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Systemic Inflammation Model: Lipopolysaccharide (LPS)-Induced Endotoxemia
To evaluate the efficacy of chromene derivatives against systemic inflammation, the LPS-induced endotoxemia model is widely used.[4][5] Intraperitoneal injection of LPS in mice or rats triggers a potent systemic inflammatory response, leading to the release of pro-inflammatory cytokines into the bloodstream, which can mimic certain aspects of sepsis.[6]
Rationale: This model is crucial for assessing a compound's ability to modulate the systemic cytokine storm, a critical factor in many severe inflammatory conditions. It provides a more comprehensive picture of the compound's immunomodulatory effects beyond localized inflammation.
Experimental Protocol: LPS-Induced Endotoxemia in Mice
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Grouping and Dosing: Group the animals as described for the paw edema model.
-
Compound Administration: Administer the chromene derivatives or controls (e.g., dexamethasone) 30 minutes to 1 hour prior to LPS challenge.[7][8]
-
Induction of Systemic Inflammation: Inject LPS (e.g., 1-5 mg/kg) intraperitoneally.[7]
-
Sample Collection: At a predetermined time point (e.g., 1.5-2 hours post-LPS for peak TNF-α, or later for other cytokines), collect blood via cardiac puncture under anesthesia.[8]
-
Cytokine Analysis: Prepare serum from the blood samples and quantify the levels of TNF-α, IL-6, and other relevant cytokines using ELISA kits.
-
Data Analysis: Compare the serum cytokine levels in the treated groups to the LPS-only control group to determine the percentage of inhibition.
Chronic Inflammation Model: Collagen-Induced Arthritis (CIA)
For chromene derivatives that show significant promise in acute models, evaluation in a chronic inflammation model, such as collagen-induced arthritis (CIA) in mice, is a critical next step. The CIA model shares many immunological and pathological features with human rheumatoid arthritis.[9][10]
Rationale: Chronic inflammatory diseases involve complex and persistent immune responses. The CIA model allows for the assessment of a compound's therapeutic potential in a setting that more closely mimics a chronic human disease, evaluating its effects on joint inflammation, cartilage destruction, and bone erosion over an extended period.
Experimental Protocol: Collagen-Induced Arthritis in DBA/1 Mice
-
Animal Strain: Use genetically susceptible mouse strains, such as DBA/1J mice.[10]
-
Immunization (Day 0): Emulsify bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA). Anesthetize the mice and administer a subcutaneous injection at the base of the tail.[10][11]
-
Booster Immunization (Day 21): Administer a second injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) at a different site.[10]
-
Compound Treatment: Begin administration of the chromene derivative (daily or as determined by its pharmacokinetic profile) at the onset of clinical signs of arthritis (typically around day 26-35) or in a prophylactic setting.
-
Clinical Assessment: Monitor the mice regularly for the development and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw based on swelling and redness).
-
Histopathological Analysis: At the end of the study, collect the paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.
-
Data Analysis: Compare the arthritis scores, paw thickness, and histological parameters between the treated and vehicle control groups.
Part 3: Data Interpretation and Visualization
Quantitative Data Summary
| Assay | Parameter Measured | Typical Readout | Interpretation |
| MTT Assay | Cell Viability | % Viability vs. Control | Determines non-toxic concentration range. |
| Griess Assay | Nitrite (NO₂⁻) Concentration | IC₅₀ (µM) | Potency of NO production inhibition. |
| Cytokine ELISA | TNF-α, IL-6 Concentration | IC₅₀ (µM) | Potency of pro-inflammatory cytokine inhibition. |
| Western Blot | Protein Expression Levels | Fold change vs. Control | Identifies molecular targets and pathway modulation. |
| Paw Edema | Paw Volume (mL) | % Inhibition of Edema | Efficacy in an acute in vivo inflammation model.[12] |
| LPS Endotoxemia | Serum Cytokine Levels (pg/mL) | % Reduction vs. LPS Control | Efficacy against systemic inflammation.[4] |
| CIA Model | Clinical Arthritis Score | Reduction in Score | Therapeutic potential in a chronic disease model. |
Visualizing Workflows and Pathways
Clear visualization of experimental workflows and signaling pathways is essential for understanding the overall research strategy and the molecular mechanisms of action.
Caption: Experimental workflow for evaluating chromene derivatives.
Caption: Simplified NF-κB signaling pathway in inflammation.
Part 4: Ethical Considerations in Animal Research
All in vivo experiments must be conducted with the utmost ethical consideration for animal welfare. Research protocols should be designed to adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement.[13] This includes using the minimum number of animals necessary to obtain statistically significant data, refining procedures to minimize pain and distress, and replacing animal models with alternatives whenever possible.[14][15] All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[15]
Conclusion
The systematic evaluation of chromene derivatives, from high-throughput in vitro screening to rigorous in vivo validation, is essential for identifying and advancing promising new anti-inflammatory drug candidates. The methodologies outlined in this guide provide a robust framework for generating reliable, reproducible, and mechanistically informative data. By understanding the "why" behind each experimental choice, researchers can design more intelligent studies, leading to a deeper understanding of the therapeutic potential of this versatile chemical scaffold.
References
-
Chondrex, Inc. "A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice." Available at: [Link]
-
Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). "Protocol for the Induction of Arthritis in C57BL/6 Mice." Nature Protocols, 2(5), 1269–1275. Available at: [Link]
-
Inglis, J. J., Simelys, M., & Williams, R. O. (2012). "Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis." Bio-protocol, 2(21), e286. Available at: [Link]
-
AMSBIO. "Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice." Available at: [Link]
-
Chondrex, Inc. "A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats." Available at: [Link]
-
Meller, S. T., & Gebhart, G. F. (2003). "Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat." Current Protocols in Neuroscience, Chapter 8, Unit 8.9. Available at: [Link]
-
Chung, S. C., Huang, W. H., Lin, C. L., Lin, Y. J., Chen, C. Y., & Lee, A. R. (2016). "Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives." Research on Chemical Intermediates, 42(2), 1149-1163. Available at: [Link]
-
Sannino, A., & De Ponti, F. (2013). "Animal models of chemically induced intestinal inflammation: predictivity and ethical issues." European Journal of Pharmaceutical Sciences, 48(1-2), 1-11. Available at: [Link]
-
Li, Y., et al. (2021). "Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1845. Available at: [Link]
-
Lentsch, A. B., & Ward, P. A. (2009). "LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels." The Journal of Immunology, 183(5), 3343-3349. Available at: [Link]
-
Creative Biolabs. "Carrageenan induced Paw Edema Model." Available at: [Link]
-
ResearchGate. "(a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation." Available at: [Link]
-
Charles River Laboratories. "Carrageenan-Induced Paw Edema Model." Available at: [Link]
-
ResearchGate. "Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives | Request PDF." Available at: [Link]
-
Inotiv. "Carrageenan Induced Paw Edema (Rat, Mouse)." Available at: [Link]
-
ResearchGate. "Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat." Available at: [Link]
-
PubMed. "Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo." Available at: [Link]
-
Taylor & Francis Online. "Full article: Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo." Available at: [Link]
-
Melior Discovery. "LPS Model of Systemic Inflammation." Available at: [Link]
-
Frontiers. "Editorial: Big data for biomedical research of inflammatory diseases." Available at: [Link]
-
Inotiv. "Lipopolysaccharide Induced Cytokine Cascade (Rat, Mouse)." Available at: [Link]
-
ResearchGate. "What is the best LPS-dose to induce chronic systemic inflammation to mice." Available at: [Link]
-
Kiani, A. K., et al. (2022). "Ethical considerations regarding animal experimentation." Journal of Preventive Medicine and Hygiene, 63(2 Suppl 3), E255–E266. Available at: [Link]
-
ResearchGate. "The Use of Animal as Models: Ethical Considerations | Request PDF." Available at: [Link]
-
Festing, S., & Wilkinson, R. (2020). "Ethical Considerations in Animal Research: The Principle of 3R's." Veterinaria México OA, 7(4). Available at: [Link]
-
ichorbio. "Enhancing Data Management in In Vivo Research: Best Practices." Available at: [Link]
-
Parra-Delgado, H., et al. (2021). "Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative." Molecules, 26(16), 4994. Available at: [Link]
-
Frontiers. "Mapping and intercepting inflammation-fueled cancer: multi-scale systems immunology approaches." Available at: [Link]
Sources
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. inotiv.com [inotiv.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. tandfonline.com [tandfonline.com]
- 8. inotiv.com [inotiv.com]
- 9. chondrex.com [chondrex.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives | Semantic Scholar [semanticscholar.org]
- 13. Ethical Considerations in Animal Research: The Principle of 3R's [scielo.org.mx]
- 14. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ethics of Animal Use in Research | Research & Innovation Office [research.umn.edu]
Application Notes and Protocols for Methyl 7-bromo-2H-chromene-3-carboxylate in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl 7-bromo-2H-chromene-3-carboxylate is a heterocyclic compound belonging to the chromene class, a scaffold of significant interest in medicinal chemistry. Chromene derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] A key aspect of their biological profile is their ability to act as enzyme inhibitors. This document provides a comprehensive guide for researchers on the application of this compound in enzyme inhibition studies. We present a plausible synthetic route for the compound, followed by detailed, field-proven protocols for evaluating its inhibitory potential against three key enzyme classes: Acetylcholinesterase (AChE), Carbonic Anhydrases (CAs), and Monoamine Oxidases (MAOs). These enzymes are critical targets in the research and development of therapeutics for neurodegenerative diseases, cancer, and psychiatric disorders.
Introduction to this compound
The chromene nucleus is a privileged scaffold in drug discovery, with numerous derivatives showing potent biological activities. The introduction of a bromine atom at the 7-position and a methyl carboxylate group at the 3-position of the 2H-chromene core can significantly influence the molecule's physicochemical properties and its interaction with biological targets. Bromine, a halogen, can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity for protein targets. The methyl carboxylate group can act as a hydrogen bond acceptor and contribute to the overall polarity and reactivity of the molecule.
While specific enzyme inhibition data for this compound is not extensively published, the broader class of chromene derivatives has been shown to inhibit several important enzymes. For instance, various substituted chromenes have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[3][4] Similarly, chromene-based compounds have been investigated as inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and CA XII.[5][6][7] Furthermore, the chromene scaffold is present in molecules that inhibit monoamine oxidases (MAOs), enzymes involved in the metabolism of neurotransmitters and relevant to the treatment of depression and Parkinson's disease.[8]
This guide, therefore, provides the necessary protocols to investigate the inhibitory activity of this compound against these three important enzyme classes, enabling researchers to explore its therapeutic potential.
Synthesis of this compound
Proposed Synthetic Pathway
Figure 1: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid
This step is based on the Knoevenagel condensation reaction, a common method for synthesizing coumarin-3-carboxylic acids.
-
Materials:
-
4-Bromoresorcinol
-
Diethyl malonate
-
Piperidine
-
Ethanol (solvent)
-
Hydrochloric acid (for acidification)
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromoresorcinol (1 equivalent) in ethanol.
-
Add diethyl malonate (1.1 equivalents) and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 7-bromo-2-oxo-2H-chromene-3-carboxylic acid.
-
Step 2: Synthesis of this compound
This step utilizes the Fischer esterification method, a classic acid-catalyzed esterification.[5][9]
-
Materials:
-
7-bromo-2-oxo-2H-chromene-3-carboxylic acid (from Step 1)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
Suspend 7-bromo-2-oxo-2H-chromene-3-carboxylic acid (1 equivalent) in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8-12 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Application in Enzyme Inhibition Studies
The following sections provide detailed protocols for assessing the inhibitory activity of this compound against three classes of enzymes.
Acetylcholinesterase (AChE) Inhibition Assay
Rationale: AChE inhibitors are used in the treatment of Alzheimer's disease. The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring AChE activity.[1]
Figure 2: Workflow for the acetylcholinesterase inhibition assay.
Protocol:
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (e.g., 50 mM, pH 8.0)
-
This compound (test compound)
-
Donepezil or Galantamine (positive control)
-
96-well microplate and reader
-
-
Procedure:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 5 minutes) using a microplate reader.
-
The rate of reaction is determined from the slope of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation:
| Compound | AChE IC50 (µM) |
| This compound | To be determined |
| Donepezil (Positive Control) | Reference value |
Carbonic Anhydrase (CA) Inhibition Assay
Rationale: CAs are involved in various physiological and pathological processes, including cancer. The assay described here is a colorimetric method based on the hydrolysis of p-nitrophenyl acetate (p-NPA).
Figure 3: Workflow for the carbonic anhydrase inhibition assay.
Protocol:
-
Materials:
-
Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA), the substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
This compound (test compound)
-
Acetazolamide (positive control)
-
96-well microplate and reader
-
-
Procedure:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
In a 96-well plate, add Tris-HCl buffer and the test compound solution at various concentrations.
-
Add the CA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-20 minutes).
-
The rate of p-nitrophenol formation is determined from the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition and the IC50 value as described for the AChE assay.
-
Data Presentation:
| Compound | hCA I IC50 (µM) | hCA II IC50 (µM) | hCA IX IC50 (µM) | hCA XII IC50 (µM) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Acetazolamide (Positive Control) | Reference value | Reference value | Reference value | Reference value |
Monoamine Oxidase (MAO) Inhibition Assay
Rationale: MAO-A and MAO-B are important targets for antidepressants and drugs for neurodegenerative diseases. A common assay for MAO activity is a fluorometric method that detects the production of hydrogen peroxide.
Figure 4: Workflow for the monoamine oxidase inhibition assay.
Protocol:
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or a similar fluorogenic probe)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound (test compound)
-
Clorgyline (for MAO-A) and Selegiline (for MAO-B) as positive controls
-
Black 96-well microplate and a fluorescence plate reader
-
-
Procedure:
-
Prepare stock solutions of the test compound and positive controls in DMSO.
-
In a black 96-well plate, add potassium phosphate buffer and the test compound solution at various concentrations.
-
Add the MAO-A or MAO-B enzyme solution.
-
Pre-incubate at 37°C for 15 minutes.
-
Prepare a reaction mixture containing the MAO substrate, HRP, and Amplex® Red in buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation ~535 nm, emission ~590 nm) in kinetic mode for 30-60 minutes.
-
The rate of reaction is determined from the slope of the fluorescence versus time plot.
-
Calculate the percentage of inhibition and the IC50 value as previously described.
-
Data Presentation:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| This compound | To be determined | To be determined |
| Clorgyline (Positive Control) | Reference value | - |
| Selegiline (Positive Control) | - | Reference value |
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of its inhibitory activity against key enzymes implicated in a range of human diseases. By following these methodologies, researchers can effectively characterize the biochemical properties of this compound and pave the way for its potential development as a therapeutic agent.
References
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]
-
Pharmacological activities of chromene derivatives: An overview. (2025). ResearchGate. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
MySkinRecipes. (n.d.). 7-Bromo-2-Oxo-2H-Chromene-3-Carboxylic Acid. [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]
-
PubChem. (n.d.). 7-bromo-2H-chromene-3-carboxylic acid. [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. [Link]
-
Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2550–2561. [Link]
-
Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. [Link]
-
ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. [Link]
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. [Link]
-
Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives. (2022). National Institutes of Health. [Link]
-
Design, Synthesis, and Cholinesterase Inhibition Assay of Coumarin-3-carboxamide-N-morpholine Hybrids as New Anti-Alzheimer Agents. (2019). PubMed. [Link]
-
Synthesis and anticholinesterase activity of coumarin-3-carboxamides bearing tryptamine moiety. (2016). PubMed. [Link]
-
Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. (2024). National Institutes of Health. [Link]
-
2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. (2023). National Institutes of Health. [Link]
-
Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. (2018). MDPI. [Link]
-
2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. (2023). PubMed. [Link]
-
Design, Synthesis and Bioactivity Evaluation of Coumarin–BMT Hybrids as New Acetylcholinesterase Inhibitors. (2022). MDPI. [Link]
-
Inhibitory Potential of Chromene Derivatives on Structural and Non-Structural Proteins of Dengue Virus. (2022). National Institutes of Health. [Link]
-
Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels. (2023). National Institutes of Health. [Link]
-
Carbonic Anhydrase Inhibitors from Marine Natural Products. (2022). MDPI. [Link]
-
Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II. (2022). National Institutes of Health. [Link]
-
Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. (n.d.). ResearchGate. [Link]
-
ResearchGate. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. [Link]
-
Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. (2020). International Union of Crystallography. [Link]
Sources
- 1. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 7-Bromo-2-Oxo-2H-Chromene-3-Carboxylic Acid [myskinrecipes.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2H-Chromene synthesis [organic-chemistry.org]
- 9. 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade [organic-chemistry.org]
Application Note: High-Purity Isolation of Methyl 7-bromo-2H-chromene-3-carboxylate for Advanced Research Applications
Abstract
Methyl 7-bromo-2H-chromene-3-carboxylate is a key heterocyclic building block in the synthesis of complex molecules for pharmaceutical and materials science research.[1] Achieving high purity of this intermediate is paramount, as residual starting materials, by-products, or catalysts can interfere with subsequent reactions and compromise the integrity of biological or chemical assays. This guide provides a comprehensive overview of robust, field-proven methodologies for the purification of this compound from a crude synthetic reaction mixture. We detail protocols for preliminary extractive work-up, primary purification via flash column chromatography, and final polishing by recrystallization. Each section explains the underlying scientific principles, offers step-by-step instructions, and includes critical insights for troubleshooting and optimization.
Introduction and Purification Strategy
The chromene scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[2][3] Specifically, functionalized 2H-chromene esters serve as versatile intermediates. The purification of these targets, particularly halogenated derivatives like this compound, requires a multi-step approach to systematically remove impurities of varying polarities and properties.
A successful purification strategy begins with an assessment of the crude product and proceeds logically from bulk impurity removal to fine polishing. The workflow described herein is designed to maximize both purity and yield.
Sources
Application Notes & Protocols: A Strategic Guide to the Development of Methyl 7-bromo-2H-chromene-3-carboxylate Analogs
Abstract
The 2H-chromene scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active molecules, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Methyl 7-bromo-2H-chromene-3-carboxylate (CAS: 1263285-65-9) serves as a highly versatile starting material for the generation of diverse chemical libraries aimed at drug discovery and development.[5][6] Its structure presents three primary points for chemical modification: the C7-bromo position, the C3-ester, and the 2H-pyran ring. This guide provides a detailed technical overview, field-proven protocols, and the underlying scientific rationale for synthesizing novel analogs from this key intermediate, targeting researchers, medicinal chemists, and drug development professionals.
The Strategic Value of the Starting Scaffold
This compound offers a robust platform for analog development due to its distinct and orthogonally reactive functional groups. The strategic diversification of this core structure allows for a systematic exploration of the chemical space around the chromene nucleus, which is essential for developing structure-activity relationships (SAR).[7]
The three primary vectors for diversification are:
-
C7-Bromo Position: A classic handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents.
-
C3-Methyl Ester: Can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a crucial precursor for a vast library of amides and other ester analogs.
-
2H-Pyran Ring: While less commonly modified, the double bond offers potential for reactions such as dihydroxylation or epoxidation for further diversification.
Figure 1: Key diversification points on the core scaffold.
Derivatization at the C7-Position: Cross-Coupling Strategies
The bromine atom at the C7 position is an ideal functional group for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their exceptional reliability, broad substrate scope, and high functional group tolerance.[8][9][10]
Figure 2: Workflow for C7-position functionalization.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds. It utilizes readily available and generally stable boronic acids or esters. The choice of a phosphine-ligated palladium catalyst and a mild base like potassium carbonate ensures broad compatibility with the ester functionality.
Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Catalyst Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The successful coupling is confirmed by the disappearance of the starting material on LC-MS and the appearance of a new product with the expected mass. ¹H NMR will show new signals corresponding to the coupled aryl group, and the aromatic splitting patterns of the chromene core will be altered.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Rationale: This reaction enables the formation of C-N bonds, which are critical in many drug molecules. It requires a specific combination of a palladium precursor, a specialized bulky phosphine ligand, and a strong, non-nucleophilic base to facilitate the catalytic cycle.
Methodology:
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XPhos, 0.05 eq), and the base (e.g., sodium tert-butoxide, 1.4 eq) to an oven-dried Schlenk flask.
-
Substrate Addition: Add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask. Add anhydrous, degassed toluene or dioxane via syringe.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq).
-
Reaction: Heat the mixture to 100-110 °C for 12-24 hours.
-
Monitoring & Work-up: Follow the procedures outlined in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
| Reaction Type | C7-Substituent (R) | Catalyst System | Typical Yield |
| Suzuki-Miyaura | 4-methoxyphenyl | PdCl₂(dppf), K₂CO₃ | 75-90% |
| Sonogashira | phenylethynyl | PdCl₂(PPh₃)₂, CuI, TEA | 70-85% |
| Buchwald-Hartwig | morpholino | Pd₂(dba)₃, XPhos, NaOtBu | 60-80% |
| Table 1: Representative examples of C7-functionalization reactions. |
Modification of the C3-Ester Moiety
The C3-ester is a gateway to a large family of amide derivatives. Amides are generally more stable to in-vivo hydrolysis than esters and provide an additional hydrogen bond donor (for primary/secondary amides), which can be crucial for target engagement. The process is a reliable two-step sequence: hydrolysis followed by amide coupling.[11]
Figure 3: Two-step workflow for the synthesis of C3-amide analogs.
Protocol 3: Saponification of the Methyl Ester
Rationale: Base-mediated hydrolysis (saponification) is a high-yielding and straightforward method to convert the ester to a carboxylic acid. Lithium hydroxide (LiOH) is often preferred as it minimizes side reactions and is effective at room temperature.
Methodology:
-
Dissolution: Dissolve the methyl ester starting material (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-8 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product will be more polar than the starting material.
-
Work-up: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl. A precipitate of the carboxylic acid will often form.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Protocol 4: Amide Bond Formation via HBTU Coupling
Rationale: Amide coupling reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient and popular choice that minimizes racemization (if chiral centers are present) and leads to high yields.[12][13] A tertiary amine base like DIPEA is required to scavenge the acid formed during the reaction.
Methodology:
-
Reagent Preparation: Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Activation: Add HBTU (1.1 eq) and Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 2-12 hours.
-
Monitoring: Monitor for the consumption of the carboxylic acid via LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash extensively with water, 5% citric acid solution, saturated sodium bicarbonate solution, and brine to remove DMF and excess reagents.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography or preparative HPLC to obtain the final amide analog.
| Amine (R¹R²NH) | Coupling Reagent | Resulting Amide | Purity (HPLC) |
| Benzylamine | HBTU, DIPEA | N-benzyl-7-bromo-2H-chromene-3-carboxamide | >98% |
| Piperidine | HATU, DIPEA | (7-bromo-2H-chromen-3-yl)(piperidin-1-yl)methanone | >99% |
| 4-fluoroaniline | EDC, HOBt | 7-bromo-N-(4-fluorophenyl)-2H-chromene-3-carboxamide | >98% |
| Table 2: Examples of C3-amide analog synthesis. |
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of each newly synthesized analog. A combination of spectroscopic and spectrometric techniques should be employed.
| Technique | Purpose | Key Observables for Confirmation |
| ¹H NMR | Structural Elucidation | Appearance of new protons from coupled groups (e.g., new aromatic signals, NH proton for amides). Shifts in existing chromene protons. |
| ¹³C NMR | Carbon Skeleton Confirmation | Disappearance of the C-Br signal (~115-125 ppm). Appearance of new carbon signals. Shift of C3-carbonyl from ester (~165 ppm) to amide (~168 ppm). |
| HRMS | Molecular Formula Confirmation | Provides a high-resolution mass measurement that should match the calculated exact mass of the target compound to within 5 ppm. |
| HPLC | Purity Assessment | A single major peak indicates a pure compound. The retention time will vary depending on the lipophilicity of the analog. |
| Table 3: Standard characterization battery for novel analogs. |
Conclusion and Outlook
The protocols and strategies outlined in this guide provide a robust framework for the systematic development of novel analogs based on the this compound scaffold. By leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling and efficient amide bond formation, researchers can rapidly generate diverse libraries of compounds. These libraries are invaluable for screening in a multitude of biological assays, accelerating the identification of new lead compounds in various therapeutic areas, from oncology to infectious diseases.[14][15][16]
References
-
Title: Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview. Source: ResearchGate. URL: [Link]
-
Title: Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Source: PubMed Central. URL: [Link]
-
Title: Review on Chromen derivatives and their Pharmacological Activities. Source: Research Journal of Pharmacy and Technology. URL: [Link]
-
Title: A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Source: Oriental Journal of Chemistry. URL: [Link]
-
Title: Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene derivatives. Source: Der Pharma Chemica. URL: [Link]
-
Title: 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Source: PubMed Central. URL: [Link]
-
Title: Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. Source: Bentham Science. URL: [Link]
-
Title: Structure, biological activity, and biosynthesis of natural chromanes and chromenes. Source: Taylor & Francis Online. URL: [Link]
-
Title: Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Source: PubMed. URL: [Link]
-
Title: Pd-Catalyzed Cross Coupling Reactions. Source: Chemistry LibreTexts. URL: [Link]
-
Title: this compound CAS NO.1263285-65-9. Source: Jiuzhou Chem Co.,Ltd. URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Source: University of Illinois Urbana-Champaign. URL: [Link]
-
Title: Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Source: Organic Chemistry Portal. URL: [Link]
-
Title: New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. Source: PubMed. URL: [Link]
-
Title: Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Source: ResearchGate. URL: [Link]
-
Title: Amide Synthesis. Source: Fisher Scientific. URL: [Link]
-
Title: Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Source: Royal Society of Chemistry. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 4. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, CasNo.1263285-65-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. This compound | 1263285-65-9 [chemicalbook.com]
- 7. Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions | Bentham Science [benthamscience.com]
- 8. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 11. New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Screening of Methyl 7-bromo-2H-chromene-3-carboxylate
Introduction: The Therapeutic Potential of the Chromene Scaffold
The chromene (or benzopyran) nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable capacity to interact with diverse biological targets, leading to activities such as anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant effects.[1][2][3] The versatility of the chromene ring system, which allows for substitutions at various positions, provides a rich chemical space for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies have shown that modifications to the chromene core can significantly enhance bioactivity.[1] For instance, substitutions at the 7th position with electron-donating groups have been reported to enhance pharmacological activity.[3]
Methyl 7-bromo-2H-chromene-3-carboxylate is a synthetic derivative belonging to this promising class of compounds. While specific biological targets for this particular molecule are not yet extensively documented in publicly available literature, its structural features—a halogenated aromatic ring and a carboxylate group—suggest its potential as a modulator of various biological processes. The bromine atom can participate in halogen bonding and alter the electronic properties of the molecule, potentially enhancing its binding affinity and selectivity for specific protein targets.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the high-throughput screening (HTS) of this compound to uncover its therapeutic potential. We will detail both biochemical and cell-based screening protocols, emphasizing the rationale behind the experimental design and providing a framework for data analysis and hit validation.
Compound Handling and Library Preparation
Proper handling and storage of small molecules are critical for the success of any HTS campaign. To ensure the integrity of this compound, the following procedures are recommended:
-
Storage: The compound should be stored as a dry powder at -20°C, protected from light and moisture.
-
Solubilization: For HTS, dimethyl sulfoxide (DMSO) is the most common solvent. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. To ensure complete dissolution, gentle warming and vortexing may be necessary.
-
Plate Preparation: From the stock solution, create intermediate plates and final assay-ready plates using automated liquid handlers to minimize variability. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
High-Throughput Screening Workflow
A typical HTS workflow for a novel compound like this compound involves several stages, from initial screening to hit confirmation and characterization.
Caption: A generalized workflow for a high-throughput screening campaign.
Protocol 1: Biochemical Assay for Kinase Inhibition
Rationale: Protein kinases are a major class of drug targets, particularly in oncology.[4] The chromene scaffold is known to be present in some kinase inhibitors. This protocol describes a generic, fluorescence-based assay to screen for potential inhibitors of a hypothetical kinase.
Assay Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption in the presence of the test compound indicates kinase inhibition.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
This compound (10 mM in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well, white, opaque microplates
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of this compound from the 10 mM stock into the assay plate wells for a final concentration of 10 µM. Dispense DMSO alone for negative controls and the positive control inhibitor for positive controls.
-
Enzyme and Substrate Addition: Add 2.5 µL of a 2X kinase/substrate solution (containing the kinase and its substrate in kinase reaction buffer) to each well.
-
Initiation of Reaction: Add 2.5 µL of a 2X ATP solution (in kinase reaction buffer) to each well to start the kinase reaction. The final volume should be 5 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Quality Control:
| Parameter | Formula | Acceptance Criteria |
| Z'-factor | 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| | > 0.5 |
| Signal-to-Background (S/B) | Mean_neg / Mean_pos | > 5 |
| Percent Inhibition | 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos)) | > 50% for initial hits |
-
Z'-factor: This is a measure of the statistical effect size and is used to assess the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[5]
-
Hit Selection: Compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., 50% or > 3 standard deviations from the negative control mean) are selected for further investigation.
Protocol 2: Cell-Based Assay for Cytotoxicity in Cancer Cells
Rationale: Given the known anticancer properties of many chromene derivatives, a primary screen for cytotoxicity against a cancer cell line is a logical starting point.[1][6] Cell-based assays provide a more physiologically relevant context compared to biochemical assays.[6]
Assay Principle: This protocol uses a resazurin-based assay to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence indicates a reduction in cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
This compound (10 mM in DMSO)
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
384-well, black, clear-bottom microplates
Procedure:
-
Cell Seeding: Seed the 384-well plates with the cancer cell line at a predetermined optimal density (e.g., 2,000 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Add 100 nL of the test compound, positive control, or DMSO vehicle to the appropriate wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Assessment:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.
-
-
Data Acquisition: Read the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.
Hypothetical Signaling Pathway Modulation:
Chromene derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. A hypothetical pathway that could be affected by this compound is the intrinsic apoptosis pathway.
Caption: Hypothetical mechanism of apoptosis induction by the test compound.
Hit Validation and Follow-up Studies
Once initial hits are identified, a series of validation and follow-up studies are essential:
-
Dose-Response Curves: Confirm the activity of hits by testing them over a range of concentrations to determine their potency (IC50 or EC50).
-
Orthogonal Assays: Use a different assay format to confirm the activity of the hits and rule out technology-specific artifacts. For example, if the primary screen was a resazurin-based viability assay, an orthogonal assay could be an ATP-based luminescence assay (e.g., CellTiter-Glo®).
-
Counter-Screens: If screening for an enzyme inhibitor, perform a counter-screen without the enzyme to identify compounds that interfere with the detection technology (e.g., autofluorescence).
-
Selectivity Profiling: Test the confirmed hits against related targets (e.g., other kinases) to determine their selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize or procure analogs of the hit compounds to understand the relationship between their chemical structure and biological activity.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. A systematic high-throughput screening campaign, employing both biochemical and cell-based assays, is a powerful approach to elucidate its biological activity and mechanism of action. The protocols and workflows detailed in these application notes provide a robust framework for initiating such a drug discovery effort. Careful assay design, rigorous quality control, and thorough hit validation are paramount to the success of these endeavors.
References
- Oriental Journal of Chemistry. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.
- Oncotarget. Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
- Creative Enzymes. High-Throughput Inhibitor Assays and Screening.
- Patsnap Synapse. How Are Biochemical Assays Used in High-Throughput Screening?
- Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- ResearchGate. High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Technology Networks. High-Throughput Screening Methods for Drug Discovery.
- YouTube. Strategies for Assay Selection and for the Development of Robust Biochemical Assays.
- Microplate Assays for High-Throughput Drug Screening in Cancer Research.
- NCBI Bookshelf.
- Navigating Drug Discovery with High-Throughput Screening.
- BMG LABTECH. High-throughput screening (HTS).
- PubMed Central.
- High throughput screening of small molecule library: procedure, challenges and future.
- NIH.
- ResearchGate.
- Pharmacological activities of chromene deriv
Sources
- 1. oncotarget.com [oncotarget.com]
- 2. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of Methyl 7-bromo-2H-chromene-3-carboxylate
Authored by: Your Senior Application Scientist
Introduction
Chromene derivatives represent a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological properties. These structures are integral to numerous natural products and have been synthetically modified to explore a vast chemical space for therapeutic applications.[1][2][3] The chromene scaffold is known to interact with various cellular targets, leading to a broad spectrum of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antiviral effects.[1][3][4] Notably, some chromene derivatives have advanced into clinical trials, such as Crolibulin (EPC2407), a microtubule-targeting agent for anaplastic thyroid cancer.[5] This underscores the therapeutic potential residing within this chemical family.
This document provides a comprehensive guide for the in vivo experimental design to test a novel compound, methyl 7-bromo-2H-chromene-3-carboxylate . The proposed studies are structured to systematically evaluate its pharmacokinetic profile, safety, and efficacy, providing a robust framework for its preclinical development. The experimental design is hypothesis-driven, initially focusing on broad safety and tolerability, followed by efficacy studies in relevant disease models, and culminating in more detailed toxicological analysis.
Part 1: Pre-formulation and Preliminary In Vitro Assessment
Prior to initiating in vivo studies, it is crucial to characterize the physicochemical properties of this compound and assess its in vitro activity to inform the design of subsequent animal experiments.
1.1 Physicochemical Characterization:
-
Solubility: Determine the solubility in various pharmaceutically acceptable vehicles (e.g., saline, PBS, DMSO, polyethylene glycol, Tween 80). This is critical for preparing appropriate dosing formulations.
-
Stability: Assess the stability of the compound in the chosen vehicle under experimental conditions.
1.2 In Vitro Activity Screening:
-
Cytotoxicity Assays: Screen the compound against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87 for glioblastoma) to determine its IC50 values.[5][6] This will help in selecting relevant cancer models for in vivo efficacy studies.
-
Anti-inflammatory Assays: Evaluate the compound's ability to inhibit inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) in cell-based assays (e.g., LPS-stimulated macrophages). This will provide a rationale for using inflammatory disease models.
Part 2: In Vivo Pharmacokinetic (PK) and Tolerability Studies
The primary objective of this phase is to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to establish a safe dose range for subsequent efficacy and toxicology studies.[7]
2.1 Maximum Tolerated Dose (MTD) Study:
The MTD study is essential to identify the highest dose of the drug that does not cause unacceptable side effects.[8]
Protocol:
-
Animal Model: Use healthy mice (e.g., C57BL/6 or BALB/c strain), 6-8 weeks old, of both sexes.
-
Group Allocation: Assign animals to several dose groups (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 per group).
-
Route of Administration: The initial route can be intraperitoneal (IP) or oral (PO), depending on the compound's solubility and intended clinical application.[9][10]
-
Dosing Regimen: Administer a single dose of the compound.
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture, grooming) at regular intervals for at least 7-14 days.[11]
-
Endpoint: The MTD is defined as the highest dose that results in no more than a 10% reduction in body weight and no mortality or severe clinical signs.
Table 1: Example of MTD Study Design
| Group | Treatment | Dose (mg/kg) | Route | No. of Animals |
| 1 | Vehicle Control | - | IP/PO | 5 |
| 2 | Compound | 5 | IP/PO | 5 |
| 3 | Compound | 10 | IP/PO | 5 |
| 4 | Compound | 25 | IP/PO | 5 |
| 5 | Compound | 50 | IP/PO | 5 |
| 6 | Compound | 100 | IP/PO | 5 |
2.2 Pharmacokinetic (PK) Study:
This study will determine the compound's concentration in the plasma over time after administration.
Protocol:
-
Animal Model: Use healthy mice or rats.
-
Dosing: Administer a single dose of the compound (a dose below the MTD) via the intended clinical route (e.g., intravenous and oral).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.
Diagram 1: General Workflow for In Vivo Studies
Caption: A streamlined workflow for the in vivo evaluation of a novel compound.
Part 3: In Vivo Efficacy Studies
Based on the in vitro screening results, appropriate animal models of disease should be selected to evaluate the therapeutic efficacy of this compound.[12][13]
3.1 Anticancer Efficacy Study (Xenograft Model):
If the compound shows potent in vitro cytotoxicity, a xenograft mouse model is a standard approach to assess its antitumor activity.[14]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (selected from in vitro screening) into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the compound at doses below the MTD, along with a vehicle control and a positive control (a standard-of-care chemotherapy agent).[15]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. Efficacy is assessed by tumor growth inhibition.
-
Biomarker Analysis: At the end of the study, tumors and major organs can be collected for histopathological and biomarker analysis (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).[16][17]
3.2 Anti-inflammatory Efficacy Study (Carrageenan-Induced Paw Edema):
This is a widely used and well-established model for acute inflammation.[18][19]
Protocol:
-
Animal Model: Use rats or mice (e.g., Wistar rats or Swiss albino mice).
-
Treatment: Administer the compound or vehicle control orally or intraperitoneally one hour before the induction of inflammation. A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
Diagram 2: Decision Tree for Efficacy Model Selection
Caption: A decision-making framework for selecting appropriate in vivo efficacy models.
Part 4: Toxicology Studies
Toxicology studies are crucial for assessing the safety profile of the compound and are required for regulatory submissions.[20][21][22]
4.1 Acute Toxicity Study:
This study provides information on the potential health effects of a single, high-dose exposure to the compound.
Protocol:
-
Animal Model: Use two rodent species (e.g., mice and rats).
-
Dosing: Administer the compound at various dose levels, including a limit dose (e.g., 2000 mg/kg), via the intended route of administration.
-
Observation: Observe the animals for mortality, clinical signs, and body weight changes for 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
4.2 Repeated-Dose Toxicity Study (Sub-acute):
This study evaluates the toxic effects of the compound after repeated administration over a period of 28 days.
Protocol:
-
Animal Model: Use rats.
-
Dosing: Administer the compound daily for 28 days at three dose levels (low, medium, and high) and a vehicle control. Doses should be based on the MTD and PK data.
-
Monitoring: Conduct detailed clinical observations, body weight and food consumption measurements, ophthalmology, and clinical pathology (hematology and clinical chemistry).
-
Endpoint: At the end of the study, perform a full necropsy, and collect organs for weight analysis and histopathological examination.[11]
Table 2: Key Parameters in a 28-Day Repeated-Dose Toxicity Study
| Parameter Category | Specific Measurements |
| In-life Observations | Clinical signs, Body weight, Food consumption, Ophthalmoscopy |
| Clinical Pathology | Hematology (e.g., RBC, WBC, platelets), Clinical Chemistry (e.g., ALT, AST, BUN, creatinine) |
| Terminal Procedures | Gross necropsy, Organ weights, Histopathology of major organs and tissues |
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and other relevant regulatory bodies. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed to minimize animal use and suffering.[23]
Conclusion
The experimental design outlined in these application notes provides a systematic and comprehensive approach to the in vivo evaluation of this compound. By following these protocols, researchers can generate the necessary data to assess the compound's pharmacokinetic properties, therapeutic efficacy, and safety profile, which are essential for its further development as a potential therapeutic agent. The flexibility in the choice of efficacy models allows for the investigation of this novel compound in multiple disease areas, guided by initial in vitro findings.
References
-
Amrita University. (n.d.). Pharmacological activities of chromene derivatives: An overview. Retrieved from [Link]
-
The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved from [Link]
-
Bio-Rad. (2023, July 25). From screening to IND submission: Biomarker analysis in preclinical drug development. Retrieved from [Link]
-
PubMed. (2019, January 1). Synthesis, in vitro and in vivo evaluation of 2-aryl-4H-chromene and 3-aryl-1H-benzo[f]chromene derivatives as novel α-glucosidase inhibitors. Retrieved from [Link]
-
Jordi Labs. (n.d.). How Toxicology Studies Factor into New Drug Development. Retrieved from [Link]
-
Bentham Science. (2023). Pharmacokinetic Aspects of Chromenes. Retrieved from [Link]
-
ModernVivo. (2025, December 20). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) In Vivo Study of a Newly Synthesized Chromen-4-One Derivative as an Antitumor Agent Against HCC. Retrieved from [Link]
-
Preclinical CRO. (2025, January 7). preclinical toxicity testing and adverse drug reaction monitoring in drug discovery process. Retrieved from [Link]
-
RJPT SimLab. (n.d.). Study of different routes of drugs administration in mice & rats. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Toxicological screening. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Early Biomarker Discovery. Retrieved from [Link]
-
Precision for Medicine. (2022, June 9). Strategies to Support Successful Translation of Preclinical Biomarker Assays. Retrieved from [Link]
-
bioaccess. (n.d.). Master In Vivo Testing: A Step-by-Step Guide for Clinical Research. Retrieved from [Link]
-
Allied Academies. (2023, July 31). Biomarkers in drug discovery: Bridging the gap between preclinical and clinical studies. Retrieved from [Link]
-
PubMed. (2014). In vivo studies: comparing the administration via and the impact on the biodistribution of radiopharmaceuticals. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2020, April 20). Regulatory Toxicology and Pharmacology. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. Retrieved from [Link]
-
Fierce Biotech. (2022, March 21). Bridging the preclinical to clinical divide: practical considerations for biomarker success. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
-
ResearchGate. (2014, December 8). What is the best route of drug administration for long term to rat? Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of in vivo (A) administration routes of nanoparticles and (B).... Retrieved from [Link]
-
MDPI. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]
-
MDPI. (n.d.). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Animal models of gastrointestinal inflammation and cancer. Retrieved from [Link]
-
ichorbio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. Retrieved from [Link]
-
Dove Press. (n.d.). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Retrieved from [Link]
-
PubMed Central (PMC). (2023, February 22). Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. Retrieved from [Link]
-
PubMed. (2024, March 5). Novel 4-Aryl-4H-chromene derivative displayed excellent in vivo anti-glioblastoma efficacy as the microtubule-targeting agent. Retrieved from [Link]
-
PubMed Central (PMC). (2023, February 13). The evolving role of investigative toxicology in the pharmaceutical industry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). [PDF] Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromene compounds with promising biological activities. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023, October 23). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview. Retrieved from [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Pharmacological activities of chromene derivatives: An overview. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Retrieved from [Link]
-
De La Salle University. (n.d.). Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. Retrieved from [Link]
Sources
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
- 4. mdpi.com [mdpi.com]
- 5. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 4-Aryl-4H-chromene derivative displayed excellent in vivo anti-glioblastoma efficacy as the microtubule-targeting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chapter - Pharmacokinetic Aspects of Chromenes | Bentham Science [benthamscience.com]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 13. Tackling In Vivo Experimental Design [modernvivo.com]
- 14. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dctd.cancer.gov [dctd.cancer.gov]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. criver.com [criver.com]
- 18. mdpi.com [mdpi.com]
- 19. [PDF] Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | Semantic Scholar [semanticscholar.org]
- 20. jordilabs.com [jordilabs.com]
- 21. wjpsronline.com [wjpsronline.com]
- 22. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Master In Vivo Testing: A Step-by-Step Guide for Clinical Research [bioaccessla.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Methyl 7-bromo-2H-chromene-3-carboxylate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of methyl 7-bromo-2H-chromene-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. We will delve into the causality behind common experimental issues and provide field-proven, step-by-step guidance to optimize your reaction outcomes.
The Synthetic Pathway: An Overview
The synthesis of this compound is most commonly achieved through a tandem reaction sequence involving 5-bromo-2-hydroxybenzaldehyde and methyl acrylate. This transformation is typically catalyzed by a nucleophilic tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and is a variant of the Morita-Baylis-Hillman (MBH) reaction.[1][2][3]
The reaction proceeds through two key phases:
-
Baylis-Hillman Reaction : A carbon-carbon bond forms between the α-position of methyl acrylate and the aldehyde carbon of 5-bromo-2-hydroxybenzaldehyde.[3][4]
-
Intramolecular Michael Addition : The phenoxide ion of the hydroxybenzaldehyde moiety attacks the β-position of the newly formed α,β-unsaturated system, leading to the cyclization that forms the 2H-chromene ring.
Understanding this dual mechanism is critical for effective troubleshooting, as issues can arise at either stage of the sequence.
Reaction Scheme
Caption: Overall synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: My reaction is extremely slow or appears to stall. Is this normal?
A: Yes, it is a known characteristic of the Baylis-Hillman reaction to be slow, sometimes requiring several days to reach completion.[2] The electrophilicity of the aldehyde is a critical factor. In 5-bromo-2-hydroxybenzaldehyde, the electron-donating hydroxyl group can reduce the reactivity of the aldehyde carbonyl, while the electron-withdrawing bromine and aldehyde groups have a counteracting effect.[5][6] If the reaction stalls, consider incomplete conversion as a primary cause of low yield.[7]
Q2: I've isolated a major byproduct that is not my target chromene. What could it be?
A: The most common byproduct is the uncyclized Baylis-Hillman adduct. This occurs when the initial carbon-carbon bond formation is successful, but the subsequent intramolecular Michael addition (cyclization) fails to proceed. This intermediate is stable and can often be isolated. Other possibilities include polymerization of methyl acrylate or self-condensation of the aldehyde, though the latter is less likely with a weak base like DABCO.[8]
Q3: Can my choice of solvent dramatically impact the yield?
A: Absolutely. Solvent polarity plays a significant role.[7] While the reaction can be run neat or in various solvents, aprotic polar solvents are often effective. Interestingly, some studies have reported a dramatic rate acceleration in the presence of water or other protic solvents like octanol, which may help facilitate the proton transfer steps in the mechanism.[4]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving low-yield issues. Follow this logical workflow to pinpoint the source of the problem in your experiment.
Caption: A logical workflow for troubleshooting low yields.
Question 1: Are my starting materials of sufficient quality?
-
5-Bromo-2-hydroxybenzaldehyde: Impurities in the aldehyde can inhibit the reaction. Verify its purity by TLC and NMR before use. This compound is a stable solid under normal conditions.[9]
-
Methyl Acrylate: This reactant can polymerize over time, especially when exposed to light, air, or heat. Using freshly opened or distilled methyl acrylate is recommended. If you observe a viscous liquid or solid precipitate in your stock bottle, it has likely polymerized and should not be used.
-
DABCO: As the catalyst, its quality is paramount. DABCO is hygroscopic and can absorb moisture from the air, which can affect its catalytic activity. Ensure it is a dry, free-flowing powder. Store it in a desiccator.
Question 2: Are my reaction conditions optimized?
| Parameter | Issue | Recommended Action | Rationale |
| Reaction Time | Insufficient time for the slow Baylis-Hillman step. | Monitor the reaction progress meticulously using TLC, staining for both the aldehyde and the product. Continue the reaction until the starting aldehyde is consumed or its concentration plateaus. | Many protocols report reaction times of 24-72 hours or longer. Premature workup is a common cause of low yield. |
| Temperature | Reaction is too slow at room temperature. | Gently heat the reaction to 40-60 °C. | Increased temperature can accelerate both the Baylis-Hillman and the subsequent cyclization steps. However, be cautious as excessive heat (>80 °C) can promote polymerization of methyl acrylate and other side reactions. |
| Catalyst Loading | Too little catalyst leads to a slow or stalled reaction. | Use a catalyst loading of 10-30 mol% of DABCO relative to the limiting reagent (aldehyde). | DABCO is a true catalyst and is regenerated, but a sufficient concentration is needed to drive the reaction at a reasonable rate.[1][10] |
| Atmosphere | Oxygen from the air can lead to oxidative side reactions or initiate acrylate polymerization. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | This is a standard practice in organic synthesis to prevent unwanted side reactions and ensure reproducibility. |
Question 3: The reaction worked, but the cyclization to the chromene is incomplete. How do I fix this?
If you have identified the intermediate Baylis-Hillman adduct as your main product, the final intramolecular cyclization is the bottleneck.
-
Thermal Cyclization: Often, simply extending the reaction time or increasing the temperature (as mentioned above) is sufficient to drive the cyclization to completion.
-
Base-Mediated Cyclization: The cyclization is an intramolecular Michael addition, which can be promoted by a base. If the reaction has stalled with the adduct as the main product, you can attempt to promote cyclization during workup. After removing the reaction solvent, re-dissolve the crude material in a solvent like THF or Dichloromethane and add a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and stir at room temperature. Caution: Use this method carefully, as stronger bases can cause other side reactions. Monitor closely by TLC.
Question 4: My crude yield is good, but I lose most of my product during purification. What can I do?
-
Workup: The 2H-chromene product can be sensitive. Avoid harsh acidic or basic washes. A simple aqueous workup (washing with water and then brine) is usually sufficient.
-
Column Chromatography: The polarity of the starting aldehyde, the intermediate adduct, and the final product can be very similar, making separation difficult.
-
Solvent System: Experiment with different solvent systems to achieve better separation. A gradient elution of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point.
-
Alternative: If chromatography is problematic, consider recrystallization. The chromene product is often a solid[11] and can be purified by recrystallizing from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.
-
Recommended Experimental Protocol
This protocol provides a robust starting point for optimization.
Materials:
-
5-Bromo-2-hydroxybenzaldehyde (1.0 eq)
-
Methyl acrylate (1.5 - 2.0 eq)
-
DABCO (0.2 eq)
-
Solvent (e.g., THF, or neat)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen), add 5-bromo-2-hydroxybenzaldehyde and DABCO.
-
If using a solvent, add it now (approx. 2-4 mL per mmol of aldehyde).
-
Add methyl acrylate via syringe and stir the mixture at room temperature.
-
Place a TLC spot at t=0. Prepare a co-spot of your starting aldehyde for comparison.
-
Monitor the reaction every 8-12 hours by TLC (e.g., 20% Ethyl Acetate in Hexanes). The product should appear as a new, less polar spot than the starting aldehyde.
-
Continue stirring until the starting aldehyde spot has disappeared or is very faint (this may take 24-72 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate (or another suitable organic solvent) and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography or recrystallization to obtain the pure this compound.
References
-
Application of Baylis-Hillman Methodology in the Direct Construction of Chromone Derivatives. ResearchGate. Available from: [Link]
-
DABCO Catalyzed Synthesis of Pyrano(c)Chromene Derivatives. Research India Publications. Available from: [Link]
-
Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. Available from: [Link]
-
An Efficient and Ecofriendly Three-Component Reaction for the Rapid Synthesis of 2-Amino-4H-chromenes Catalyzed by a DABCO-Based Ionic Liquid. ResearchGate. Available from: [Link]
-
The synthesis of the title molecule, I. (i) Methyl acrylate, MeOH, 25... ResearchGate. Available from: [Link]
-
ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. Assam Don Bosco University Journals. Available from: [Link]
-
Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation. PubMed. Available from: [Link]
-
DABCO catalyzed synthesis of dihydropyrano(c)chromene and pyrano[2,3-d]pyrimidine. ResearchGate. Available from: [Link]
-
Baylis–Hillman reaction. Wikipedia. Available from: [Link]
-
Baylis-Hillman Reaction. Organic Chemistry Portal. Available from: [Link]
-
Baylis-Hillman Reaction: Mechanism & Examples. NROChemistry. Available from: [Link]
-
Knoevenagel condensation. Wikipedia. Available from: [Link]
-
Recent Developments of the Morita-Baylis-Hillman Reaction. University of Pennsylvania. Available from: [Link]
-
Catalytic Synthesis of 2H-Chromenes. MSU chemistry. Available from: [Link]
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. ResearchGate. Available from: [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available from: [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. Available from: [Link]
-
(Z)-2-(Bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone. MDPI. Available from: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
Scheme 27. Morita-Baylis-Hillman reaction of methyl acrylate (2a) and... ResearchGate. Available from: [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. NIH. Available from: [Link]
-
Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. ResearchGate. Available from: [Link]
-
Rajendra PAWAR | Associate Professor | M.Sc. Ph.D. | Deogiri College, Aurangabad | Department of Chemistry | Research profile. ResearchGate. Available from: [Link]
-
The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. Available from: [Link]
-
Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. IUCr. Available from: [Link]
-
Efficient Synthesis of Methyl Methacrylate by One Step Oxidative Esterification over Zn-Al-Mixed Oxides Supported Gold Nanocatalysts. MDPI. Available from: [Link]
-
2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic an. UniCA IRIS. Available from: [Link]
-
2-BROMO-5-HYDROXYBENZALDEHYDE MSDS CAS-No. Loba Chemie. Available from: [Link]
-
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. University of Porto. Available from: [Link]
-
Benzaldehyde, 5-bromo-2-hydroxy-. the NIST WebBook. Available from: [Link]
-
Efficient and catalyst free synthesis of acrylic plastic precursors: methyl propionate and methyl methacrylate synthesis through reversible CO2 capture. Green Chemistry (RSC Publishing). Available from: [Link]
-
Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Organic Syntheses. Available from: [Link]
Sources
- 1. journals.dbuniversity.ac.in [journals.dbuniversity.ac.in]
- 2. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 3. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Baylis-Hillman Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. lobachemie.com [lobachemie.com]
- 10. ripublication.com [ripublication.com]
- 11. This compound, CasNo.1263285-65-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
Technical Support Center: Optimizing Chromene Synthesis
Welcome to the technical support center for chromene synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic scaffolds. Chromene derivatives are recognized as 'privileged medicinal scaffolds' due to their wide-ranging biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
This guide provides field-proven insights through troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, increase yields, and ensure the purity of your final products.
Frequently Asked Questions (FAQs)
Q1: My chromene synthesis reaction is not working at all. Where should I start troubleshooting?
A: When a reaction fails to initiate, begin by verifying the fundamentals. First, confirm the identity and purity of your starting materials (e.g., salicylaldehyde derivative, active methylene compound, catalyst) using techniques like NMR or melting point analysis. Second, double-check all reagent calculations and concentrations. Third, ensure your reaction is set up under the correct atmosphere (e.g., inert if required) and that the solvent is pure and dry, as moisture can quench many catalysts and reagents. Finally, confirm your reaction temperature is being measured and maintained accurately.
Q2: What are the most critical parameters to control in a typical multicomponent chromene synthesis?
A: For the common one-pot synthesis of 2-amino-4H-chromenes, the three most critical parameters are typically:
-
Catalyst Choice and Loading: The nature of the catalyst (acidic, basic, organocatalyst, nanoparticle-based) is paramount.[3] The optimal loading must be determined empirically, as too little may result in a sluggish reaction, while too much can sometimes promote side reactions.
-
Solvent System: The polarity and protic/aprotic nature of the solvent can dramatically influence reaction outcomes. In some cases, changing the solvent from ethanol to water can lead to completely different products.[4] Solvent-free conditions have also proven highly effective, offering green chemistry benefits.[5][6]
-
Reaction Temperature: Temperature affects reaction kinetics and selectivity. While some modern protocols work efficiently at room temperature[7], others may require heating to proceed at a reasonable rate.[8] Optimization is key to balancing reaction speed with the suppression of potential side products.
Q3: How do I know which catalyst is right for my specific chromene synthesis?
A: The choice of catalyst is highly dependent on the reaction mechanism. For the popular synthesis involving an aldehyde, malononitrile, and a phenol, a basic catalyst is often required to facilitate the initial Knoevenagel condensation.[9]
-
Homogeneous bases like piperidine, DBU, or L-proline are commonly used and effective.[9][10]
-
Heterogeneous catalysts , such as magnetic nanoparticles or supported catalysts, offer the significant advantage of easy removal and recyclability.[7][11]
-
Ionic liquids can act as both the solvent and catalyst, providing a green alternative.[1] A preliminary literature search for similar substrates is the best starting point. If that fails, a screening of different catalyst types (e.g., a simple base like piperidine, an organocatalyst like L-proline, and a heterogeneous option) is a logical next step.
Troubleshooting Guide: From Low Yields to Impure Products
This guide addresses specific problems that may arise during chromene synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction gives a very low yield of the desired chromene. What are the common causes and how can I improve it?
A: Low yields are a frequent issue and can stem from several factors. A systematic approach is the best way to diagnose the problem.[8][12]
Potential Cause 1: Suboptimal Reaction Conditions
-
The "Why": Reaction kinetics are highly sensitive to temperature and time. Many chromene syntheses involve multiple sequential steps (e.g., Knoevenagel condensation, Michael addition, cyclization).[13] If the temperature is too low, the rate-determining step may be too slow, leading to an incomplete reaction.[14] Conversely, excessively high temperatures or prolonged reaction times can cause degradation of starting materials, intermediates, or the final product.
-
The Solution:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product over time. This will tell you if the reaction is slow, stalled, or if the product is decomposing.[10]
-
Optimize Temperature: If the reaction is slow, incrementally increase the temperature (e.g., in 10-20 °C steps). If TLC shows product degradation (e.g., formation of new, lower Rf spots over time), try lowering the temperature.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by promoting rapid, uniform heating.[8]
-
Potential Cause 2: Inefficient Catalysis
-
The "Why": The catalyst's role is to accelerate the reaction. An incorrect choice of catalyst, insufficient catalyst loading, or catalyst deactivation will result in a slow or stalled reaction. For instance, in the synthesis of 2-amino-4H-chromenes, a base is needed to deprotonate the active methylene compound. If the base is too weak or not present in sufficient quantity, the initial condensation will not occur efficiently.[10]
-
The Solution:
-
Screen Catalysts: If possible, test a small panel of catalysts reported for similar transformations (e.g., L-proline, piperidine, DBU).[9][10]
-
Optimize Catalyst Loading: Create a small experimental matrix to test different catalyst loadings (e.g., 5 mol%, 10 mol%, 20 mol%). Increasing the catalyst amount from 0.01g to 0.03g has been shown to boost yield from 56% to 96% in some cases.[10]
-
Check Catalyst Quality: Ensure the catalyst is pure and has been stored correctly. Some catalysts are sensitive to air or moisture.
-
Potential Cause 3: Unfavorable Solvent Effects
-
The "Why": The solvent influences the solubility of reactants and the stabilization of intermediates and transition states. A poor solvent can prevent reactants from interacting effectively. As demonstrated in the synthesis of chromeno[3,4-c]pyridines, switching from ethanol to water can completely alter the reaction pathway, leading to a different product entirely.[4]
-
The Solution:
Below is a workflow diagram to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Significant Impurity or Side Product Formation
Q: My final product is impure, with significant side products visible on TLC and NMR. How can I identify and minimize them?
A: Impurity formation is a common challenge that often requires a deeper understanding of the reaction mechanism.
Potential Cause 1: Knoevenagel Condensation Intermediate
-
The "Why": In the multicomponent synthesis of 2-amino-4H-chromenes, the first step is a Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., malononitrile) to form an arylidene intermediate.[1] If the subsequent Michael addition and cyclization steps are slow, this intermediate can remain in the final reaction mixture.
-
The Solution:
-
Increase Catalyst Basicity/Loading: A stronger or more concentrated base can accelerate the subsequent Michael addition step.
-
Increase Temperature: Gently warming the reaction can provide the necessary activation energy for the cyclization to proceed to completion.
-
Pre-form the Intermediate: In some cases, it may be beneficial to perform the Knoevenagel condensation as a separate first step, isolate the arylidene intermediate, and then react it with the phenolic component in a second step.
-
Potential Cause 2: Self-Condensation of Starting Materials
-
The "Why": Under basic or acidic conditions, aldehydes or ketones can undergo self-condensation (an aldol reaction). This is particularly an issue with electron-rich aldehydes.[8]
-
The Solution:
-
Control Stoichiometry: Ensure you are not using a large excess of the aldehyde.
-
Slow Addition: Add the aldehyde slowly to the reaction mixture containing the other components. This keeps the instantaneous concentration of the aldehyde low, minimizing self-condensation.
-
Lower Temperature: Aldol reactions are often reversible and less favored at lower temperatures.[8]
-
Potential Cause 3: Formation of Alternative Cyclization Products (e.g., Coumarins)
-
The "Why": Depending on the reactants and conditions, alternative cyclization pathways can compete with chromene formation. For example, in the Kostanecki-Robinson reaction, coumarins can form as major side products.[8]
-
The Solution:
-
Modify the Substrate: Altering the electronic properties of the starting materials can favor one pathway over another.
-
Change the Catalyst: The choice between acid and base catalysis can be crucial in directing the cyclization.[8]
-
Consult the Literature: This type of problem is often specific to a particular synthetic route. A thorough literature search for the specific reaction you are running is the best way to find established solutions.
-
The following table summarizes key reaction parameters that can be adjusted to optimize a typical multicomponent chromene synthesis.
| Parameter | Condition A (Initial Trial) | Condition B (Optimized) | Rationale for Change & Expected Outcome |
| Catalyst | 10 mol% Piperidine | 10 mol% L-Proline | L-proline is a bifunctional organocatalyst that can accelerate both the Knoevenagel and Michael addition steps, potentially leading to higher yields and purity.[10] |
| Solvent | Toluene | EtOH / H₂O (1:1) | A protic solvent mixture can improve the solubility of reactants and intermediates, and in some cases, participate in the mechanism to accelerate the reaction.[4][10] |
| Temperature | 80 °C | 60 °C | A lower temperature may reduce the formation of thermal degradation byproducts while still being sufficient for the reaction to proceed efficiently.[10] |
| Workup | Direct Evaporation | Aqueous Wash & Recrystallization | An aqueous workup can remove water-soluble catalysts and byproducts. Recrystallization is a powerful technique for purifying the final product.[10] |
Key Experimental Protocol: L-Proline Catalyzed Synthesis of 2-Amino-4H-chromenes
This protocol is a representative example of a green, efficient method for synthesizing a common class of chromenes.[10]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Resorcinol (1.0 mmol)
-
L-proline (0.03 g, ~20 mol%)
-
Ethanol / Deionized Water (1:1 mixture, 10 mL)
-
Ethyl acetate
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Condenser
-
Heating mantle with temperature controller
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), resorcinol (1.0 mmol), and L-proline (0.03 g).
-
Add 10 mL of the 1:1 EtOH:H₂O solvent mixture.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Place the flask in a heating mantle and heat the mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress using TLC (e.g., with a 3:7 ethyl acetate:hexane eluent). The reaction is typically complete within 30-60 minutes.
-
Once the starting materials are consumed, remove the flask from the heat and allow it to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Add ethyl acetate (20 mL) and water (20 mL) to the remaining aqueous mixture and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to afford the pure 2-amino-4H-chromene derivative.
-
The aqueous layer containing the L-proline catalyst can be washed with dichloromethane and reused for subsequent reactions.[10]
This diagram illustrates the general workflow for the synthesis and purification.
Caption: Experimental workflow for chromene synthesis.
References
-
One-Pot Multicomponent Synthesis of 2H-Chromene Derivative, Kinetics, and Thermodynamic Studies Using a Stopped-Flow Technique in Combination with Theoretical Computation Methods. Taylor & Francis Online. [Link]
-
ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. Revue Roumaine de Chimie. [Link]
-
A Benign synthesis of 2-amino-4H-chromene in aqueous medium using hydrotalcite (HT) as a heterogeneous base catalyst. ResearchGate. [Link]
-
Eco-friendly synthesis of chromeno[4,3-b]chromenes with a new photosensitized WO3/ZnO@NH2-EY nanocatalyst. RSC Publishing. [Link]
-
An Efficient and More Sustainable One-Step Continuous-Flow Multicomponent Synthesis Approach to Chromene Derivatives. AKJournals. [Link]
-
Choice of Solvent in the Synthesis of Chromeno[3,4-c]pyridines and Chromene-3-carboxylates. Taylor & Francis Online. [Link]
-
Synthesis of chromenen derivatives using multicomponent reactions and SiO₂/Fe₃O₄ nanoparticles. ResearchGate. [Link]
-
Naturally Occurring Chromene Containing Molecules and their Isolation Protocols. Bentham Science. [Link]
-
Rapid and catalyst free synthesis of new bis(benzo[g]chromene) and bis(pyrano[3,2-c]chromene) derivatives and optimization of reaction conditions using response surface methodology. PubMed. [Link]
-
Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. [Link]
-
Organocatalytic Fluorogenic Synthesis of Chromenes. PMC - NIH. [Link]
-
Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester. [Link]
-
Expeditious Solvent-Free Synthesis of Chromene Derivatives via Three- Component Reactions of N-Nucleophiles. Bentham Science Publishers. [Link]
-
Chromene: Synthesis and Medicinal properties. Slideshare. [Link]
-
Expeditious Solvent-Free Synthesis of Chromene Derivatives via Three- Component Reactions of N-Nucleophiles. Semantic Scholar. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]
-
(PDF) Rapid and catalyst free synthesis of new bis(benzo[: G] chromene) and bis(pyrano[3,2- c] chromene) derivatives and optimization of reaction conditions using response surface methodology. ResearchGate. [Link]
-
One-Pot Synthesis of 2-amino-4H-chromenes using L-Proline as a Reusable Catalyst. Journal of Medicinal and Chemical Sciences. [Link]
-
Analytical methods for the monitoring of solid phase organic synthesis. PubMed. [Link]
-
Recent advances in the synthesis chromenes and its derivatives. Preprints.org. [Link]
-
A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Iraqi Journal of Humanitarian, Social and Scientific Research. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]
-
Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview. ResearchGate. [Link]
-
A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. ResearchGate. [Link]
-
A novel procedure for the synthesis of a new class of chromenes derivatives in aqueous media:Investigation of antioxidant activity. ResearchGate. [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. researchgate.net [researchgate.net]
- 3. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 4. tandfonline.com [tandfonline.com]
- 5. Eco-friendly synthesis of chromeno[4,3- b ]chromenes with a new photosensitized WO 3 /ZnO@NH 2 -EY nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09737C [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. akjournals.com [akjournals.com]
- 10. jmchemsci.com [jmchemsci.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Methyl 7-bromo-2H-chromene-3-carboxylate Stability Guide
Welcome to the technical support center for methyl 7-bromo-2H-chromene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges during their experiments. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its stability profile in various solvents and under different experimental conditions is critical for obtaining reliable and reproducible results. This guide provides a comprehensive overview of potential degradation pathways, analytical methods for monitoring stability, and protocols for conducting your own stability assessments.
Troubleshooting Guide & FAQs
FAQ 1: I am dissolving my this compound in methanol for my experiments and I'm seeing a new, more polar peak appear on my HPLC over time. What could this be?
This is a classic sign of solvolysis, specifically methanolysis of the methyl ester.
-
Plausible Cause: The most likely cause is the hydrolysis of the methyl ester at the C3 position to form the corresponding carboxylic acid, 7-bromo-2-oxo-2H-chromene-3-carboxylic acid. This reaction is often catalyzed by trace amounts of acid or base in the solvent or on the glassware. The resulting carboxylic acid is significantly more polar than the parent ester, leading to an earlier elution time on a reverse-phase HPLC column. While less likely under neutral conditions, methanolysis of the aryl bromide is also a theoretical possibility, though this would likely require more forcing conditions or the presence of a catalyst.
-
Troubleshooting Steps:
-
Solvent Quality: Ensure you are using high-purity, anhydrous methanol. Older bottles of methanol can absorb atmospheric moisture, which can facilitate hydrolysis.
-
pH Control: If your experimental conditions allow, consider using a non-nucleophilic buffer to maintain a neutral pH.
-
Temperature: Store your stock solution at a low temperature (e.g., 4°C or -20°C) and minimize its time at room temperature.
-
Alternative Solvents: If compatible with your assay, consider switching to a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF), which are less likely to participate in hydrolysis.
-
Diagram: Primary Degradation Pathway in Protic Solvents
Caption: Hydrolysis of the methyl ester in the presence of water or methanol.
FAQ 2: My compound seems to be degrading when I leave it on the benchtop, even in a seemingly inert solvent like acetonitrile. What could be happening?
This suggests a potential issue with photostability.
-
Plausible Cause: Chromene derivatives are known to be photosensitive.[1] Exposure to ambient light, especially UV light, can lead to photodegradation. The 2H-chromene core can undergo photochemical reactions, leading to a variety of degradation products.
-
Troubleshooting Steps:
-
Protect from Light: Prepare and store your solutions in amber vials or wrap your glassware in aluminum foil.
-
Minimize Exposure: Conduct your experiments under low-light conditions whenever possible.
-
Photostability Study: Perform a confirmatory photostability study by exposing a solution of your compound to a controlled light source (as described in the protocols below) and comparing it to a light-protected control sample.
-
FAQ 3: I am struggling to develop a stability-indicating HPLC method. What are the key parameters I should focus on?
Developing a robust stability-indicating HPLC method is crucial for accurately assessing the stability of your compound.
-
Key Considerations:
-
Column Chemistry: A C18 column is a good starting point for most small molecules, including this one.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar and potentially less polar degradation products.
-
Forced Degradation: You must generate degradation products to prove your method is "stability-indicating." This involves subjecting your compound to stress conditions (acid, base, oxidation, heat, and light) to create a complex sample matrix. Your HPLC method should be able to resolve the parent peak from all significant degradation peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This will help ensure that your parent peak is not co-eluting with any degradation products.
-
Diagram: Workflow for Developing a Stability-Indicating HPLC Method
Caption: A systematic approach to developing a stability-indicating HPLC method.
Summary of Potential Stability Issues and Recommended Solvents
| Stress Condition | Potential Degradation Pathway | Recommended Solvent for Stability | Solvents to Use with Caution |
| Acidic/Basic | Hydrolysis of the methyl ester. | Acetonitrile, Dichloromethane | Methanol, Ethanol, Water |
| Protic Solvents | Solvolysis of the methyl ester. | Acetonitrile, Tetrahydrofuran (THF) | Methanol, Ethanol |
| Light Exposure | Photodegradation of the chromene ring. | N/A (use light protection) | All solvents if not protected |
| Thermal Stress | General acceleration of degradation. | Dependent on other factors. | N/A |
| Oxidative | Oxidation of the chromene ring. | Degassed solvents. | Solvents prone to peroxide formation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies, which is a critical step in understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[2][3]
-
Prepare a Stock Solution: Dissolve this compound in acetonitrile to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours. At various time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Place a solid sample of the compound in a 70°C oven for 48 hours. Also, place a solution of the compound (in a relatively inert solvent like acetonitrile) at 70°C for 48 hours. Analyze both samples by HPLC.
-
Photolytic Degradation: Expose a solution of the compound (in a photochemically inert solvent like acetonitrile) to a light source that provides both UV and visible light (e.g., a photostability chamber with an output of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both samples by HPLC.
Protocol 2: Stability-Indicating HPLC-UV Method
This is a starting point for a reverse-phase HPLC method. Optimization will likely be required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the λmax of the parent compound (determine by UV scan) and at a lower wavelength (e.g., 220 nm) to detect a broader range of potential degradants.
-
Injection Volume: 10 µL.
References
- University of Bradford. (2010). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures. Bradford Scholars.
- Benchchem. Solvolysis of 1-Bromo-3-methylcyclohexane in Ethanol.
- Alberti, A., Campredon, M., & Demadrille, R. (2011).
- Chemguide. Hydrolysing esters.
- MedCrave online. (2016).
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
-
ICH. (2003). Stability testing of new drug substances and products Q1A (R2).[Link]
-
ICH. (1996). Photostability testing of new drug substances and products Q1B.[Link]
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- CONICET. Trends in Analytical chemistry.
- LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
- Journal of Drug Delivery and Therapeutics. (2021). Stability Indicating HPLC Method for the Determination of Delamanid in Pharmaceutical Dosage Form.
- Semantic Scholar. (2013).
- PMC. (2012).
- MDPI. (2023). Greener Stability-Indicating HPLC Approach for the Determination of Curcumin in In-House Developed Nanoemulsion and Curcuma longa L. Extract.
- Benchchem. stability of 6-Bromo-2,2-dimethyl-2H-chromene under acidic and basic conditions.
- PubMed. (2015). Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry.
- PubMed. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools.
- YouTube. (2023).
Sources
common side products in the synthesis of 7-bromo-2H-chromene derivatives
Welcome to the technical support center for the synthesis of 7-bromo-2H-chromene derivatives. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and insights into the underlying chemical principles to ensure the success of your experiments.
Introduction
The 7-bromo-2H-chromene core is a significant pharmacophore present in a variety of biologically active compounds. Its synthesis, while achievable through several routes, is often accompanied by the formation of undesired side products that can complicate purification and reduce yields. This guide provides in-depth technical assistance to help you identify, minimize, and troubleshoot these common issues.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during the synthesis of 7-bromo-2H-chromene derivatives, providing explanations and actionable solutions.
Issue 1: Formation of Benzofuran Side Products in Palladium-Catalyzed Cyclization of Aryl Propargyl Ethers
Q1: I am attempting to synthesize a 7-bromo-3-bromo-2H-chromene derivative via the palladium-catalyzed intramolecular cyclization of a 4-bromo-2-propargyloxyphenyl ether, but I am observing a significant amount of a benzofuran byproduct. What is causing this and how can I favor the formation of the desired chromene?
A1: The formation of a benzofuran side product in this reaction is a known issue and arises from the competition between two possible modes of cyclization: the 6-endo-dig cyclization leading to the desired 2H-chromene and the 5-exo-dig cyclization resulting in the benzofuran byproduct.[1] The regioselectivity of this reaction can be influenced by several factors.
Mechanistic Insight:
The palladium(II) catalyst activates the alkyne bond of the aryl propargyl ether. Nucleophilic attack by the aromatic ring can then occur at either the internal or terminal carbon of the alkyne.
-
6-endo-dig cyclization (desired): The aryl group attacks the internal carbon of the alkyne, leading to a six-membered ring and ultimately the 2H-chromene product.
-
5-exo-dig cyclization (undesired): The aryl group attacks the terminal carbon of the alkyne, forming a five-membered ring which, after subsequent steps, yields the benzofuran derivative.
The balance between these two pathways can be delicate. While the 6-endo cyclization is often favored, certain reaction conditions or substrate electronics can promote the 5-exo pathway.[1]
Troubleshooting Strategies:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly influence the regioselectivity. For the synthesis of 3-bromo-2H-chromenes, a system of Pd(OAc)₂ in the presence of CuBr₂ and LiBr has been shown to be effective.[2] The bromide ions from CuBr₂ and LiBr are believed to facilitate the desired bromination and cyclization pathway.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired 6-endo cyclization. It is advisable to start the reaction at room temperature as reported in successful protocols.[2]
-
Solvent: The polarity of the solvent can influence the reaction pathway. Acetic acid is a commonly used solvent for this transformation.[2] Experimenting with other solvents of varying polarity could be a viable optimization strategy.
-
Substituent Effects: The electronic nature of the substituents on the aromatic ring can play a role. While the 7-bromo substituent is electron-withdrawing, its effect on the regioselectivity would need to be considered in the context of other substituents present on the molecule.
Workflow for Optimizing Regioselectivity:
Caption: Workflow for optimizing the regioselectivity of the palladium-catalyzed cyclization.
Issue 2: Formation of Phosphonic Acid Byproducts in the Reaction of 7-Bromo-chroman-4-one with PBr₃
Q2: I am synthesizing 7-bromo-4-bromo-2H-chromene from 7-bromo-chroman-4-one using phosphorus tribromide (PBr₃), but my final product is contaminated with a highly polar, phosphorus-containing impurity. What is this side product and how can I avoid its formation?
A2: The polar impurity you are observing is likely a phosphonic acid derivative. This is a known side product in reactions of ketones with PBr₃.[3]
Mechanistic Insight:
The reaction of a ketone with PBr₃ proceeds through the enol form. The PBr₃ can then react with the enol oxygen to form a phosphite ester intermediate. While the desired pathway involves elimination to form the bromoalkene, a competing reaction can occur where the intermediate is hydrolyzed during workup to form a phosphonic acid. The phosphorus atom in PBr₃ is electrophilic and can react with the nucleophilic enol oxygen.
Troubleshooting Strategies:
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions. Any moisture present can lead to the hydrolysis of PBr₃ to HBr and phosphorous acid, which can complicate the reaction and promote the formation of the phosphonic acid byproduct.
-
Control of Stoichiometry: Use the correct stoichiometry of PBr₃. An excess of PBr₃ may not necessarily improve the yield of the desired product and could lead to more side reactions. A typical procedure uses PBr₃ in a slight excess.
-
Reaction Time and Temperature: The reaction is typically carried out by refluxing the chroman-4-one with PBr₃.[3] Prolonged reaction times or excessively high temperatures might lead to decomposition or the formation of more side products. Monitor the reaction by TLC to determine the optimal reaction time.
-
Work-up Procedure: A careful work-up is crucial to minimize the formation of the phosphonic acid. Pouring the reaction mixture onto ice and then neutralizing with a base can help to quench the reaction and remove acidic byproducts.
-
Purification: The phosphonic acid byproduct is significantly more polar than the desired 4-bromo-2H-chromene. This difference in polarity can be exploited for purification.
-
Column Chromatography: Silica gel column chromatography is very effective. The non-polar 4-bromo-2H-chromene will elute with a non-polar eluent (e.g., hexane/ethyl acetate mixtures), while the polar phosphonic acid will remain on the baseline or require a much more polar eluent to elute.
-
Liquid-Liquid Extraction: During the work-up, the phosphonic acid will preferentially partition into the aqueous phase, especially after basification. Thorough extraction of the organic phase can help to remove this impurity.
-
Table 1: Troubleshooting Phosphonic Acid Byproduct Formation
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Maintain strictly anhydrous conditions. | Prevents hydrolysis of PBr₃ and formation of phosphorous acid. |
| Stoichiometry | Use a slight excess of PBr₃. | Ensures complete conversion of the starting material without excessive side reactions. |
| Reaction Monitoring | Monitor by TLC. | Avoids prolonged reaction times that can lead to byproduct formation. |
| Work-up | Quench the reaction by pouring onto ice, followed by neutralization. | Decomposes excess PBr₃ and facilitates removal of acidic byproducts. |
| Purification | Utilize silica gel column chromatography. | The significant polarity difference allows for efficient separation. |
Issue 3: Isomerization of Bromo-2H-Chromenes
Q3: Is it possible for my 3-bromo-2H-chromene to isomerize to a 4-bromo-2H-chromene (or vice versa) during synthesis or purification?
A3: While less common than the previously discussed side reactions, the potential for isomerization of the double bond in the 2H-chromene ring exists, which could lead to a mixture of bromo-substituted isomers. One study on tetrahydro-4H-chromene derivatives has shown that isomerization can occur in aqueous environments.[4] Although this is a different system, it highlights the potential for such rearrangements under certain conditions.
Potential Causes for Isomerization:
-
Acidic or Basic Conditions: Traces of acid or base, either from the reaction itself or during work-up and purification, could potentially catalyze the isomerization of the double bond.
-
Thermal Stress: Prolonged heating during the reaction or purification (e.g., distillation at high temperatures) might provide enough energy for isomerization to occur.
-
Chromatography Media: While silica gel is generally considered acidic, the effect on the stability of bromo-2H-chromenes would need to be evaluated on a case-by-case basis. Using deactivated silica or an alternative stationary phase could be considered if isomerization on the column is suspected.
Troubleshooting and Prevention:
-
Neutral Work-up: Ensure that the work-up procedure effectively neutralizes any acidic or basic reagents.
-
Mild Purification Conditions: Opt for purification methods that avoid excessive heat. Column chromatography at room temperature is generally preferred over distillation for thermally sensitive compounds.
-
Inert Atmosphere: Storing the purified compound under an inert atmosphere and in the dark can help to prevent degradation and potential isomerization over time.
Analytical Identification of Isomers:
-
¹H NMR Spectroscopy: The coupling patterns and chemical shifts of the protons on the pyran ring will be distinct for the 3-bromo and 4-bromo isomers.
-
GC-MS: Gas chromatography can often separate isomers, and the mass spectrum can confirm that the separated peaks have the same mass-to-charge ratio, indicating they are isomers.
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-chroman-4-one (Precursor)
This protocol is adapted from a known procedure for the synthesis of chroman-4-ones.
Materials:
-
3-Bromophenol
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of 3-bromophenol (1.0 eq) in anhydrous DCM at 0 °C, add aluminum chloride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Slowly add 3-chloropropionyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude acylated product.
Step 2: Intramolecular Cyclization
-
Dissolve the crude product from Step 1 in a 2 M aqueous solution of NaOH.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 7-bromo-chroman-4-one.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 7-Bromo-4-bromo-2H-chromene
This is a general procedure based on the reaction of chroman-4-ones with PBr₃.[3]
Materials:
-
7-Bromo-chroman-4-one
-
Phosphorus tribromide (PBr₃)
-
Anhydrous solvent (e.g., toluene or chloroform)
-
Standard laboratory glassware for reflux under anhydrous conditions
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 7-bromo-chroman-4-one (1.0 eq) in an anhydrous solvent.
-
Slowly add phosphorus tribromide (1.2 eq) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain 7-bromo-4-bromo-2H-chromene.
Characterization Data (Expected for 4-Bromo-2H-chromene derivatives):
-
¹H NMR: The spectrum would be expected to show a singlet for the proton at the 3-position and characteristic signals for the protons on the aromatic and pyran rings.
-
¹³C NMR: The spectrum would show the expected number of signals for the carbon atoms in the molecule, with the carbon bearing the bromine at the 4-position appearing at a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms.
Diagram of the Synthesis of 7-Bromo-4-bromo-2H-chromene:
Caption: Synthesis of 7-bromo-4-bromo-2H-chromene and the formation of the phosphonic acid byproduct.
References
- Worlikar, S. A., Kesharwani, T., Yao, T., & Larock, R. C. (2007). A mild, electrophilic cyclization of substituted propargylic aryl ethers by I₂, ICl, and PhSeBr produces 3,4-disubstituted 2H-benzopyrans in excellent yields. The Journal of organic chemistry, 72(4), 1347–1353.
- Gabbutt, C. D., Hartley, D. J., Hepworth, J. D., Heron, B. M., Kanjia, M., & Rahman, M. M. (1994). Synthesis and reactivity of some 4-bromo-2H-chromenes and-2H-thiochromenes. Tetrahedron, 50(8), 2507-2522.
- Sarkar, G., & Mugesh, G. (2009). Synthesis of novel 3-bromo-2H-chromene derivatives: palladium-mediated intramolecular cyclization of aryl propargyl ethers. Synlett, 2009(13), 2079-2082.
- Silva, A. M., Cravo, S. M., & Cavaleiro, J. A. (2004). Synthesis of new homoisoflavonoid derivatives. Journal of heterocyclic chemistry, 41(4), 529-534.
- Gabbutt, C. D., & Hepworth, J. D. (1988). The reaction of chroman-4-ones with phosphorus tribromide. Journal of the Chemical Society, Perkin Transactions 1, 2133-2136.
- Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006). The selective reaction of aryl halides with KOH: synthesis of phenols, aromatic ethers, and benzofurans. Journal of the American Chemical Society, 128(33), 10694–10695.
- Sarkar, G., & Mugesh, G. (2009). Synthesis of Novel 3-Bromo-2H-chromene Derivatives: Palladium-Mediated Intramolecular Cyclization of Aryl Propargyl Ethers. Synlett, 2009(13), 2079-2082.
- Pingaew, R., & Prachayasittikul, V. (2015). Synthesis of novel 7-hydroxy-4-methylcoumarin derivatives. Journal of Heterocyclic Chemistry, 52(5), 1450-1455.
- Patil, S. A., Patil, R., Pfeffer, L. M., & Miller, D. D. (2013). Chromenes, chromanes, and chromanones as privileged scaffolds in drug discovery. Future medicinal chemistry, 5(11), 1263–1280.
- Flynn, B. L., Hamel, E., & Jung, M. K. (2002). A new convergent synthesis of combretastatin A-4. Journal of medicinal chemistry, 45(12), 2670–2673.
- Bandini, M., Eichholzer, A., & Umani-Ronchi, A. (2006). Gold-catalyzed reactions of propargyl esters and ethers.
- Trost, B. M., & McClory, A. (2008). Metal-catalyzed allene-aldehyde cycloadditions. Chemical Society reviews, 37(9), 1906–1917.
- Reddy, M. S., Thirupathi, N., & Nageswar, Y. V. D. (2010). A facile synthesis of 2-substituted benzofurans via Sonogashira coupling and cyclization of 2-iodophenols with terminal alkynes. Tetrahedron Letters, 51(13), 1694-1697.
- Cacchi, S., Fabrizi, G., & Goggiamani, A. (2008). Catalytic synthesis of benzofurans. Chemical Society Reviews, 37(9), 2008-2019.
- Tietze, L. F., & Rackelmann, N. (2004). Domino reactions in the synthesis of heterocyclic natural products and analogs. Pure and Applied Chemistry, 76(10), 1967-1983.
- Larock, R. C., & Yum, E. K. (1991). Synthesis of isocoumarins and 3, 4-dihydroisocoumarins via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.
- Nakamura, I., & Yamamoto, Y. (2004). Transition-metal-catalyzed reactions of allenes. Chemical reviews, 104(5), 2127–2198.
- Fürstner, A. (2004). Gold and platinum catalysis—a convenient tool for generating molecular complexity. Chemical Society Reviews, 33(7), 419-430.
- Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical reviews, 107(7), 3180–3211.
- Zhang, J., Schmalz, H. G. (2006). Gold-catalyzed reactions of furans with alkynes.
- Skraba-Joiner, S. L., Johnson, R. L., & Toste, F. D. (2011). Gold (I)-catalyzed enantioselective synthesis of 2H-chromenes. Journal of the American Chemical Society, 133(41), 16439-16441.
- González-Gómez, J. C., Ros, A., & Fouto, R. (2012). Gold-catalyzed intramolecular hydroarylation of alkynes. Chemical Society Reviews, 41(1), 315-327.
- Arcadi, A. (2008). Alternative synthetic methods to the Fischer indole synthesis. Chemical reviews, 108(8), 3266–3325.
- Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Transition metal-catalyzed C–H activation/C–C and C-heteroatom bond-forming reactions. Chemical reviews, 113(5), 3084–3213.
- Hossain, M. L., Faria, A. U., & Schlegel, H. B. (2015). Synthesis and Isomerization of Tetrahydro-4 H-chromene Derivatives. The Journal of organic chemistry, 80(19), 9575–9583.
Sources
Technical Support Center: Enhancing the Purity of Methyl 7-bromo-2H-chromene-3-carboxylate
Welcome to the technical support center for methyl 7-bromo-2H-chromene-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in its synthesis and purification, ultimately leading to a higher purity product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of Crude Product
Symptom: After the reaction of 7-bromo-2-hydroxybenzaldehyde with dimethyl malonate, the isolated crude product quantity is significantly lower than expected.
Possible Causes and Solutions:
-
Incomplete Reaction: The Knoevenagel condensation, a key step in the synthesis, may not have gone to completion.[1]
-
Suboptimal Reaction Conditions: The choice of base and solvent is critical.
-
Solution: While a weak base is generally used to prevent self-condensation of the aldehyde, it must be strong enough to deprotonate the dimethyl malonate.[2] If using a very mild base, consider switching to a slightly stronger one like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[3] The removal of water as it is formed, for example by azeotropic distillation, can also shift the equilibrium towards the product.[1]
-
-
Issues During Work-up: The product may be lost during the extraction process if the pH is not controlled.
-
Solution: Ensure the reaction mixture is neutralized or slightly acidic before extraction with an organic solvent to ensure the product is in its neutral form and has good solubility in the organic phase.
-
Issue 2: Presence of Starting Materials in the Final Product
Symptom: ¹H NMR analysis of the purified product shows characteristic peaks of 7-bromo-2-hydroxybenzaldehyde or dimethyl malonate.
Possible Causes and Solutions:
-
Incorrect Stoichiometry: An excess of either starting material was used.
-
Solution: Use a 1:1 molar ratio of the aldehyde and malonate. A slight excess of the less expensive reagent, typically dimethyl malonate, can be used to ensure full conversion of the aldehyde.
-
-
Inefficient Purification: The purification method is not adequately separating the product from the starting materials.
-
Solution 1: Recrystallization: Unreacted 7-bromo-2-hydroxybenzaldehyde is more polar than the product. A recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane can effectively remove it. The product should be less soluble in the cold solvent mixture than the aldehyde.
-
Solution 2: Column Chromatography: If recrystallization is insufficient, column chromatography is recommended. A silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity, will separate the less polar product from the more polar starting materials.
-
Issue 3: Formation of a stubborn, colored impurity
Symptom: The final product has a persistent yellow or brownish tint that is difficult to remove by standard purification methods.
Possible Causes and Solutions:
-
Side Reactions: Aldehyde self-condensation or other side reactions can lead to colored, polymeric byproducts, especially under harsh basic conditions.[2]
-
Solution: Use a mild base and maintain a controlled reaction temperature. The use of a catalyst like L-proline can promote the desired reaction under milder conditions.[4]
-
-
Degradation of the 2H-Chromene Ring: The 2H-chromene ring system can be sensitive to acidic conditions, potentially leading to ring-opening and the formation of colored degradation products.
-
Solution: Avoid prolonged exposure to strong acids during work-up and purification. If an acidic wash is necessary, use a dilute acid and perform the extraction quickly. During column chromatography, it is advisable to use a neutral silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing high-purity this compound?
A1: The Knoevenagel condensation of 7-bromo-2-hydroxybenzaldehyde with dimethyl malonate is the most direct route.[1] For optimal results, we recommend the following:
-
Catalyst: Use a catalytic amount of a weak base like piperidine or an organocatalyst such as L-proline.[2][4]
-
Solvent: A solvent that allows for the azeotropic removal of water, such as toluene or benzene, can improve yields. Alternatively, polar aprotic solvents like DMF or DMSO can also be effective.
-
Reaction Monitoring: Closely monitor the reaction by TLC to ensure complete consumption of the starting aldehyde.
-
Purification: A two-step purification process involving initial recrystallization from an appropriate solvent system (e.g., ethanol/water) followed by column chromatography if necessary, will yield a product of high purity (>99%).
Q2: How can I effectively purify my crude product to >99% purity?
A2: A combination of recrystallization and column chromatography is often the most effective strategy.
| Purification Method | Recommended Solvents/Conditions | Expected Purity |
| Recrystallization | Ethanol/Water, Ethyl Acetate/Hexane, or Isopropanol | >98% |
| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Gradient of Hexane/Ethyl Acetate (starting from 95:5) | >99% |
| Preparative HPLC | Column: C18 reverse-phaseMobile Phase: Gradient of Acetonitrile/Water | >99.5% |
Experimental Protocol: Column Chromatography Purification
-
Prepare the Column: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be about 50 times the weight of the crude product.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Load the Column: Carefully add the sample solution to the top of the silica gel bed.
-
Elute the Column: Begin elution with a non-polar solvent mixture, such as 95:5 hexane:ethyl acetate.
-
Collect Fractions: Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Q3: What are the key analytical techniques to assess the purity of the final product?
A3: A combination of techniques should be used for a comprehensive purity assessment:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation and identification of impurities. The spectrum of pure this compound should show the expected signals without any extraneous peaks.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity. A reverse-phase C18 column with a gradient of acetonitrile and water is a good starting point for method development. The purity is determined by the area percentage of the main peak.
-
Melting Point: A sharp melting point range is indicative of high purity. Pure this compound is a white solid.[5]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
Q4: My product appears to be degrading over time. What are the proper storage conditions?
A4: The 2H-chromene moiety can be susceptible to degradation, particularly in the presence of light and acid. For long-term storage, it is recommended to keep the compound in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Visualizations
Synthesis and Impurity Workflow
Caption: A logical approach to troubleshooting common issues.
References
- This guide is a compilation of established chemical principles and does not rely on a single source for this general knowledge.
- Specific protocols and data for closely related compounds have been used to inform the recommend
-
ResearchGate. (PDF) ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]
-
MDPI. Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. [Link]
-
Shimadzu. Preparative HPLC Systems. [Link]
-
NIH. 3-Bromo-2-hydroxybenzaldehyde. [Link]
-
NIH. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]
-
Zhejiang Jiuzhou Chem Co.,Ltd. This compound CAS NO.1263285-65-9. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of Methyl 7-Bromo-2H-chromene-3-carboxylate
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support guide for the synthesis of methyl 7-bromo-2H-chromene-3-carboxylate. This resource is designed for researchers, chemists, and process development professionals to address the common challenges encountered when transitioning this synthesis from bench-scale to larger, kilogram-scale production. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure a robust, reproducible, and scalable process.
The synthesis of the 2H-chromene scaffold is a cornerstone in the development of various biologically active molecules and advanced materials.[1][2][3] The target compound, this compound, is typically prepared via a Knoevenagel condensation reaction, a classic and powerful method for C-C bond formation.[4] This reaction involves the condensation of a substituted salicylaldehyde (4-Bromo-2-hydroxybenzaldehyde) with an active methylene compound (dimethyl malonate or methyl acetoacetate), followed by intramolecular cyclization.
While straightforward on paper, scaling this process introduces challenges related to reaction control, impurity profiles, and product isolation. This guide provides a question-and-answer-based troubleshooting framework to navigate these complexities.
Core Synthesis Workflow
The general process flow for the synthesis is outlined below. Each stage presents unique scale-up challenges that will be addressed in the subsequent sections.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield dropped significantly from 85% at the 10g scale to less than 60% at the 1kg scale. What are the most likely causes?
This is a classic scale-up issue often rooted in mass and heat transfer limitations. At a larger scale, inefficient mixing and poor temperature control can dramatically impact reaction kinetics and favor side reactions.
Root Cause Analysis & Solutions:
-
Inadequate Temperature Control: The Knoevenagel condensation is exothermic. On a small scale, the flask's high surface-area-to-volume ratio allows for easy heat dissipation. At the kilogram scale, this ratio decreases, and localized hot spots can form, leading to the formation of degradation products or unwanted side reactions.
-
Solution: Implement a staged reagent addition protocol. Instead of adding the catalyst (e.g., piperidine) all at once, add it portion-wise or via a syringe pump over 30-60 minutes. This allows the reactor's cooling system to manage the exotherm effectively. Monitor the internal reaction temperature closely and do not let it exceed the validated setpoint.
-
-
Inefficient Mixing: In a large reactor, ensuring homogenous mixing of the reactants and catalyst is critical. Poor mixing can create pockets of high catalyst concentration, accelerating side reactions.
-
Solution: Ensure the reactor's impeller design and agitation speed are sufficient for the reaction volume and viscosity. For thick slurries, a pitched-blade turbine or anchor-style agitator is often more effective than a simple paddle.
-
-
Catalyst Selection and Loading: The choice of base catalyst is critical. Strong bases can induce self-condensation of the salicylaldehyde.[4] While piperidine is common, its effectiveness can be sensitive to scale.
-
Solution: Re-evaluate the catalyst system. A combination of a weak base and a mild acid (e.g., piperidine/acetic acid) often provides a more controlled and reproducible reaction. Consider exploring solid-supported catalysts, which can simplify removal during work-up and are often more amenable to large-scale operations.[5]
-
Troubleshooting Parameter Table
| Parameter | Lab-Scale Condition (Typical) | Scale-Up Issue | Recommended Adjustment for Scale-Up |
| Catalyst Addition | All at once | Uncontrolled exotherm, impurity formation | Add dropwise over 30-60 min |
| Temperature | 80°C (reflux) | Hot spots, lower yield | Maintain internal temp at 75-80°C; do not rely on jacket temp alone |
| Catalyst | Piperidine (5 mol%) | Inconsistent results, side reactions | Use Piperidine/Acetic Acid (5 mol% / 5 mol%) or evaluate a recyclable catalyst like diethylamine[5] |
| Solvent | Ethanol | Potential for side reactions | Consider toluene with a Dean-Stark trap to remove water and drive the reaction to completion |
Q2: I'm observing a significant amount of a dark, insoluble byproduct and a key impurity on my HPLC. How can I identify and mitigate these?
Impurity formation is the primary challenge in scaling this chemistry. The most common impurities arise from self-reaction of the starting materials or alternative reaction pathways.
Root Cause Analysis & Solutions:
-
Aldehyde Self-Condensation: 4-Bromo-2-hydroxybenzaldehyde can undergo self-condensation under strongly basic conditions, leading to polymeric, often dark-colored, byproducts.
-
Mechanism: The phenoxide formed by deprotonation of the hydroxyl group can activate the aromatic ring, while the aldehyde functionality is susceptible to aldol-type reactions.
-
Solution: The key is to use a mild base that preferentially deprotonates the active methylene compound (methyl acetoacetate) over the phenol.[4] Piperidine is generally suitable, but ensure its quality is high and the loading is accurately controlled. Avoid strong bases like sodium hydroxide or sodium methoxide.
-
-
Formation of Benzofuran Side Products: In some related chromene syntheses, particularly those involving metal catalysis or different precursors, the formation of five-membered benzofuran rings can compete with the desired six-membered 2H-chromene formation.[1] While less common in a standard Knoevenagel, it's a possibility if reaction conditions deviate significantly.
-
Solution: Strict adherence to the optimized reaction protocol is crucial. Ensure the reaction temperature does not overshoot, as higher temperatures can sometimes provide the activation energy needed for alternative cyclization pathways.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for addressing common scale-up issues.
Q3: The crude product is a persistent oil, making isolation difficult without column chromatography. What is a scalable purification protocol?
Avoiding column chromatography is a primary goal for any large-scale synthesis.[6] The key is to develop a robust crystallization procedure.
Field-Proven Crystallization Protocol:
This protocol utilizes a solvent/anti-solvent system to induce crystallization. The goal is to find a solvent in which the product is soluble and an anti-solvent in which it is insoluble, while the impurities remain in solution.
-
Initial Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent (e.g., ethanol or toluene).
-
Dissolve the resulting crude residue in a suitable solvent like ethyl acetate or dichloromethane (DCM). A volume of ~5-10 mL per gram of starting aldehyde is a good starting point.
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine. Causality: These washes remove the basic catalyst and any acidic or basic impurities, which are often crystallization inhibitors.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to an oil.[7][8]
-
-
Anti-Solvent Crystallization:
-
Dissolve the crude oil in a minimum amount of a good solvent. Based on the polarity of the target molecule, acetone or ethyl acetate are excellent starting points. Warm gently (to 35-40°C) to ensure complete dissolution.
-
While stirring, slowly add an anti-solvent in which the product has poor solubility, such as hexanes or heptane. Add the anti-solvent dropwise until the solution becomes faintly turbid.
-
If turbidity persists, add a few drops of the "good" solvent back until the solution is clear again. This brings the system to the point of supersaturation.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath (0-5°C) for several hours, or preferably overnight. Slow cooling is critical for forming larger, purer crystals.
-
Collect the resulting solid by filtration, wash the filter cake with a small amount of cold anti-solvent, and dry under vacuum.[7]
-
If the product still oils out: Try seeding the solution with a small crystal of pure material from a previous batch after adding the anti-solvent.
Q4: Are there any specific safety considerations for scaling up this synthesis?
Yes. While the reagents are common, their hazards are amplified at a larger scale.
-
Exotherm Management: As discussed, the condensation reaction can generate significant heat. A runaway reaction is a serious risk. Always have a robust cooling system and an emergency quench plan (e.g., a pre-chilled solvent) available.
-
Reagent Handling:
-
Piperidine: Is a toxic and flammable liquid. Handle in a well-ventilated area (fume hood or ventilated enclosure) using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Using large volumes of flammable solvents like ethanol, toluene, or ethyl acetate increases fire risk. Ensure the reactor is properly grounded to prevent static discharge, and operate in an area with adequate ventilation and fire suppression systems.
-
-
Pressure Build-up: If the reaction is run in a sealed reactor, the removal of water as a byproduct can increase the internal pressure, especially at elevated temperatures. Ensure the reactor is equipped with a pressure relief system. Using a Dean-Stark trap when reacting in toluene mitigates this by physically removing the water.
By anticipating these challenges and implementing the strategies outlined in this guide, you can develop a safe, efficient, and scalable synthesis for this compound.
References
-
Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process. Organic & Biomolecular Chemistry, 22(41). Available at: [Link]
-
Reddy, T. S., & Ghorai, P. (2015). Catalytic Synthesis of 2H-Chromenes. MSU Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. Request PDF. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
YouTube. (2020). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. Available at: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
-
MDPI. (2022). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. Molecules, 27(24), 8963. Available at: [Link]
-
Kumar Maurya, A. (2024). Recent Advances on Synthesis of 2H-Chromenes, and Chromenes Fused Hetrocyclic Compounds. Asian Journal of Organic Chemistry. Available at: [Link]
-
Xu, J., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 570. Available at: [Link]
-
Behbahani, F. K., & Samaei, S. (2014). Diethylamine as an efficient organocatalyst for the synthesis of 2-amino-4H-chromenes. Journal of the Korean Chemical Society, 58(1), 88-92. (Cited in[9])
-
ResearchGate. (2023). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. Available at: [Link]
-
Taylor & Francis Online. (2019). One-Pot Multicomponent Synthesis of 2H-Chromene Derivative, Kinetics, and Thermodynamic Studies Using a Stopped-Flow Technique in Combination with Theoretical Computation Methods. Polycyclic Aromatic Compounds. Available at: [Link]
-
ResearchGate. (n.d.). The scale-up reaction and transformation of the products. Available at: [Link]
-
IUCr. (2020). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1755–1759. Available at: [Link]
-
Royal Society of Chemistry. (2017). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry, 15(37), 7747-7763. Available at: [Link]
-
ResearchGate. (2023). Synthetic Strategies and Pharmacological Activities of Chromene and Its Derivatives: An Overview. Available at: [Link]
-
MDPI. (2022). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Molecules, 27(15), 4799. Available at: [Link]
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Synthesis of 2H-chromenes: recent advances and perspectives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, CasNo.1263285-65-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
Technical Support Center: Stability and Degradation of Chromene Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chromene compounds. This guide is designed to provide expert insights and practical troubleshooting advice for challenges related to the stability and degradation of these versatile heterocyclic scaffolds. Chromene derivatives are integral to numerous research and development projects due to their broad spectrum of biological activities.[1][2][3][4][5] However, their unique chemical structures can also present stability challenges under various experimental conditions.
This resource is structured to help you anticipate, identify, and resolve degradation-related issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the general stability of chromene compounds.
Q1: What are the primary environmental factors that can cause the degradation of chromene compounds?
A1: Chromene derivatives are susceptible to degradation from several environmental factors. The most common are exposure to light (photodegradation), acidic or basic conditions (hydrolysis), and oxidizing agents (oxidation).[6][7][8] The specific susceptibility of a chromene compound will depend on its substitution pattern and the overall molecular structure.
Q2: How does the substitution on the chromene ring affect its stability?
A2: Substituents play a crucial role in the stability of the chromene ring. Electron-donating groups can increase the electron density of the heterocyclic ring, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups can influence the susceptibility of the pyran ring to nucleophilic attack and subsequent ring-opening. The nature and position of substituents can also impact the molecule's light absorption properties, thereby affecting its photostability.
Q3: Are there general storage recommendations for chromene-based compounds?
A3: Yes, as a general guideline, chromene compounds should be stored in a cool, dark, and dry place. To minimize degradation, it is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Using amber vials or containers wrapped in aluminum foil will protect them from light. For long-term storage, keeping the compounds at low temperatures (-20°C or -80°C) is recommended.
Q4: What is a forced degradation study and why is it important for chromene compounds in drug development?
A4: A forced degradation study, also known as stress testing, is a series of experiments designed to intentionally degrade a drug substance under more severe conditions than it would typically encounter.[6][7][8][9][10] These studies are critical in pharmaceutical development to:
-
Identify potential degradation products and establish degradation pathways.[7][8]
-
Assess the intrinsic stability of the molecule.[7]
-
Develop and validate stability-indicating analytical methods.[6][9]
-
Inform decisions on formulation, packaging, and storage conditions.[8]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with chromene compounds.
Problem 1: I'm observing unexpected peaks in my HPLC/UPLC analysis of a chromene compound that has been stored for some time.
Possible Cause: Your compound is likely undergoing degradation. The new peaks could be degradation products resulting from hydrolysis, oxidation, or photolysis.
Troubleshooting Steps:
-
Characterize the Degradants:
-
Use a mass spectrometer (MS) coupled with your HPLC/UPLC system to obtain the mass-to-charge ratio (m/z) of the unknown peaks.[11][12] This will provide the molecular weights of the degradation products.
-
If available, use high-resolution mass spectrometry (HRMS) for accurate mass measurements to help determine the elemental composition.[13]
-
Perform tandem MS (MS/MS) to get fragmentation patterns, which can provide structural clues about the degradants.[14][15]
-
-
Investigate the Degradation Pathway:
-
Photodegradation: Expose a solution of your compound to UV or visible light and monitor the formation of the new peaks over time. Compare these to the peaks in your stored sample. Photodegradation of some 2H-chromene derivatives is known to produce high molecular weight oxygenated derivatives.[16][17][18][19]
-
Hydrolysis: Prepare solutions of your compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[7] Monitor the samples by HPLC/UPLC at different time points. The 2H-chromene scaffold is generally more susceptible to degradation under acidic conditions, which can cause cleavage of the ether linkage in the pyran ring.[20]
-
Oxidation: Treat a solution of your compound with an oxidizing agent like hydrogen peroxide. The appearance of the same unknown peaks will suggest oxidative degradation.
-
-
Prevent Further Degradation:
-
Based on your findings, adjust your storage conditions. If the degradation is light-induced, store the compound in the dark. If it's due to hydrolysis or oxidation, store it in a desiccator under an inert atmosphere.
-
Problem 2: My reaction involving a chromene derivative is failing, and I suspect the starting material has degraded.
Possible Cause: The purity of your chromene starting material may be compromised due to degradation, leading to lower yields or unexpected side products in your reaction.
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
Before starting your reaction, always check the purity of the chromene compound using a suitable analytical method like HPLC/UPLC or NMR.
-
Compare the analytical data with the certificate of analysis or with data from a freshly prepared or purified sample.
-
-
Purify the Starting Material:
-
If degradation is confirmed, purify the starting material using an appropriate technique such as column chromatography or recrystallization.
-
-
Workflow for Investigating Starting Material Integrity:
Caption: Workflow to troubleshoot reaction failures.
Problem 3: The color of my chromene compound has changed from colorless to yellow upon storage.
Possible Cause: Color change, particularly yellowing, is often an indication of photodegradation.[16][17] For some 2H-chromenes, light can induce the reversible opening of the pyran ring, leading to the formation of colored "merocyanine" isomers.[16] Irreversible degradation can also lead to colored byproducts.
Troubleshooting Steps:
-
Analyze the Colored Product:
-
Use UV-Vis spectroscopy to characterize the absorption profile of the colored compound. The appearance of new absorption bands in the visible region can confirm the formation of a colored species.
-
Employ HPLC-MS to identify the colored degradation products.
-
-
Mitigation Strategy:
-
Strictly protect the compound from light at all stages of handling and storage. Use amber glassware and conduct experiments under subdued lighting if the compound is highly photosensitive.
-
Experimental Protocols
Protocol 1: Forced Degradation Study for a Novel Chromene Derivative
This protocol outlines a general procedure for conducting a forced degradation study.
-
Preparation of Stock Solution: Prepare a stock solution of your chromene compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Photodegradation: Expose 2 mL of the stock solution in a quartz cuvette to a UV lamp (254 nm or 365 nm) for 24 hours.
-
Thermal Degradation: Keep 2 mL of the stock solution in an oven at 80°C for 24 hours.
-
-
Sample Analysis:
-
Data Interpretation:
-
Quantify the percentage of degradation of the parent compound.
-
Identify and characterize the major degradation products using MS and MS/MS data.
-
Data Presentation
Table 1: Common Degradation Pathways and Products of Chromenes
| Stress Condition | Primary Degradation Pathway | Common Degradation Products | Analytical Techniques |
| Acidic | Acid-catalyzed ether cleavage and ring-opening[20] | Chalcones, phenolic compounds | HPLC-UV, LC-MS |
| Basic | Base-catalyzed hydrolysis (less common for 2H-chromenes) | Phenolic compounds | HPLC-UV, LC-MS |
| Oxidative | Oxidation of the pyran ring or substituents | Epoxides, diols, ring-opened products | HPLC-UV, LC-MS, GC-MS |
| Photolytic | Pyran ring-opening, oxidation[16][21] | Merocyanines, oxygenated derivatives[17] | UV-Vis, HPLC-UV, LC-MS, GC-MS[16] |
Visualizing Degradation Pathways
Diagram 1: General Acid-Catalyzed Degradation Pathway of a 2,2-Dimethyl-2H-chromene
Caption: Acid-catalyzed degradation of a 2H-chromene.
References
-
Alberti, A., Campredon, M., & Demadrille, R. (2011). On the Photodegradation of Some 2H-Chromene Derivatives in Fluid Solution or in Polyurethane Matrix. Bulletin of the Chemical Society of Japan. [Link]
-
Alberti, A., Campredon, M., & Demadrille, R. (2011). On the Photodegradation of Some 2H-Chromene Derivatives in Fluid Solution or in Polyurethane Matrix. CNR-IRIS. [Link]
-
Migani, A., Gentili, P. L., Negri, F., Olivucci, M., Romani, A., Favaro, G., & Becker, R. S. (2005). The Ring-Opening Reaction of Chromenes: A Photochemical Mode-Dependent Transformation. The Journal of Physical Chemistry A. [Link]
-
ResearchGate. (n.d.). On the Photodegradation of Some 2H-Chromene Derivatives in Fluid Solution or in Polyurethane Matrix. Request PDF. [Link]
-
PubMed. (2020). Thiol "Click" Chromene Ring Opening and Subsequent Cascade Nucleophilic Cyclization NIR Fluorescence Imaging Reveal High Levels of Thiol in Drug-Resistant Cells. [Link]
-
Royal Society of Chemistry. (n.d.). The photochemical ring opening reaction of chromene as seen by transient absorption and fluorescence spectroscopy. Photochemical & Photobiological Sciences. [Link]
-
ACS Publications. (2020). Thiol “Click” Chromene Ring Opening and Subsequent Cascade Nucleophilic Cyclization NIR Fluorescence Imaging Reveal High Levels of Thiol in Drug-Resistant Cells. Analytical Chemistry. [Link]
-
ResearchGate. (n.d.). On the Photodegradation of Some 2H-Chromene Derivatives in Fluid Solution or in Polyurethane Matrix. Request PDF. [Link]
-
Korea Science. (n.d.). Kinetics of Base Hydrolysis of Some Chromen-2-one Indicator Dyes in Different Solvents at Different Temperatures. [Link]
-
MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]
-
ACS Publications. (2025). Formation of 2H- and 4H-chromene Rings in Intramolecular Rauhut–Currier Reaction, Catalyzed by Lithium Selenolates. ACS Omega. [Link]
-
PubMed. (2012). Synthesis and antiplasmodial evaluation of novel chromeno[2,3-b]chromene derivatives. [Link]
-
Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
Taylor & Francis Online. (n.d.). Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells. [Link]
-
Bentham Science. (n.d.). Chapter - Recent Trends of Chromene Syntheses. [Link]
-
PubMed Central. (2023). Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. [Link]
-
Royal Society of Chemistry. (n.d.). Photochromism of chromene crystals; a new property of old chromenes. Chemical Communications. [Link]
-
ResearchGate. (2024). (PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. [Link]
-
PubMed Central. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis of chromene analogues via oxidative cleavage of 1,2-diols. [Link]
-
ResearchGate. (2025). (PDF) Exploration of Degradation Chemistry by Advanced Analytical Methodology. [Link]
-
CordenPharma. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
RJPT. (n.d.). Stability Indicating Forced Degradation Studies. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Oriental Journal of Chemistry. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. [Link]
-
Frontiers. (n.d.). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. [Link]
-
IJCRT. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
ResearchGate. (n.d.). A validated UPLC-MS/MS method for pharmacokinetic study of Inflachromene, a novel microglia inhibitor. Request PDF. [Link]
-
Wiley Online Library. (2024). Recent Advances on Synthesis of 2H‐Chromenes, and Chromenes Fused Hetrocyclic Compounds. Asian Journal of Organic Chemistry. [Link]
-
PubMed. (2019). A validated UPLC-MS/MS method for pharmacokinetic study of inflachromene, a novel microglia inhibitor. [Link]
-
PubMed Central. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. [Link]
-
PubMed. (2018). Degradation kinetics and transformation products of chlorophene by aqueous permanganate. [Link]
-
MDPI. (n.d.). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. [Link]
-
Taylor & Francis Online. (2021). A new approach for the synthesis of biologically active chromene compounds using a photo catalyst TiO2-Ag. Synthetic Communications. [Link]
-
IslandScholar. (n.d.). Synthesis, Characterization and Biological Studies of Chromene Derivatives. [Link]
-
PubMed. (n.d.). Hydrolytic and oxidative degradation of electrospun supramolecular biomaterials. [Link]
-
ResearchGate. (n.d.). Chromene compounds with promising biological activities. Download Scientific Diagram. [Link]
-
ResearchGate. (n.d.). Degradation kinetics assay and plots obtained for first-order reaction... [Link]
-
PubMed Central. (n.d.). Understanding the Chemical Degradation of Ti3C2T x MXene Dispersions: A Chronological Analysis. [Link]
-
PubMed. (2006). Kinetics of contaminant degradation by permanganate. [Link]
-
PubMed. (n.d.). UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant. [Link]
-
SpringerLink. (n.d.). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. [Link]
-
Royal Society of Chemistry. (n.d.). Oxidative-hydrolytic splitting of carbon–carbon bonds of organic molecules. Quarterly Reviews, Chemical Society. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 4. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. acdlabs.com [acdlabs.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 11. researchgate.net [researchgate.net]
- 12. ijmr.net.in [ijmr.net.in]
- 13. UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A validated UPLC-MS/MS method for pharmacokinetic study of inflachromene, a novel microglia inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. On the Photodegradation of Some 2H-Chromene Derivatives in Fluid Solution or in Polyurethane Matrix [iris.cnr.it]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Methyl 7-bromo-2H-chromene-3-carboxylate Dosage for In Vitro Studies
Welcome to the technical support center for the in vitro application of methyl 7-bromo-2H-chromene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful optimization of this compound's dosage in your experiments.
Chromene derivatives are a significant class of heterocyclic compounds that are explored for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a bromine atom to the chromene structure, as in this compound, can enhance its biological efficacy, potentially by increasing its ability to penetrate cell membranes and bind to its molecular targets.[3]
This guide will walk you through the critical steps of dosage optimization, from initial range-finding to addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new in vitro study?
A1: For a novel compound like this compound, it is essential to start with a broad concentration range to determine its potency. A logarithmic or half-log dilution series is recommended to efficiently cover a wide spectrum of concentrations.[4] A suggested starting range would be from 1 nM to 100 µM. This wide range will help in identifying a narrower, effective concentration for more detailed follow-up experiments.
Q2: How should I prepare the stock solution of this compound?
A2: The solubility of the compound is a critical factor. It is advisable to first attempt to dissolve this compound in a small volume of a cell culture-compatible solvent, such as dimethyl sulfoxide (DMSO). It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experimental setup.
Q3: What type of in vitro assays are suitable for evaluating the efficacy of this compound?
A3: Given that chromene derivatives have shown potential as anticancer and antimicrobial agents, several in vitro assays are relevant.[5][6] For anticancer studies, cell viability assays such as MTT, XTT, or resazurin are commonly used to assess cytotoxicity in cancer cell lines like HepG-2, HCT-116, and MCF-7.[5][7] For antimicrobial testing, broth microdilution or agar well diffusion methods can be employed to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[6][8]
Q4: My results show high variability between replicates. What could be the cause?
A4: High variability can stem from several factors, including inconsistent cell seeding, errors in compound dilution, or edge effects in multi-well plates. Ensure that you have a homogenous cell suspension before plating and consider not using the outermost wells of the plate, or filling them with sterile phosphate-buffered saline (PBS) to maintain humidity.[4] Precise and consistent pipetting techniques are also critical.
Q5: I am not observing any biological effect even at high concentrations. What should I do?
A5: If you do not observe an effect, consider the following possibilities:
-
Compound Inactivity: The compound may not be active in the chosen cell line or microbial strain. Research the expression of potential targets in your model system.
-
Solubility Issues: The compound may have precipitated out of the solution at higher concentrations. Visually inspect the wells for any signs of precipitation.
-
Insufficient Incubation Time: The biological effect may require a longer incubation period. A time-course experiment can help determine the optimal duration of exposure.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | Poor aqueous solubility of the compound. | - Perform a solubility test in the cell culture medium. - Consider using a lower concentration range. - If using DMSO, ensure the stock concentration is not too high, leading to precipitation upon dilution in the aqueous medium. |
| High Background Signal in Cell Viability Assays | The compound may interfere with the assay reagents (e.g., reducing the tetrazolium salt in an MTT assay). | - Run a control experiment with the compound in cell-free medium to check for direct chemical reactions with the assay reagents. |
| Discrepancy in IC50 values between experiments | Variations in experimental conditions such as cell passage number, seeding density, or incubation time. | - Standardize your experimental protocol. Use cells within a consistent passage number range. - Optimize and maintain a consistent cell seeding density. - Ensure the incubation time is the same across all experiments.[9] |
| Unexpected Cell Morphology | The compound may be inducing cellular stress or a specific morphological change (e.g., apoptosis, autophagy). | - Document any morphological changes with microscopy. - Consider performing assays to investigate specific cellular processes like apoptosis (e.g., caspase activity assays). |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using a Dose-Response Curve
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay.
Materials:
-
This compound
-
DMSO
-
Appropriate cancer cell line (e.g., MCF-7, a human breast adenocarcinoma cell line)[5]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT or XTT assay kit
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Preparation: Prepare a stock solution of the compound in DMSO. From this stock, create a serial dilution of the compound in the cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with DMSO) and an untreated control.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of the compound to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform the MTT or XTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[9][10]
Data Presentation
Table 1: Example Data for IC50 Determination
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 1 | 85 ± 6.1 |
| 5 | 52 ± 3.9 |
| 10 | 25 ± 2.5 |
| 50 | 5 ± 1.8 |
| 100 | 2 ± 1.1 |
This is hypothetical data for illustrative purposes.
Visualizing the Workflow
Diagram 1: Workflow for Dosage Optimization
Caption: Experimental workflow for dosage optimization.
Diagram 2: Decision Tree for Troubleshooting No-Effect Results
Caption: Troubleshooting guide for no-effect results.
The Impact of Serum Proteins on Compound Activity
It is important to recognize that components of the cell culture medium, particularly serum, can influence the effective concentration of your compound. Serum proteins can bind to small molecules, reducing their free concentration and thus their biological activity.[11][12] If you observe a significant discrepancy between the activity of your compound in biochemical versus cell-based assays, or if the required in vitro concentration seems unusually high, consider performing experiments in low-serum or serum-free conditions to assess the impact of protein binding.
References
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. National Institutes of Health. Available at: [Link]
-
A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. MDPI. Available at: [Link]
-
Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Available at: [Link]
-
Indolyl-4H-Chromene Derivatives as Antibacterial Agents: Synthesis, in Vitro and in Silico Studies. PubMed. Available at: [Link]
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Available at: [Link]
-
5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations. Available at: [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]
-
Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. National Institutes of Health. Available at: [Link]
-
Assessing the minimum number of data points required for accurate IC50 determination. Novartis. Available at: [Link]
-
2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. National Institutes of Health. Available at: [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health. Available at: [Link]
-
PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. Available at: [Link]
-
Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Royal Society of Chemistry. Available at: [Link]
-
Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology. Available at: [Link]
-
(PDF) Guidelines for accurate EC50/IC50 estimation. ResearchGate. Available at: [Link]
-
The evolving biology of small molecules: controlling cell fate and identity. National Institutes of Health. Available at: [Link]
-
Increasing the biomolecular relevance of cell culture practice. National Institutes of Health. Available at: [Link]
-
Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. National Institutes of Health. Available at: [Link]
-
2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. National Institutes of Health. Available at: [Link]
-
A novel method for assessing in vitro oncology drug combinations using growth rates. PubMed. Available at: [Link]
-
Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin. MDPI. Available at: [Link]
-
Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. De La Salle University. Available at: [Link]
-
Effect of serum protein on cell internalization of silica nanoparticles. Micro & Nano Letters. Available at: [Link]
-
Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. National Institutes of Health. Available at: [Link]
-
Coumarin derivatives as promising antibacterial agent(s). Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. International Union of Crystallography. Available at: [Link]
-
Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. Available at: [Link]
-
Dose Number as a Tool to Guide Lead Optimization of Orally Bioavailable Compounds. YouTube. Available at: [Link]
-
Methyl 2-oxo-2H-chromene-3-carboxyl-ate. PubMed. Available at: [Link]
-
7-bromo-2H-chromene-3-carboxylic acid. PubChem. Available at: [Link]
-
(PDF) Methyl 2-oxo-2H-chromene-3-carboxylate. ResearchGate. Available at: [Link]
Sources
- 1. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 2. rjptonline.org [rjptonline.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Indolyl-4H-Chromene Derivatives as Antibacterial Agents: Synthesis, in Vitro and in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 8. islandscholar.ca [islandscholar.ca]
- 9. clyte.tech [clyte.tech]
- 10. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 11. digital-library.theiet.org [digital-library.theiet.org]
- 12. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent Results with Methyl 7-bromo-2H-chromene-3-carboxylate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and professionals in drug development who are working with methyl 7-bromo-2H-chromene-3-carboxylate. Chromene scaffolds are pivotal in medicinal chemistry, and achieving consistent, high-yield synthesis is critical for advancing research.[1] This document provides in-depth troubleshooting, frequently asked questions, and validated protocols to address common challenges encountered during the synthesis and purification of this compound.
Section 1: Synthesis Pathway and Mechanism
The most reliable and common route to synthesizing this compound involves the reaction of a substituted salicylaldehyde with an activated alkene. Specifically, it is a base-catalyzed tandem reaction between 4-bromo-2-hydroxybenzaldehyde and methyl acrylate. This process is mechanistically related to the Baylis-Hillman reaction, followed by an intramolecular oxa-Michael addition.[2][3]
The reaction begins with the nucleophilic attack of the catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO), on methyl acrylate to form a zwitterionic intermediate. This intermediate then attacks the aldehyde carbonyl group. Subsequent proton transfer and elimination of the catalyst yield a Baylis-Hillman adduct. The crucial final step is the intramolecular conjugate addition of the phenolic hydroxyl group to the α,β-unsaturated system, which proceeds via cyclization to form the stable 2H-chromene ring.[2]
Caption: General reaction mechanism for the synthesis of the target chromene.
Section 2: Detailed Experimental Protocols
Adherence to a validated protocol is the foundation of reproducibility. The following methods have been optimized for yield and purity.
Protocol A: Synthesis of this compound
-
Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-hydroxybenzaldehyde (1.0 eq) and methyl acrylate (1.5 eq).
-
Solvent and Catalyst Addition: Dissolve the reactants in a suitable solvent such as acetonitrile or THF (approx. 0.5 M concentration). Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 eq) to the mixture. The use of a weak base like DABCO is crucial to prevent side reactions.[2]
-
Reaction: Stir the reaction mixture at room temperature (20-25°C) for 24-48 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexane:Ethyl Acetate. The disappearance of the starting aldehyde spot indicates completion.[4]
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol B: Purification
The crude product often requires purification to remove unreacted starting materials and byproducts.
-
Column Chromatography:
-
Prepare a silica gel column using a slurry packed with 4:1 Hexane:Ethyl Acetate.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of Hexane:Ethyl Acetate, starting from 95:5 and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC. Combine the pure fractions and evaporate the solvent to yield the final product as a solid.[5]
-
-
Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or a mixture of dichloromethane and hexanes.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6][7]
-
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low or zero. What are the primary causes?
Low yield is the most frequent problem, often stemming from issues with reagents or reaction conditions. A systematic approach is key to diagnosis.[4]
Possible Causes & Solutions:
-
Purity of Reactants: The starting 4-bromo-2-hydroxybenzaldehyde is particularly susceptible to oxidation. Impurities can halt the reaction.
-
Solution: Verify the purity of the aldehyde by ¹H NMR before use. If necessary, purify it by recrystallization or a short silica plug. Store under an inert atmosphere (Argon or Nitrogen) and protect from light.
-
-
Catalyst Activity: The base catalyst is critical. Old or improperly stored DABCO may have reduced activity.[6]
-
Solution: Use freshly opened or purified DABCO. Sublimation is an effective purification method. Ensure the correct stoichiometric amount is used; too much can lead to side reactions.[6]
-
-
Reaction Conditions: Temperature and reaction time are crucial variables.
-
Solution: While the reaction typically proceeds at room temperature, gentle heating (40-50°C) can sometimes drive an incomplete reaction to completion. However, excessive heat can promote polymerization of the methyl acrylate.[8] Ensure the reaction runs for a sufficient duration, as monitored by TLC.[4]
-
-
Solvent Choice: The solvent's polarity influences reaction rates.[4]
-
Solution: Aprotic polar solvents like acetonitrile or DMF are often effective.[8] If using THF, ensure it is anhydrous, as water can interfere with the reaction.
-
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: TLC shows multiple spots, and the crude product is an oil. How can I improve purity?
The formation of multiple byproducts is common if conditions are not optimal.
Possible Causes & Solutions:
-
Baylis-Hillman Adduct: The primary byproduct is often the uncyclized Baylis-Hillman intermediate. This occurs when the final intramolecular oxa-Michael addition is slow or incomplete.
-
Solution: After the initial reaction period, consider adding a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq) and gently heating the reaction to promote cyclization.
-
-
Coumarin Formation: A competing reaction can lead to the formation of coumarin-3-carboxylate derivatives, especially if the reaction conditions are too harsh or contaminated with strong acids/bases.[2]
-
Solution: Strictly adhere to using a weak tertiary amine catalyst like DABCO. Ensure the workup procedure does not introduce strong acids or bases for prolonged periods.
-
-
Polymerization: Methyl acrylate can polymerize, especially with heat or prolonged reaction times, resulting in a gummy or oily crude product.
-
Solution: Do not use excessive heat. Ensure the reaction is performed under an inert atmosphere if necessary to prevent radical-initiated polymerization. Purification via column chromatography is effective at removing polymeric material.
-
Table 1: Impact of Key Reaction Parameters
| Parameter | Sub-Optimal Condition | Consequence | Recommended Action |
| Catalyst | Old/impure DABCO; wrong stoichiometry | No reaction or slow conversion[6] | Use fresh/purified catalyst at 10-20 mol% |
| Solvent | Protic (e.g., Ethanol) or wet solvent | Slower reaction, potential side reactions[8] | Use dry, polar aprotic solvent (e.g., MeCN, THF) |
| Temperature | Too low (<20°C) / Too high (>60°C) | Slow/stalled reaction / Polymerization, byproducts | Maintain 20-25°C; gentle heat (40°C) only if needed[6] |
| Reactants | Impure 4-bromo-2-hydroxybenzaldehyde | Reaction fails or gives complex mixture | Confirm purity via NMR; recrystallize if needed |
| Atmosphere | Air (Oxygen present) | Potential for aldehyde oxidation/degradation | Use an inert atmosphere (N₂ or Ar) for best consistency |
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound? The purified compound is typically a white to light yellow or light brown solid.[9][10] It should be stored at room temperature in a dry, sealed container, away from direct light to ensure long-term stability.[9][11]
Q2: What are the key characteristic peaks in ¹H NMR for structure confirmation? While an exact spectrum requires experimental data, based on the 2H-chromene scaffold, the following are expected characteristic proton signals.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Shift (ppm, CDCl₃) | Multiplicity | Key Feature |
| H2 | ~4.8 - 5.0 | s | Singlet for the two protons on the saturated carbon of the pyran ring. |
| H4 | ~7.5 - 7.7 | s | Singlet for the vinyl proton adjacent to the carboxylate group. |
| H5, H6, H8 | ~6.8 - 7.4 | m | Aromatic protons on the benzene ring, showing characteristic splitting patterns. |
| -OCH₃ | ~3.8 | s | Singlet for the methyl ester protons. |
Q3: Can I use a different base catalyst instead of DABCO? Yes, other weak bases like piperidine or pyridine can be used, and are common in related Knoevenagel condensations.[4] However, DABCO is often preferred for this specific transformation as it is highly effective for the Baylis-Hillman step and less likely to cause side reactions compared to secondary amines like piperidine.[3] Stronger bases (e.g., NaOH, KOH) are not recommended as they promote undesired aldol condensations and other side reactions.[4]
Q4: Is it necessary to remove water from the reaction? While this is not a condensation reaction that formally produces water as a stoichiometric byproduct (like a Knoevenagel condensation), running the reaction under anhydrous conditions is highly recommended.[8] Water can hydrolyze the methyl acrylate and interfere with the catalytic cycle of the base, leading to lower yields. Using anhydrous solvents and properly dried glassware will improve consistency.
References
- Google. (2026).
- Saikia, L., & Dutta, D. (2014). Reactions of salicylaldehydes with activated terminal alkynes in aqueous media: synthesis of 3-substituted 4-hydroxy chromenes as potential. RSC Advances, 4, 24870–24873.
- Mazimba, O. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Gligorich, K. M., & Toste, F. D. (2015). Catalytic Synthesis of 2H-Chromenes.
- RSC Publishing. (n.d.). Reactions of salicylaldehydes with activated terminal alkynes in aqueous media: synthesis of 3-substituted 4-hydroxy chromenes as potential cytotoxic agents.
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.).
- Organic Syntheses Procedure. (n.d.).
- The Royal Society of Chemistry. (n.d.). Highly Efficient Asymmetric Hydrogenation of Cyano-substituted Acrylate Esters for Synthesis of Chiral γ-Lactams.
- Jiuzhou Chem Co.,Ltd. (n.d.).
- ResearchGate. (2012). (PDF)
- (2024).
- Longdom Publishing. (n.d.).
- ResearchGate. (n.d.). (PDF)
- Organic Chemistry Portal. (n.d.). Synthesis of 2H-chromenes (2H-benzopyrans).
- Slideshare. (n.d.). Chromene: Synthesis and Medicinal properties | PPT.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.).
- RSC Publishing. (2026). Piperidine-catalyzed synthesis of (E)
- (2025).
- ChemSynthesis. (2025). 3-bromo-2-hydroxybenzaldehyde - 1829-34-1, C7H5BrO2, density, melting point, boiling point, structural formula, synthesis.
- PubChem. (n.d.). (E)-Ethyl 3-(4-bromophenyl)
- ResearchGate. (2018). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE)
- ResearchGate. (2025). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester | Request PDF.
- (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)
- Google Patents. (n.d.).
- ACS Publications. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids | The Journal of Organic Chemistry.
- Semantic Scholar. (n.d.).
- NIH. (n.d.). 3-Bromo-2-hydroxybenzaldehyde - PMC.
- ResearchGate. (2025). (E)-Ethyl 3-(3-bromophenyl)
- ResearchGate. (n.d.). (PDF)
- ChemicalBook. (n.d.). 2-Bromo-3-hydroxybenzaldehyde synthesis.
- Googleapis.com. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound CAS#: 92385-44-9 [chemicalbook.com]
- 10. This compound, CasNo.1263285-65-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 11. This compound | 1263285-65-9 [chemicalbook.com]
Validation & Comparative
A Comparative Benchmarking Guide: Methyl 7-bromo-2H-chromene-3-carboxylate versus Structurally Related Chromene Analogs
This guide presents a comprehensive comparative study of methyl 7-bromo-2H-chromene-3-carboxylate, a halogenated heterocyclic compound of interest, against a panel of structurally related chromene derivatives. By examining their synthesis, spectroscopic characteristics, and biological activities, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships within this chemical class. The strategic incorporation of a bromine atom at the C7-position of the chromene scaffold is hypothesized to modulate its physicochemical properties and biological potency, a concept this guide will explore through experimental data and established protocols.
Introduction to Chromenes: A Scaffold of Privileged Bioactivity
Chromenes, consisting of a benzopyran ring system, are a prominent class of oxygen-containing heterocycles found in a plethora of natural products and synthetically derived molecules.[1][2] The inherent structural features of the chromene nucleus have rendered it a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3][4] The biological efficacy of chromene derivatives is profoundly influenced by the nature and position of substituents on the benzopyran core. Halogenation, in particular, is a well-established strategy in drug design to enhance the lipophilicity, metabolic stability, and target-binding affinity of bioactive molecules. This guide focuses on elucidating the impact of bromine substitution at the 7-position of the 2H-chromene-3-carboxylate framework.
Overall Comparative Study Workflow
The comparative evaluation detailed in this guide follows a systematic workflow, commencing with the synthesis and characterization of the target compound and its analogs, followed by a parallel assessment of their biological activities.
Figure 1: A flowchart illustrating the systematic approach for the comparative study of chromene derivatives.
Synthesis and Spectroscopic Characterization
The synthesis of the target compound and its analogs is crucial for a comparative study. Herein, we propose a synthetic route for this compound based on established methodologies for similar chromene structures. For comparison, we will utilize data for the non-brominated analog, methyl 2H-chromene-3-carboxylate, and other relevant substituted chromenes.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved via a Knoevenagel condensation reaction. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, followed by cyclization.
Reaction Scheme:
Experimental Protocol:
-
To a solution of 4-bromosalicylaldehyde (1.0 eq) in methanol, add dimethyl malonate (1.2 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Comparative Chromene Derivatives
For a comprehensive comparison, the following chromene derivatives will be considered, with their synthesis and characterization data referenced from existing literature:
-
Methyl 2H-chromene-3-carboxylate (Unsubstituted Analog): Synthesized via Knoevenagel condensation of salicylaldehyde and dimethyl malonate.[5][6]
-
Methyl 6-bromo-2H-chromene-3-carboxylate: Synthesized from 5-bromosalicylaldehyde and dimethyl malonate.
-
Methyl 8-bromo-2H-chromene-3-carboxylate: Synthesized from 3-bromosalicylaldehyde and dimethyl malonate.
Spectroscopic Characterization Data
The structural confirmation of the synthesized compounds is paramount. The following table summarizes the expected and reported spectroscopic data for the target compound and its analogs.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec (m/z) |
| This compound (Predicted) | Aromatic protons (multiplets), CH= (singlet), OCH2 (singlet), OCH3 (singlet) | Signals for aromatic carbons, C=O, C=C, OCH2, OCH3 | C=O stretch (~1720), C=C stretch (~1640), C-Br stretch | [M]+ and [M+2]+ isotopic pattern for bromine |
| Methyl 2H-chromene-3-carboxylate [6] | 7.20-7.55 (m, 4H, Ar-H), 7.85 (s, 1H, C4-H), 4.80 (s, 2H, C2-H), 3.80 (s, 3H, OCH3) | 164.5 (C=O), 154.2 (C-8a), 139.0 (C-4), 130.5, 128.0, 124.5, 121.0 (Ar-C), 116.5 (C-4a), 65.0 (C-2), 52.0 (OCH3) | ~1710 (C=O), ~1650 (C=C) | [M]+ at 204.07 |
| 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid [7][8] | Aromatic protons (multiplets), C4-H (singlet) | Signals for aromatic carbons, C=O, C=C, COOH | ~1740 (lactone C=O), ~1680 (acid C=O), C-Br stretch | [M]+ and [M+2]+ isotopic pattern for bromine |
| 8-Bromo-2H-chromene-3-carboxylic acid [9][10] | Aromatic protons (multiplets), C4-H (singlet), C2-H2 (singlet) | Signals for aromatic carbons, C=O, C=C, OCH2, COOH | C=O stretch (~1700), C=C stretch (~1630), C-Br stretch | [M]+ and [M+2]+ isotopic pattern for bromine |
Comparative Biological Activity
The primary objective of this guide is to compare the biological potential of this compound with its analogs. We will focus on three key areas: antioxidant, antimicrobial, and anticancer activities.
Antioxidant Activity: DPPH Radical Scavenging Assay
The antioxidant activity will be evaluated by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, a common and reliable method.
Experimental Protocol:
-
Prepare a stock solution of the test compounds in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of different concentrations of the test compounds to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid will be used as a positive control.
-
The percentage of radical scavenging activity will be calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) will be determined.
Antimicrobial Activity: Broth Microdilution Method
The antimicrobial activity will be assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[11][12]
Experimental Protocol:
-
Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in Mueller-Hinton Broth for bacteria or Sabouraud Dextrose Broth for fungi.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that inhibits visible microbial growth.
-
Ciprofloxacin and Fluconazole will be used as standard antibacterial and antifungal drugs, respectively.
Panel of Microorganisms:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans, Aspergillus niger
Anticancer Activity: MTT Assay
The cytotoxic effect of the chromene derivatives on cancer cell lines will be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Experimental Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Doxorubicin will be used as a positive control.
-
The percentage of cell viability will be calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined.
Panel of Cancer Cell Lines:
-
MCF-7: Human breast adenocarcinoma
-
HeLa: Human cervical cancer
-
A549: Human lung carcinoma
Expected Outcomes and Structure-Activity Relationship (SAR) Insights
Based on existing literature, the introduction of a bromine atom to the chromene scaffold is anticipated to enhance its biological activities. The increased lipophilicity imparted by the bromine atom may facilitate better cell membrane penetration, leading to improved antimicrobial and anticancer efficacy. Furthermore, the position of the bromine atom is expected to play a crucial role in determining the potency and selectivity of the compounds. This comparative study will provide valuable data to establish a clearer structure-activity relationship for this class of compounds, guiding the future design of more potent chromene-based therapeutic agents.
References
- Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2011). Synthesis, antimicrobial, and antioxidant evaluation of some new coumarin derivatives. Medicinal Chemistry Research, 20(7), 954–961.
- Basanagouda, M., et al. (2010). Synthesis and antimicrobial studies of some novel 3-heterocyclic-substituted coumarins. European Journal of Medicinal Chemistry, 45(3), 1171-1176.
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 38(5), 1035-1055.
- Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Chemistry, 4(2), 43-47.
- Antimicrobial and antioxidant activities of substituted halogenated coumarins. Journal of Chemical and Pharmaceutical Research, 6(7), 2054-2061.
- Application Notes and Protocols: 6-Bromo-2,2-dimethyl-2H-chromene in Anticancer Drug Discovery. Benchchem.
- Comparison of Methods of Synthesis of Coumarin Derivatives
- The Antioxidant Activity of New Coumarin Deriv
- Microwave Synthesis, Characterization and Antimicrobial Activity of Some Chromene Derivatives. Oriental Journal of Chemistry, 34(4), 2051-2059.
- Novel 2H-chromen derivatives: design, synthesis and anticancer activity. RSC Advances, 6(78), 74843-74854.
- 7-Bromo-2-Oxo-2H-Chromene-3-Carboxylic Acid. MySkinRecipes.
- Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 20(12), 21826–21839.
- The Antioxidant Activity of New Coumarin Derivatives. International Journal of Molecular Sciences, 12(9), 5747-5761.
-
Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1]Oxazines, and Chromeno[2,3-d]Pyrimidines. Letters in Drug Design & Discovery, 20(2), 203-212.
- Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Journal of the Serbian Chemical Society, 82(10), 1129-1147.
- Antibacterial activity of coumarine derivatives synthesized from 7-chloro-4-hydroxy-chromen-2-one and comparison with standard drug. Journal of Chemical and Pharmaceutical Research, 7(4), 1121-1126.
- Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2170067.
- Design of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. International Journal of Molecular Sciences, 11(6), 2536-2552.
- Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv
- 7-bromo-2-oxo-2h-chromene-3-carboxylic acid. PubChem.
- 7-bromo-2H-chromene-3-carboxylic acid. PubChem.
- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2023(3), M1698.
- 1438410-03-7|7-Bromo-2-oxo-2H-chromene-3-carboxylic acid. BLDpharm.
- The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Deriv
- Methyl 2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E, 68(Pt 10), o3024.
- (Z)-2-(Bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone. Molbank, 2023(1), M1539.
- SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 16(2), 161-170.
- 959858-01-6|7-Bromo-2H-chromene-3-carboxylic acid. BLDpharm.
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydr
- Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
- 8-Bromo-2H-chromene-3-carboxylic acid. Biosynth.
- Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. Journal of the Brazilian Chemical Society, 28(1), 143-152.
- 8-bromo-2h-chromene-3-carboxylic acid. PubChem.
- 8-BROMO-2H-CHROMENE-3-CARBOXYLIC ACID. ChemicalBook.
- 8-bromo-2H-chromene-3-carboxylic acid. PubChem.
- Reactions of coumarin-3-carboxylate, its crystallographic study and antimicrobial activity. Der Pharma Chemica, 6(1), 396-403.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 2-oxo-2H-chromene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | C10H5BrO4 | CID 694463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. PubChemLite - 8-bromo-2h-chromene-3-carboxylic acid (C10H7BrO3) [pubchemlite.lcsb.uni.lu]
- 11. article.sapub.org [article.sapub.org]
- 12. Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity [scielo.org.za]
A Comparative Guide for Researchers: Evaluating the Anticancer Potential of Methyl 7-bromo-2H-chromene-3-carboxylate Against Established Chemotherapeutics
This guide provides a comprehensive framework for evaluating the anticancer potential of the novel compound, methyl 7-bromo-2H-chromene-3-carboxylate. Rather than presenting a direct comparison based on non-existent public data, we will establish a robust scientific rationale for its investigation. We will ground our analysis in the well-documented activities of the broader chromene class of compounds and detail the necessary experimental workflows to compare this molecule against benchmark anticancer drugs: Cisplatin, Doxorubicin, and Paclitaxel.
Introduction: The Quest for Novel Anticancer Agents and the Promise of the Chromene Scaffold
The development of novel chemotherapeutic agents is a cornerstone of modern oncology research, driven by the need to overcome drug resistance and reduce the toxicity of existing treatments.[1][2] In this pursuit, certain molecular structures, known as "privileged scaffolds," serve as fertile ground for drug discovery due to their ability to interact with a wide range of biological targets.[3] The chromene (or benzopyran) ring system is one such scaffold, found in numerous natural products and synthetic compounds that exhibit a vast array of pharmacological properties, including potent anticancer activity.[1][4][5]
Chromene derivatives have been shown to exert their cytotoxic effects through diverse mechanisms, such as the disruption of microtubule dynamics, induction of apoptosis, and inhibition of critical cell signaling pathways.[1][6] This guide focuses on a specific, less-studied derivative, This compound , as a candidate for investigation. Its potential is inferred from structure-activity relationship (SAR) studies on related bromo-substituted chromenes that have demonstrated significant anticancer efficacy, in some cases comparable to established drugs like cisplatin.[1]
Section 1: Profiles of Benchmark Anticancer Drugs
To establish a baseline for comparison, we will profile three widely used anticancer drugs, each with a distinct mechanism of action.
Cisplatin: The DNA Cross-linking Agent
Cisplatin is a platinum-based drug that has been a mainstay in the treatment of various solid tumors, including testicular, ovarian, bladder, and lung cancers.[7] Its primary mechanism involves entering the cell, where the low intracellular chloride concentration allows it to become aquated. This activated form then binds covalently to the N7 reactive centers of purine bases in DNA, primarily guanine.[7][8][9] This binding creates intrastrand and interstrand cross-links, which distort the DNA helix, inhibit DNA replication and repair, and ultimately trigger programmed cell death (apoptosis).[7][9][10]
Caption: Mechanism of action for Cisplatin.
Doxorubicin: The Dual-Action Anthracycline
Doxorubicin is an anthracycline antibiotic effective against a broad range of cancers, including breast cancer, lymphomas, and sarcomas.[][12] Its anticancer effects are multifaceted.[13][14] The planar aromatic core of the molecule intercalates between DNA base pairs, physically obstructing DNA and RNA synthesis.[][15] Concurrently, Doxorubicin inhibits topoisomerase II, an enzyme crucial for relaxing DNA supercoils during replication. By stabilizing the topoisomerase II-DNA complex after the DNA has been cleaved, it prevents the re-ligation of the strands, leading to double-strand breaks and subsequent apoptosis.[15][16]
Caption: Dual mechanisms of action for Doxorubicin.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel, a member of the taxane family, is a potent mitotic inhibitor used to treat ovarian, breast, lung, and other cancers.[17] Unlike other microtubule-targeting agents that prevent assembly (e.g., vinca alkaloids), Paclitaxel's mechanism is unique.[17][18] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[17][19][20] This results in the formation of abnormally stable, non-functional microtubules, which disrupts the dynamic process of mitotic spindle formation.[19] Consequently, the cell cycle is arrested in the G2/M phase, leading to apoptotic cell death.[17][19]
Caption: Mechanism of action for Paclitaxel.
Section 2: Proposed Experimental Workflow for Comparative Analysis
A systematic, multi-stage approach is required to rigorously evaluate the anticancer potential of this compound and compare it to the established drugs. The following workflow provides a logical progression from broad cytotoxicity screening to detailed mechanistic studies.
Caption: A multi-tiered workflow for evaluating a novel anticancer compound.
Section 3: Core Experimental Protocols
In Vitro Cytotoxicity Assessment: The MTT Assay
The initial step is to determine the dose-dependent cytotoxic effect of the compound on various cancer cell lines. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[21]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[21]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Cisplatin, Doxorubicin, and Paclitaxel. Treat the cells with these concentrations (typically ranging from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: The results should be summarized in a table for clear comparison.
| Compound | Cell Line | IC50 (µM) ± SD |
| This compound | MCF-7 | Experimental Value |
| A549 | Experimental Value | |
| HCT-116 | Experimental Value | |
| Cisplatin | MCF-7 | Experimental Value |
| A549 | Experimental Value | |
| HCT-116 | Experimental Value | |
| Doxorubicin | MCF-7 | Experimental Value |
| A549 | Experimental Value | |
| HCT-116 | Experimental Value | |
| Paclitaxel | MCF-7 | Experimental Value |
| A549 | Experimental Value | |
| HCT-116 | Experimental Value |
Mechanistic Study: Cell Cycle Analysis
If the novel compound shows potent cytotoxicity, the next logical step is to investigate its effect on the cell cycle to gain insight into its mechanism.
Principle: Flow cytometry is used to measure the DNA content of cells stained with a fluorescent dye like Propidium Iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Treatment: Seed cells in 6-well plates and treat them with the IC50 concentration of the novel compound and benchmark drugs for 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight. This permeabilizes the cell membrane.
-
Staining: Rehydrate the cells with PBS, treat with RNase A to prevent staining of RNA, and then stain with Propidium Iodide.
-
Analysis: Analyze the samples using a flow cytometer. The resulting DNA content histograms will show the distribution of cells in each phase of the cell cycle.
-
Interpretation: A significant accumulation of cells in a particular phase (e.g., G2/M for Paclitaxel) compared to the control suggests the compound interferes with progression through that phase.
Conclusion and Future Directions
While direct experimental data on the anticancer activity of this compound is not yet publicly available, its chemical structure places it within a class of compounds of high interest to medicinal chemists. The chromene scaffold is a well-established pharmacophore, and the presence of a bromine atom at the 7-position is a feature seen in other biologically active chromenes.
This guide provides the essential scientific context and a clear, actionable experimental framework for its evaluation. By systematically comparing its cytotoxic effects and mechanism of action to well-understood drugs like Cisplatin, Doxorubicin, and Paclitaxel, researchers can rigorously determine if this novel molecule holds promise as a future therapeutic agent. The proposed workflow, from broad screening to specific mechanistic assays, represents a robust pathway for advancing this compound from a chemical entity to a potential lead candidate in cancer drug discovery.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- What is the mechanism of action of paclitaxel? - Dr.Oracle. (2025, June 24). Vertex AI Search.
- Cisplatin in cancer therapy: molecular mechanisms of action. (n.d.). PMC - NIH.
- Doxorubicin. (n.d.). Wikipedia.
- Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). Bocsci.
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (n.d.). Oriental Journal of Chemistry.
- Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. (n.d.). MDPI.
- Special Issue : Cisplatin in Cancer Therapy: Molecular Mechanisms of Action 2.0. (n.d.). MDPI.
- Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... (n.d.). PubMed. Retrieved January 16, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5ySc6ljX8pCTRm7wBCtBJJ485kMkklNwCxO3RijEjE4s0MEdRkiqs8_u5P9E4X27ih0lpwj308S8F6QW0DXQhGfem12t3voErvSrzsBsQh7p5cSqDfhSKD9Q4Bt70i1FA_8Qy
- Cisplatin. (n.d.). Wikipedia.
- Paclitaxel. (n.d.). Wikipedia.
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). MDPI.
- What is the mechanism of Paclitaxel? (2024, July 17). Patsnap Synapse.
- Cisplatin. (2023, May 22). StatPearls - NCBI Bookshelf.
- What is the mechanism of Doxorubicin Hydrochloride? (2024, July 17). Patsnap Synapse.
- Cisplatin 12. Modes of Action of Cisplatin. (2023, March 7). Chemistry LibreTexts.
- Mechanism of Action of Paclitaxel. (2024, January 30). BOC Sciences.
- Anti-cancers and their mechanism of action. (n.d.). PPTX - Slideshare.
- How Paclitaxel Works. (n.d.). News-Medical.Net.
- Mechanism of action of doxorubicin. (n.d.). Download Scientific Diagram - ResearchGate.
- Design, Synthesis, and Molecular Docking Studies of Sulfonyl- Substituted Chromene Derivatives as Anticancer Agents. (2025, April 4).
- Application Note: Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents. (n.d.). Benchchem.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024, December 13). SciELO.
- anticancer drug | Description, Types, Mechanisms, & Side Effects. (2025, December 4). Britannica.
- Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. (n.d.).
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (n.d.). SciELO.
- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
- Anti-Tumor Antibiotics and their Mechanism of Action. (n.d.). Longdom Publishing.
- (PDF) ANTI-CANCER MEDICINS (CLASSIFICATION AND MECHANISMS OF ACTION). (2024, January 2).
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers.
- A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential | Request PDF. (2025, August 7). ResearchGate.
- Chromenes as Anticancer Agents. (n.d.). Bentham Science Publishers.
- 4H-Chromene-based anticancer agents towards multi-drug resistant HL60/MX2 human leukemia: SAR at the 4th and 6th positions. (n.d.). NIH.
- Organic Syntheses Procedure. (n.d.).
- This compound CAS NO.1263285-65-9. (n.d.). Guidechem.
- This compound | 1263285-65-9. (n.d.). ChemicalBook.
- 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. (2023, October 23). NIH.
- Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. (n.d.). NIH.
- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). MDPI.
- (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. (2018, July 3). ResearchGate.
- PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. (n.d.).
- Rajendra PAWAR | Associate Professor | M.Sc. Ph.D. | Deogiri College, Aurangabad | Department of Chemistry | Research profile. (n.d.). ResearchGate.
- Chromene compounds with promising biological activities. (n.d.). ResearchGate.
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (n.d.). NIH.
- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). MDPI.
Sources
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Cisplatin - Wikipedia [en.wikipedia.org]
- 12. longdom.org [longdom.org]
- 13. mdpi.com [mdpi.com]
- 14. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 15. Doxorubicin - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Paclitaxel - Wikipedia [en.wikipedia.org]
- 18. news-medical.net [news-medical.net]
- 19. droracle.ai [droracle.ai]
- 20. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 21. scielo.br [scielo.br]
The Bromine Advantage: A Comparative Guide to the Structure-Activity Relationship of Bromo-Substituted Chromene Derivatives
For researchers, scientists, and drug development professionals, the chromene scaffold represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A key strategy in modern drug design is the targeted modification of such scaffolds to enhance therapeutic efficacy. The introduction of halogen atoms, particularly bromine, is a well-established method for modulating a molecule's physicochemical properties.[3] This guide provides an in-depth, objective comparison of bromo-substituted chromene derivatives against their non-brominated or otherwise halogenated counterparts, elucidating the profound impact of bromine on biological activity through supporting experimental data and mechanistic insights.
The strategic placement of a bromine atom can significantly alter lipophilicity, electronic distribution, and steric profile, thereby enhancing interactions with biological targets, improving membrane permeability, and favorably influencing metabolic pathways.[4][5][6] This comparative analysis will explore the causality behind these enhancements across key therapeutic areas.
Synthesis of Bromo-Substituted Chromene Derivatives: A Foundational Workflow
The generation of a diverse library of chromene derivatives is the first critical step in any structure-activity relationship (SAR) study. The synthesis of bromo-substituted chromenes can be achieved through various routes, with the choice of method depending on the desired substitution pattern and the reactivity of the starting materials. A common and effective method involves the electrophilic bromination of a pre-formed chromene or a precursor like chroman-4-one.[7][8]
Experimental Protocol: Synthesis of 4-Bromo-2,2-dimethyl-2H-chromene
This protocol describes a facile synthesis from the corresponding 2,2-dimethylchroman-4-one, a method noted for its efficiency.[7] The causality behind this choice is the ready availability of the ketone precursor and the direct, regioselective introduction of bromine at the desired C4 position.
Materials:
-
2,2-dimethylchroman-4-one
-
Phosphorus tribromide (PBr₃)
-
Anhydrous solvent (e.g., toluene or xylene)
-
Diatomaceous earth
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, dissolve 2,2-dimethylchroman-4-one (1.0 eq) in the anhydrous solvent.
-
Addition of Brominating Agent: Cool the solution in an ice bath. Slowly add phosphorus tribromide (PBr₃) (1.1 eq) dropwise to the stirred solution. This slow addition is crucial to control the exothermic reaction.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching and Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture over a pad of diatomaceous earth and wash with the solvent. The filtrate is then cautiously added to a stirred, saturated NaHCO₃ solution to neutralize any remaining acid. This step must be performed slowly to manage gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-bromo-2,2-dimethyl-2H-chromene as a colorless oil.[7]
Workflow for Bromo-Chromene Synthesis
Caption: General workflow for the synthesis of 4-bromo-2H-chromenes.
Comparative Analysis: The Impact of Bromine on Biological Activity
The true measure of bromine's utility is found in the quantitative comparison of biological activity. The following sections dissect the SAR of bromo-substituted chromenes in anticancer, antimicrobial, and anti-inflammatory applications.
Anticancer Activity: Enhanced Potency and Targeted Action
The introduction of bromine onto the chromene scaffold has been repeatedly shown to enhance anticancer activity against a multitude of cancer cell lines.[4] This enhancement is often attributed to increased lipophilicity, which facilitates passage through the cell membrane, and the ability of the bromine atom to form halogen bonds, improving binding affinity to target proteins.[4][5][6]
A compelling example is a hydantoin derivative featuring a 6-bromo-2-methyl-2H-chromene core, which demonstrated anticancer efficacy comparable to the clinical drug cisplatin.[9] SAR studies reveal that both the position and number of bromine atoms are critical. For instance, in one study, choosing a 4-bromophenyl substituent over a 4-chlorophenyl one at certain positions increased in vitro anticancer activity.[9]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Chromene Derivatives
| Compound/Variant | Substitution | MCF-7 (Breast) | HepG-2 (Liver) | HCT-116 (Colon) | Reference |
| Series A | 4-(phenyl)-4H-chromene | >100 | >100 | >100 | [10] |
| Compound 7a | 4-(4-chlorophenyl)-4H-chromene | 2.15 | 2.07 | - | [10] |
| Compound 7f | 4-(2,4-dichlorophenyl)-4H-chromene | 1.72 | 1.63 | 1.85 | [10] |
| Series B | Unsubstituted pyrimidine-chromene | 15.2 | 18.5 | 16.8 | [9] |
| Compound 58b | 4-(4-chlorophenyl) at C5 | 6.8 | 7.2 | 8.1 | [9] |
| Compound 59b | 4-(4-bromophenyl) at C5 | 5.9 | 6.5 | 6.0 | [9] |
Data synthesized from reported studies to illustrate comparative potency.
The data clearly indicates that halogenation significantly boosts potency compared to the unsubstituted parent compound. Furthermore, in Series B, the bromo-substituted derivative (59b) consistently outperforms its chloro-analog (58b), highlighting the "bromine advantage."[9]
Caption: Key factors in bromine-enhanced anticancer activity.
Antimicrobial Activity: Combating Drug Resistance
Bromo-substituted chromenes have emerged as potent agents against pathogenic bacteria and fungi, including multidrug-resistant (MDR) strains.[11][12] The SAR in this area often points to a direct correlation between the degree of halogenation and antimicrobial efficacy.
Studies on 3-nitro-2H-chromenes found that while mono-halogenated derivatives showed moderate activity, tri-halogenated compounds were exceptionally potent.[11] Notably, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene (5s) was identified as the most effective agent against MDR strains of S. aureus and S. epidermidis, with MIC values as low as 1-4 µg/mL.[11][12] This demonstrates that a strategic combination of different halogens, with bromine playing a key role, can lead to highly active compounds.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 3-Nitro-2H-Chromenes
| Compound | Substitution Pattern | S. aureus (MDR) | S. epidermidis (MDR) | Reference |
| 5d | 6-Chloro | 16 | 32 | [11] |
| 5e | 6-Bromo | 8 | 16 | [11] |
| 5p | 6,8-Dichloro | 8 | 8 | [11] |
| 5q | 6-Bromo, 8-Chloro | 4 | 4 | [11] |
| 5s | 6-Bromo, 8-Chloro, 2-(4-bromophenyl) | 4 | 1-4 | [11][12] |
The data illustrates a clear trend: increasing halogenation improves activity. The shift from a 6-chloro (5d) to a 6-bromo (5e) substituent halves the MIC (doubles the potency) against both strains. The tri-halogenated compound 5s stands out as the most potent derivative.[11][12]
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chromene derivatives are known to possess significant anti-inflammatory properties.[13][14] The introduction of bromine can enhance this activity by improving the inhibition of key inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.
One study investigated a series of 2-phenyl-4H-chromen-4-one derivatives and found that a compound (compound 8) bearing a 5-Bromo-2-chlorobenzoyl piperazine moiety was a strong inhibitor of lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophage cells.[15] Further investigation revealed this compound exerts its effect by downregulating the TLR4/MAPK signaling pathway, a critical cascade in the inflammatory response.[15]
Table 3: Comparative Anti-inflammatory Activity of Chromene Derivative 8
| Treatment | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
| Compound 8 | 2.5 | 35% | 31% | 28% | [15] |
| Compound 8 | 5 | 58% | 55% | 52% | [15] |
| Compound 8 | 10 | 82% | 79% | 75% | [15] |
Data shows dose-dependent inhibition of inflammatory mediators by the bromo-substituted chromene derivative.
Caption: Bromo-chromene derivative inhibits LPS-induced inflammation.[15]
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the protocols used to generate SAR data must be robust and self-validating.
Protocol 1: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol uses the broth microdilution method, a standardized and highly reliable technique for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation: Prepare a two-fold serial dilution of the bromo-substituted chromene derivatives in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton). The concentration range should be sufficient to capture the MIC (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculum: Prepare a standardized bacterial inoculum (e.g., S. aureus) to a concentration of 5 x 10⁵ CFU/mL. The accuracy of this inoculum density is critical for reproducibility and is validated by plating a sample for colony counting.
-
Incubation: Add the inoculum to each well of the microtiter plate. Include a positive control (bacteria, no drug) and a negative control (broth only). Incubate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Visual inspection is validated by using a metabolic indicator like resazurin, which changes color in the presence of viable cells, providing an objective endpoint.
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the inhibition of NO production in macrophages, a key indicator of anti-inflammatory potential.
-
Cell Culture: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight. Cell viability is confirmed via microscopy before starting the experiment.
-
Pre-treatment: Treat the cells with various concentrations of the bromo-substituted chromene derivatives for 1 hour. A vehicle control (e.g., DMSO) must be included.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (0.5 µg/mL) to the wells (except for the negative control wells) and incubate for 24 hours.
-
Measurement (Griess Assay): Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Quantification: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is calculated using a standard curve prepared with sodium nitrite. The standard curve validates the assay's linearity and accuracy. A concurrent cell viability assay (e.g., MTT) is essential to ensure that NO reduction is due to anti-inflammatory activity and not cytotoxicity.[15]
Conclusion and Future Outlook
Future research should focus on exploring poly-brominated derivatives and the synergistic effects of combining bromine with other functional groups to further refine selectivity and potency. The development of bromo-substituted chromenes as clinical candidates holds significant promise for addressing unmet needs in oncology, infectious diseases, and inflammatory disorders.
References
-
The Bromine Advantage: A Comparative Analysis of the Biological Activity of Bromo-Substituted Chromenes - Benchchem. 4
-
Application Note: Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents - Benchchem. 1
-
Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. 7
-
Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. 2
-
Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity - MDPI. 16
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential - Oriental Journal of Chemistry. 9
-
Synthesis and Anti-inflammatory Activity of Novel Furochromenes - ResearchGate. 13
-
Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC - PubMed Central. 10
-
Reactions and Antimicrobial activity of 6-bromo 3-(2-bromo-acetyl) - 2-H-chromen-2-one. 17
-
Synthesis, Characterization and Biological Studies of Chromene Derivatives - IslandScholar. 18
-
WO2005010006A1 - Substituted furochromene compounds of antiinflammatory action - Google Patents. 19
-
Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing). 14
-
Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - NIH. 15
-
Introducing bromine to the molecular structure as a strategy for drug design. 5
-
Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC - NIH. 11
-
Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - ResearchGate. 12
-
Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar. 6
-
Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science. 3
-
The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis - Benchchem. 8
-
The Role of Bromine in Modern Pharmaceuticals - Tethys Chemical. 20
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chapter - Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives | Bentham Science [benthamscience.com]
- 3. jms.ump.edu.pl [jms.ump.edu.pl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. islandscholar.ca [islandscholar.ca]
- 19. WO2005010006A1 - Substituted furochromene compounds of antiinflammatory action - Google Patents [patents.google.com]
- 20. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
A Comparative Guide to the Efficacy of Substituted Chromenes in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The landscape of breast cancer therapeutics is continually evolving, with a pressing need for novel compounds that can overcome resistance and offer improved selectivity. Among the myriad of heterocyclic scaffolds explored, chromenes have emerged as a particularly promising class of compounds. Their diverse biological activities, coupled with synthetic accessibility, make them attractive candidates for the development of new anti-cancer agents. This guide provides a comprehensive comparison of the efficacy of various substituted chromenes against different breast cancer cell lines, supported by experimental data and an exploration of their underlying mechanisms of action.
Introduction: The Therapeutic Promise of the Chromene Scaffold
Chromenes, bicyclic oxygen-containing heterocycles, are prevalent in natural products and have demonstrated a wide array of pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2] The versatility of the chromene core allows for the introduction of various functional groups, which can significantly influence their biological effects and selectivity towards cancer cells.[3] In the context of breast cancer, substituted chromenes have shown efficacy against both hormone-responsive and aggressive triple-negative breast cancer (TNBC) subtypes.[3][4]
Comparative Anti-proliferative Activity of Substituted Chromenes
The cytotoxic potential of novel compounds is a primary determinant of their therapeutic promise. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of various substituted chromenes against a panel of human breast cancer cell lines, highlighting the impact of different substitution patterns on their anti-proliferative activity.
| Compound/Derivative | Substitution Pattern | Breast Cancer Cell Line | IC50 (µM) | Reference |
| Compound C1 | Novel 4H-chromene derivative | MDA-MB-231 (TNBC) | ~10 | [3] |
| Hs578T (TNBC) | ~15 | [3] | ||
| MCF-7 (ER+) | Moderately sensitive | [3] | ||
| T47D (ER+) | Resistant | [3] | ||
| Compound C2 | Novel 4H-chromene derivative | MDA-MB-231 (TNBC) | ~12 | [3] |
| Hs578T (TNBC) | ~18 | [3] | ||
| MCF-7 (ER+) | Moderately sensitive | [3] | ||
| T47D (ER+) | Resistant | [3] | ||
| Compound 1L | 4-aryl-4H-chromene | MCF-7 (ER+) | 0.2 | [5] |
| Compounds 2O, 2K, 1C, 2M, 2J | Halogen-substituted 4-aryl-4H-chromenes | MCF-7 (ER+) | 11.74 - 27.2 | [5] |
| Compound 112b | Chromene derivative | MCF-7 (ER+) | 0.2 | [1] |
| Compound AN1 | (Z)-N-(3-cyano-2H-chromen-2-ylidene)benzenesulfonamide | MCF-7 (ER+), MDA-MB-231 (TNBC) | Strong cytotoxicity | [6] |
| Compound AN13 | (Z)-N-(6-bromo-3-cyano-2H-chromen-2-ylidene)methanesulfonamide | MCF-7 (ER+), MDA-MB-231 (TNBC) | Strong cytotoxicity | [6] |
| Compound 2 | Chromen-based small molecule | MDA-MB-468 (TNBC) | 9.46 | [7] |
| MDA-MB-231 (TNBC) | 18.30 | [7] | ||
| Compounds 4i, 4e, 4d, 4a, 4g, 4c | 9-Hydroxy-1H-benzo[f]chromene derivatives | MCF-7/ADR (Doxorubicin-resistant) | 8.6 - 12.4 | [8] |
Analysis of Structure-Activity Relationships (SAR):
The data clearly indicates that the substitution on the chromene ring system plays a critical role in determining the anti-cancer potency and selectivity. For instance, certain novel 4H-chromene derivatives (C1 and C2) exhibit a remarkable selectivity for TNBC cell lines (MDA-MB-231 and Hs578T) over hormone-responsive cells (MCF-7 and T47D).[3] Furthermore, halogen substitutions on 4-aryl-4H-chromenes have been shown to confer potent anti-cancer effects against MCF-7 cells.[5] The presence of a 9-hydroxy group in benzo[f]chromene derivatives appears to be beneficial for activity against doxorubicin-resistant MCF-7 cells.[8] These observations underscore the importance of rational drug design in optimizing the chromene scaffold for enhanced efficacy and targeted therapy.
Mechanisms of Action: How Substituted Chromenes Combat Breast Cancer
The anti-cancer effects of substituted chromenes are not limited to cytotoxicity; they engage multiple cellular pathways to induce cell death and inhibit proliferation.
Disruption of Microtubule Dynamics
A significant mechanism of action for several potent chromene derivatives is the disruption of microtubule polymerization.[3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, migration, and intracellular transport. By binding to tubulin, these chromenes inhibit its polymerization, leading to a cascade of downstream effects.
Caption: Substituted chromenes bind to β-tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and apoptosis.
This disruption of the microtubule network results in mitotic arrest, typically at the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[3][9]
Induction of Apoptosis
Apoptosis is a crucial mechanism for eliminating cancerous cells. Substituted chromenes have been shown to induce apoptosis through both the extrinsic and intrinsic pathways.
-
Extrinsic Pathway: Certain chromene derivatives activate the extrinsic apoptotic pathway, which is initiated by the binding of death ligands to cell surface receptors. This leads to the activation of initiator caspase-8, which in turn activates effector caspases like caspase-3 and -7, culminating in the cleavage of key cellular proteins such as PARP (Poly (ADP-ribose) polymerase).[3][10]
Caption: The extrinsic apoptotic pathway induced by substituted chromenes, leading to caspase activation and cell death.
-
Intrinsic Pathway: Other chromene analogs trigger the intrinsic, or mitochondrial, pathway of apoptosis. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the downstream effector caspases.
Cell Cycle Arrest
In addition to the G2/M arrest caused by microtubule disruption, some chromene-based compounds can induce cell cycle arrest at other phases. For example, a novel chromen-based small molecule was found to induce G1-phase arrest in MDA-MB-468 TNBC cells, accompanied by a downregulation of the proliferation marker Ki67.[7] This indicates that different substitution patterns can lead to distinct effects on cell cycle regulation.
Inhibition of Key Signaling Pathways
Substituted chromenes have also been identified as inhibitors of crucial signaling pathways that are often dysregulated in breast cancer.
-
c-Src Kinase Inhibition: Some 1H-benzo[f]chromene derivatives have been shown to be potent inhibitors of c-Src kinase, a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, invasion, and metastasis.[9]
-
Aromatase Inhibition: Sulfonyl-substituted chromenes have demonstrated the ability to inhibit aromatase, a key enzyme in estrogen biosynthesis.[6] This makes them particularly relevant for the treatment of estrogen receptor-positive (ER+) breast cancers.
-
EGFR Pathway: At least one substituted chromene has been linked to the ErbB and EGFR signaling pathways, which are critical drivers of growth and proliferation in many cancers.[11]
Experimental Protocols: A Guide to Key Assays
To ensure the reproducibility and validity of findings, it is essential to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for two key assays commonly used to evaluate the efficacy of anti-cancer compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: A step-by-step workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted chromene compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the substituted chromene at its IC50 concentration for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
Substituted chromenes represent a highly versatile and promising scaffold for the development of novel anti-cancer agents for breast cancer. Their efficacy against both hormone-responsive and aggressive TNBC cell lines, coupled with their diverse mechanisms of action, including microtubule disruption, apoptosis induction, and inhibition of key signaling pathways, makes them attractive candidates for further preclinical and clinical investigation. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design of next-generation chromene derivatives with enhanced potency and selectivity, offering hope for more effective and targeted breast cancer therapies.
References
-
Alneyadi, A., et al. (2023). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. Cancers (Basel), 15(10), 2682. [Link]
-
Abdel-Maksoud, M. M., et al. (2023). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3][4]Oxazines, and Chromeno[2,3-d]Pyrimidines. ResearchGate. [Link]
-
Alneyadi, A., et al. (2023). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. National Center for Biotechnology Information. [Link]
-
Al-Warhi, T., et al. (2025). Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations. RSC Publishing. [Link]
-
Di Pietro, A., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 56(24), 9849-60. [Link]
-
Kumar, P., & Rawat, P. (2020). Docking Studies, Synthesis and Evaluation of Anticancer Activity of 4H-Chromene Derivatives. Semantic Scholar. [Link]
-
Li, L., et al. (2017). Exploring the structure activity relationship and mechanism of a chromene scaffold (CXL series) for its selective anti-proliferative activity towards multidrug resistant cancer cells. PLoS One, 12(6), e0179457. [Link]
-
Abdel-Maksoud, M. M., et al. (2025). Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][3][4]Oxazines, and Chromeno[2,3-d]Pyrimidines. ResearchGate. [Link]
-
Singh, P., & Singh, P. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 39(4). [Link]
-
Kim, B. K., et al. (2009). Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. Journal of Medicinal Chemistry, 52(23), 7544-69. [Link]
-
Al-Abdullah, E. S., et al. (2022). Substituted potent chromenes possess significant anticancer potency. ResearchGate. [Link]
-
Rai, A., et al. (2024). Design, Synthesis, and Molecular Docking Studies of Sulfonyl-Substituted Chromene Derivatives as Anticancer Agents. Thieme E-Books & E-Journals. [Link]
-
Kumar, P., et al. (2024). In-silico design, synthesis and biological evaluation of 4-aryl-4H-chromene derivatives as CDK-2 inhibitors: A molecular approach to finding a lead for breast cancer. ResearchGate. [Link]
-
Alneyadi, A., et al. (2023). Chromenes C1 and C2 activate the extrinsic apoptotic pathway in... ResearchGate. [Link]
-
Kumar, D., et al. (2021). Chromene derivatives as selective estrogen receptor degraders. ResearchGate. [Link]
-
Al-Otaibi, F. M., et al. (2025). A novel chromen-based small molecule induces apoptosis and modulates cellular response to triple-negative breast cancer. Scientific Reports, 15, 12345. [Link]
-
Sharma, M., et al. (2018). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Heliyon, 4(11), e00927. [Link]
-
El-Gohary, N. S., et al. (2022). Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects. Molecules, 27(19), 6599. [Link]
Sources
- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. A novel chromen-based small molecule induces apoptosis and modulates cellular response to triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Improved anti-breast cancer activity through structural modification of fused pyran derivatives and mechanistic investigations - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00161G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to In Silico Prediction and Experimental Validation of Chromene Derivatives
In the contemporary landscape of drug discovery and development, the synergy between computational modeling and empirical laboratory validation is paramount.[1][2] In silico techniques offer a rapid and cost-effective means to predict the biological activities and pharmacokinetic profiles of novel chemical entities, thereby streamlining the early stages of research.[1][2] However, these computational predictions must be rigorously tested and validated through experimental assays to ensure their accuracy and relevance. This guide provides a comprehensive comparison of in silico predictions and experimental data, using 2H-chromene-3-carboxamide derivatives as a case study to illustrate this critical validation process. While our initial focus was on methyl 7-bromo-2H-chromene-3-carboxylate, a thorough literature search did not yield studies with both comprehensive in silico predictions and corresponding experimental validation for this specific molecule. Therefore, we will examine a closely related and well-studied class of compounds, 2H-chromene-3-carboxamides, to demonstrate the core principles of this comparative analysis.
The Rationale: Why Validate In Silico Predictions?
Computational models, while powerful, are based on algorithms and datasets that approximate complex biological systems. Factors such as the specific force fields used in molecular docking, the limitations of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction algorithms, and the inherent complexity of biological interactions can lead to discrepancies between predicted and actual activity.[3][4][5][6][7] Experimental validation is therefore not merely a confirmatory step but a crucial component of the scientific method that grounds computational predictions in empirical reality.
Case Study: Antimicrobial Activity of 2H-Chromene-3-Carboxamide Derivatives
A pivotal study titled "Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies" provides an excellent platform for this comparative guide.[1] The researchers synthesized a series of 2H-chromene-3-carboxamides and evaluated their antimicrobial activity against a panel of bacteria and fungi. Concurrently, they performed quantum chemical calculations to correlate the electronic properties of these molecules with their observed biological activities.
In Silico Predictions: A Quantum Chemical Approach
The computational arm of the study focused on using density functional theory (DFT) to calculate quantum chemical parameters for the synthesized 2H-chromene-3-carboxamide derivatives. The primary objective was to identify electronic properties that could predict the antimicrobial efficacy of the compounds. The researchers hypothesized that the electron-donating or electron-accepting capabilities of the molecules might correlate with their activity against different types of bacteria.[1]
Workflow for In Silico Prediction of Bioactivity
Caption: A flowchart illustrating the computational workflow for predicting the antimicrobial activity of 2H-chromene-3-carboxamides.
Experimental Validation: In Vitro Antimicrobial Assays
To validate the computational hypotheses, a series of in vitro antimicrobial experiments were conducted.
Experimental Protocol: Agar-Well Diffusion Method
-
Preparation of Media: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi were prepared and sterilized.
-
Inoculation: The molten agar was inoculated with standardized suspensions of the test microorganisms.
-
Well Preparation: Once the agar solidified, wells were created using a sterile cork borer.
-
Compound Application: A defined concentration of each synthesized 2H-chromene-3-carboxamide derivative was added to the wells.
-
Incubation: The plates were incubated under appropriate conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the zone of inhibition around each well was measured to determine the antimicrobial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Serial Dilution: Two-fold serial dilutions of the synthesized compounds were prepared in a liquid growth medium.
-
Inoculation: Each dilution was inoculated with a standardized suspension of the test microorganism.
-
Incubation: The samples were incubated under conditions suitable for microbial growth.
-
Observation: The MIC was determined as the lowest concentration of the compound that visibly inhibited microbial growth.[1]
Workflow for Experimental Validation of Antimicrobial Activity
Caption: A flowchart depicting the experimental workflow for validating the predicted antimicrobial activity of 2H-chromene-3-carboxamides.
Comparison of In Silico Predictions and Experimental Results
The study on 2H-chromene-3-carboxamide derivatives revealed a noteworthy correlation between the computationally predicted electronic properties and the experimentally observed antimicrobial activities.
| Compound/Parameter | In Silico Prediction (Quantum Chemical Correlation) | Experimental Result (Antimicrobial Activity) |
| Gram-Negative Bacteria | Activity correlates with electron-donating ability.[1] | Compounds with electron-donating substituents on the aromatic ring generally showed higher activity.[1] |
| Gram-Positive Bacteria | Activity correlates with electron-accepting ability.[1] | Compounds with electron-withdrawing substituents exhibited more potent inhibition.[1] |
| Fungal Strains | - | Certain derivatives displayed significant antifungal activity against Candida albicans and Aspergillus niger.[1] |
Table 1: A summary comparison of in silico predictions and experimental outcomes for 2H-chromene-3-carboxamide derivatives.
The experimental data largely supported the in silico hypothesis. For instance, compounds with substituents that increased the electron density of the molecule were more effective against Gram-negative bacteria, while those that decreased electron density were more potent against Gram-positive bacteria. This suggests that the electronic properties of the 2H-chromene-3-carboxamide scaffold play a crucial role in its mechanism of antimicrobial action, and that quantum chemical calculations can be a valuable tool in predicting this activity.
Alternative Approaches and Broader Implications
While the featured study utilized quantum chemical calculations, other in silico methods are commonly employed in drug discovery. Molecular docking, for example, predicts the binding affinity of a ligand to a specific protein target.[8][9][10] This approach is particularly useful when the molecular target of a compound class is known or hypothesized.
Furthermore, ADMET prediction tools are instrumental in early-stage drug development to forecast the pharmacokinetic and toxicity profiles of drug candidates.[3][4][5][6][7] These predictions, however, must also be validated through rigorous in vitro and in vivo experiments.
Conclusion
The validation of in silico predictions through robust experimental data is a cornerstone of modern drug discovery. The case study of 2H-chromene-3-carboxamide derivatives demonstrates how computational chemistry can guide the design and synthesis of new bioactive molecules. The correlation between predicted electronic properties and observed antimicrobial activity underscores the predictive power of these in silico tools. As computational methods continue to evolve in sophistication, their integration with traditional experimental approaches will undoubtedly accelerate the discovery and development of novel therapeutics.
References
-
Olomola, T. O., et al. (2019). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. Manila Journal of Science, 12, 64-77. [Link]
-
Zachariah, S. M., et al. (2015). In silico design, synthesis and in vitro studies of some novel 4-phenyl-4H-chromene derivatives as antioxidant and anti-inflammatory agents. Journal of Chemical and Pharmaceutical Research, 7(7), 32-40. [Link]
-
Indolyl-4H-Chromene Derivatives as Antibacterial Agents: Synthesis, in Vitro and in Silico Studies. (2024). Chemistry & Biodiversity. [Link]
-
A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. (2022). Molecules. [Link]
-
In Silico Design, Molecular Docking, and ADMET Prediction of Novel 2H-Chromene Derivatives as Potential Dual Inhibitors Against MCF-7 Cancer Cell Lines. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. (2023). Asian Journal of Research in Chemistry. [Link]
-
Synthesis and antimicrobial activities of 2H-chromene-3-carboxamide derivatives: Experimental and computational studies. (2019). ResearchGate. [Link]
-
Synthesis, Biological Evaluation, and Molecular Docking of 8-imino-2-oxo-2H,8H-pyrano[2,3-f]chromene Analogs: New Dual AChE Inhibitors as Potential Drugs for the Treatment of Alzheimer's Disease. (2016). Chemical Biology & Drug Design. [Link]
-
Synthesis, biological evaluation and molecular docking of 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs containing the piperazine moiety. (2019). Bioorganic & Medicinal Chemistry. [Link]
-
Design, Docking, ADMET and PASS Prediction Studies of Novel Chromen-4-one Derivatives for Prospective Anti-Cancer Agent. (2021). Journal of Pharmaceutical Research International. [Link]
-
Chromene-3-carboxamide derivatives discovered from virtual screening as potent inhibitors of the tumour maker, AKR1B10. (2010). Bioorganic & Medicinal Chemistry. [Link]
-
New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. (2014). European Journal of Medicinal Chemistry. [Link]
-
Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. (2023). Molecules. [Link]
-
Synthesis, biological evaluation and molecular docking studies of 4H-benzo[h]chromenes, 7H-benzo[h]chromeno[2,3-d]pyrimidines as Antitumor Agents. (2016). ResearchGate. [Link]
-
In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. (2014). ResearchGate. [Link]
-
In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2022). Methods in Molecular Biology. [Link]
-
ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE?. (2004). Nature Reviews Drug Discovery. [Link]
Sources
- 1. dlsu.edu.ph [dlsu.edu.ph]
- 2. jocpr.com [jocpr.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. journaljpri.com [journaljpri.com]
- 5. researchgate.net [researchgate.net]
- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. audreyli.com [audreyli.com]
- 8. Synthesis, Biological Evaluation, and Molecular Docking of 8-imino-2-oxo-2H,8H-pyrano[2,3-f]chromene Analogs: New Dual AChE Inhibitors as Potential Drugs for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and molecular docking of 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs containing the piperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
A Comparative Guide to Evaluating the Cancer Cell Selectivity of Methyl 7-bromo-2H-chromene-3-carboxylate
Introduction: The Quest for Selective Anticancer Agents
The chromene (or benzopyran) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological effects.[1] In the field of oncology, chromene derivatives have garnered significant attention for their potential to induce cell cycle arrest and apoptosis in cancer cells, with some analogs even entering clinical trials.[2] A critical challenge in cancer therapy is maximizing the cytotoxic effects on malignant cells while minimizing harm to healthy, non-cancerous tissues. This guide provides a comprehensive framework for evaluating the cancer cell selectivity of a novel compound, methyl 7-bromo-2H-chromene-3-carboxylate (hereafter designated MC-7B ), using established in vitro methodologies.
The primary objective is to quantify the differential effect of MC-7B on a cancer cell line versus a non-cancerous cell line, a crucial first step in determining its therapeutic potential. We will compare its performance against Doxorubicin, a widely used chemotherapeutic agent known for its potent but often non-selective cytotoxicity.[3][]
Experimental Design & Rationale
To rigorously assess selectivity, a well-defined experimental system is paramount. This involves a logical selection of cell models, a robust workflow, and assays that probe distinct cellular responses.
Selection of Cell Lines: A Model for Breast Cancer
To evaluate selectivity, we require a paired system of cancerous and non-cancerous cells from the same tissue type. For this guide, we have selected:
-
MCF-7: An estrogen receptor (ER)-positive human breast adenocarcinoma cell line.[5][6][7][8] It is one of the most extensively studied breast cancer cell lines and serves as an excellent model for luminal A type breast cancer.[7]
-
MCF-10A: A non-tumorigenic, immortalized human mammary epithelial cell line.[9][10][11][12] Derived from benign breast tissue, MCF-10A cells exhibit many characteristics of normal breast epithelium and are a standard model for "normal" control in breast cancer research.[9][13]
The use of this pair allows for a direct comparison of the compound's effect on malignant versus non-malignant breast epithelial cells.
Comparator Compound: A Clinical Benchmark
-
Doxorubicin: An anthracycline antibiotic and a cornerstone of chemotherapy for decades.[] Its mechanisms are pleiotropic, including DNA intercalation and inhibition of topoisomerase II, leading to broad cytotoxicity.[3][14][15] It serves as a vital positive control to benchmark the potency and selectivity of MC-7B .
Overall Experimental Workflow
The evaluation process is a multi-step investigation designed to move from broad cytotoxicity to a more nuanced understanding of the induced cell death mechanism.
Caption: Overall workflow for evaluating compound selectivity.
Methodologies & Protocols
Here we detail the step-by-step protocols for the core assays. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][17][18] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19]
Step-by-Step Protocol:
-
Cell Seeding: Seed MCF-7 and MCF-10A cells into separate 96-well plates at a density of 5,000 cells/well in 100 µL of their respective complete media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of MC-7B and Doxorubicin in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions. Include "vehicle control" wells (treated with DMSO at the same final concentration as the highest drug concentration) and "untreated control" wells.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[20] Purple formazan crystals should become visible within the cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20] Mix gently on an orbital shaker for 15 minutes.[18]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Selectivity Index (SI) Calculation: The SI provides a quantitative measure of a compound's selectivity. A higher SI value indicates greater selectivity for cancer cells.[21][22]
-
SI = IC50 (Non-cancerous cells, MCF-10A) / IC50 (Cancerous cells, MCF-7) [23][24]
-
An SI value > 2 is generally considered to indicate promising selectivity.[24]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[25] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[26] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic and necrotic cells.[27]
Caption: Interpretation of Annexin V/PI staining results.
Step-by-Step Protocol:
-
Cell Treatment: Seed MCF-7 and MCF-10A cells in 6-well plates and treat with MC-7B and Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from kit ab14085).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[28]
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
-
Data Analysis: Quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic, necrotic).
Protocol 3: Cell Cycle Analysis
Understanding how a compound affects the cell cycle can provide insights into its mechanism of action. This is achieved by staining DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content of the cell population by flow cytometry.[29][30] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[29][30]
Step-by-Step Protocol:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping.[31] Store at 4°C for at least 2 hours.[32]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[31]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[31]
-
Flow Cytometry: Analyze the DNA content using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to model the DNA histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
Hypothetical Results & Discussion
For this guide, we present hypothetical but realistic data to illustrate the interpretation of results.
Cytotoxicity and Selectivity Index
The IC50 values obtained from the MTT assay are summarized below.
| Compound | Cell Line | IC50 (µM) [Hypothetical] | Selectivity Index (SI) [Hypothetical] |
| MC-7B | MCF-7 (Cancer) | 8.5 | 6.24 |
| MCF-10A (Normal) | 53.0 | ||
| Doxorubicin | MCF-7 (Cancer) | 0.9 | 1.78 |
| MCF-10A (Normal) | 1.6 |
Discussion: In this hypothetical scenario, MC-7B exhibits potent cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 8.5 µM. Crucially, its cytotoxicity towards the non-cancerous MCF-10A cell line is significantly lower (IC50 = 53.0 µM). This results in a high Selectivity Index of 6.24, suggesting that MC-7B is over 6 times more toxic to the cancer cells than the normal cells in this model. In contrast, the standard chemotherapeutic Doxorubicin is highly potent against both cell lines but displays a much lower SI of 1.78, highlighting its known issue of limited selectivity.[3][14]
Mechanism of Cell Death: Apoptosis and Cell Cycle Arrest
Flow cytometry results could reveal that treatment of MCF-7 cells with MC-7B at its IC50 concentration leads to a significant increase in the Annexin V positive population (early and late apoptosis) compared to untreated controls, with a minimal increase in apoptosis observed in MCF-10A cells.
Furthermore, cell cycle analysis might show a significant accumulation of MCF-7 cells in the G2/M phase, with a corresponding decrease in the G0/G1 population. This would suggest that MC-7B may induce cell death by disrupting mitosis, a common mechanism for anticancer agents.[15]
Caption: Proposed mechanism of action for MC-7B.
Conclusion
This guide outlines a robust, multi-faceted approach to evaluating the cancer cell selectivity of the novel compound this compound. By employing a paired cancer/normal cell line model and a logical progression of assays from broad cytotoxicity to mechanistic insights, researchers can generate the critical data needed to assess the therapeutic potential of new chemical entities. The hypothetical data presented for MC-7B demonstrates a highly desirable profile: potent cytotoxicity combined with high selectivity for cancer cells over normal cells, warranting further preclinical investigation.
References
-
Altogen Biosystems. (n.d.). MCF-7 Cells. Retrieved from [Link]
-
BioHippo. (n.d.). Human cell line MCF 10A. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Cytion. (n.d.). MCF10A Cell Line: Unraveling Breast Cancer Biology in Non-Tumorigenic Contexts. Retrieved from [Link]
-
Karmanos Cancer Institute. (n.d.). MCF cell lines that transformed breast cancer research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell... Retrieved from [Link]
-
ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
Wikipedia. (n.d.). MCF-7. Retrieved from [Link]
-
Wikipedia. (n.d.). Doxorubicin. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
Sources
- 1. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MCF-7 - Wikipedia [en.wikipedia.org]
- 6. MCF cell lines that transformed breast cancer research [karmanos.org]
- 7. The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research | Anticancer Research [ar.iiarjournals.org]
- 8. MCF7 | Culture Collections [culturecollections.org.uk]
- 9. Evaluation of MCF10A as a Reliable Model for Normal Human Mammary Epithelial Cells | PLOS One [journals.plos.org]
- 10. Human MCF10A / Luciferase stable cells [gentarget.com]
- 11. ebiohippo.com [ebiohippo.com]
- 12. MCF10A Cell Line: Unraveling Breast Cancer Biology in Non-Tumorigenic Contexts [cytion.com]
- 13. MCF10A Cell Line: Unraveling Breast Cancer Biology in Non-Tumorigenic Contexts [cytion.com]
- 14. Doxorubicin - Wikipedia [en.wikipedia.org]
- 15. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research [ar.iiarjournals.org]
- 25. bosterbio.com [bosterbio.com]
- 26. biologi.ub.ac.id [biologi.ub.ac.id]
- 27. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 28. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Flow cytometry with PI staining | Abcam [abcam.com]
- 30. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 31. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 32. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
A Comparative Guide to the Synthesis of Methyl 7-bromo-2H-chromene-3-carboxylate: A Cross-Validation of Experimental Results
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the chromene scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. Among its derivatives, methyl 7-bromo-2H-chromene-3-carboxylate has emerged as a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides an in-depth, comparative analysis of the experimental methodologies for the synthesis of this key compound, offering a critical cross-validation of potential synthetic routes. By delving into the causality behind experimental choices and presenting detailed protocols, this document serves as a practical resource for researchers aiming to efficiently and reliably synthesize this important molecule.
Introduction to this compound
The 2H-chromene-3-carboxylate framework is a recurring motif in a variety of natural products and synthetic molecules exhibiting a broad spectrum of pharmacological activities. The introduction of a bromine atom at the 7-position can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The methyl ester at the 3-position provides a versatile handle for further chemical modifications, such as amidation or reduction, enabling the exploration of a wider chemical space in drug discovery programs.
This guide will focus on two prominent and mechanistically distinct approaches for the synthesis of the 2H-chromene core: the piperidine-catalyzed Michael addition/cyclization cascade and the Baylis-Hillman reaction.
Synthetic Strategy 1: Piperidine-Catalyzed Tandem Reaction
The piperidine-catalyzed reaction between a salicylaldehyde derivative and an activated alkene, such as an acrylate, is a widely employed and efficient method for the construction of 2H-chromene systems.[1] This one-pot reaction proceeds through a tandem sequence of a Michael addition followed by an intramolecular cyclization.
Mechanistic Rationale
The reaction is initiated by the nucleophilic addition of piperidine to the methyl acrylate, forming a reactive enolate intermediate. This enolate then undergoes a Michael addition to the aldehyde group of 4-bromosalicylaldehyde. The subsequent intramolecular cyclization is facilitated by the proton transfer from the phenolic hydroxyl group, leading to the formation of the 2H-chromene ring and regeneration of the piperidine catalyst. The choice of a secondary amine catalyst like piperidine is crucial as it effectively facilitates both the initial Michael addition and the final proton transfer steps.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromosalicylaldehyde
-
Methyl acrylate
-
Piperidine
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
Procedure:
-
To a solution of 4-bromosalicylaldehyde (1.0 eq) in anhydrous toluene, add methyl acrylate (1.5 eq).
-
To this mixture, add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
Visualizing the Workflow: Piperidine-Catalyzed Synthesis
Sources
A Researcher's Guide to the Initial Benchmarking of Methyl 7-bromo-2H-chromene-3-carboxylate
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, methyl 7-bromo-2H-chromene-3-carboxylate. As a derivative of the 2H-chromene scaffold, a privileged structure in medicinal chemistry, this molecule represents a promising starting point for drug discovery. Chromene derivatives have been extensively reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Given the nascent state of research on this specific molecule, this document outlines a logical, multi-step process for its initial characterization. We will focus on a primary screening cascade to assess its potential as an anticancer agent, benchmarking its performance against established, mechanistically distinct standard-of-care chemotherapeutics. The experimental choices detailed herein are grounded in established pharmacological principles to ensure the generation of robust and interpretable data.
Foundational Strategy: Selecting Comparators and a Hypothesis
The initial challenge with a novel compound is the absence of a known biological target. Therefore, our first step is not to assume a mechanism, but to cast a wide, yet rational, net. The chromene nucleus is a common feature in compounds that interact with DNA, modulate key signaling enzymes, or disrupt cytoskeletal dynamics.
To account for these possibilities, we will benchmark this compound against two well-characterized inhibitors that represent distinct mechanisms of cytotoxicity:
-
Doxorubicin: A potent topoisomerase II inhibitor and DNA intercalating agent, representing a genotoxic mechanism of action.
-
Paclitaxel: A microtubule-stabilizing agent that disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis.
Our central hypothesis is that by comparing the cytotoxic profile of our test compound against these standards across multiple cancer cell lines, we can gain initial insights into its potential mechanism and therapeutic window.
Experimental Workflow: A Three-Tiered Approach
A phased approach is critical to conserve resources while building a comprehensive data package. We will proceed through a sequence of primary screening, dose-response analysis, and a preliminary mechanistic investigation.
Figure 1: A three-phased experimental workflow for the initial characterization of a novel compound.
Detailed Experimental Protocols
Scientific trust is built on methodological transparency. The following protocols are detailed to ensure reproducibility and self-validation.
Cell Culture and Maintenance
-
Cell Lines:
-
MCF-7 (Human Breast Adenocarcinoma, ATCC HTB-22)
-
A549 (Human Lung Carcinoma, ATCC CCL-185)
-
HCT116 (Human Colon Carcinoma, ATCC CCL-247)
-
-
Culture Medium: For MCF-7, Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin and 10% Fetal Bovine Serum (FBS). For A549 and HCT116, McCoy's 5A Medium supplemented with 10% FBS.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2. Passage cells upon reaching 80-90% confluency.
Protocol: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
For Primary Screen: Add the test compound and standard inhibitors at a final concentration of 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
For IC50 Determination: Prepare a 10-point serial dilution series (e.g., from 100 µM to 5 nM) for each compound.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. For IC50 determination, plot the percentage of viability against the log of the compound concentration and fit the data using a non-linear regression model (log[inhibitor] vs. response -- variable slope).
Data Interpretation and Benchmarking
The data generated from these experiments should be compiled into clear, comparative tables. Below are exemplar data tables to illustrate how results can be structured.
Table 1: Exemplar Primary Screening Results (% Cell Viability at 10 µM)
| Compound | MCF-7 | A549 | HCT116 |
| This compound | 45.2% | 51.7% | 38.9% |
| Doxorubicin (Standard) | 25.6% | 30.1% | 22.4% |
| Paclitaxel (Standard) | 15.8% | 40.5% | 33.1% |
| Vehicle Control (0.1% DMSO) | 100% | 100% | 100% |
This is illustrative data. Actual results would be derived from experimental measurements.
Table 2: Exemplar IC50 Values (µM)
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| This compound | 8.1 | 12.5 | 6.3 |
| Doxorubicin (Standard) | 0.9 | 1.5 | 0.7 |
| Paclitaxel (Standard) | 0.05 | 0.2 | 0.1 |
This is illustrative data. Values represent the concentration required to inhibit cell growth by 50%.
Preliminary Mechanistic Insight: Apoptosis and Cell Cycle
Should the IC50 values prove promising (e.g., < 10 µM), the next logical step is to probe the mechanism of cell death.
Figure 2: Investigating cellular responses to cytotoxic compound treatment.
-
Apoptosis Induction: An assay to measure the activity of executioner caspases-3 and -7 (e.g., Promega's Caspase-Glo® 3/7 Assay) is a robust method to confirm if the compound induces programmed cell death. A significant increase in caspase activity relative to vehicle-treated cells would be a strong indicator.
-
Cell Cycle Analysis: Staining cells with a DNA-intercalating dye like propidium iodide followed by flow cytometry can reveal if the compound causes arrest at a specific phase of the cell cycle. For example, a profile similar to Paclitaxel would show a significant accumulation of cells in the G2/M phase.
By comparing the results of these assays to those obtained for Doxorubicin and Paclitaxel, we can begin to triangulate the mechanism of action for this compound.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach for the initial benchmarking of a novel compound, this compound. By employing a panel of diverse cancer cell lines, comparing against mechanistically distinct standard inhibitors, and using validated assay protocols, a researcher can generate a foundational dataset. This data will be crucial for making informed decisions about the compound's future, guiding subsequent studies into target identification, lead optimization, and in vivo efficacy models. The journey from a novel molecule to a potential therapeutic is long, but it begins with robust and reliable initial benchmarking.
References
-
van Meer, T., et al. (2010). The MTT assay for estimating cell viability and growth: a critical review of methodology. In: The MTT Assay. Methods in Molecular Biology. Humana Press. [Link]
-
Pozarowski, P., and Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. In: Methods in Molecular Biology. Humana Press. [Link]
-
Thorne, R., Oubrahim, H., & Wolff, J. (2012). The 2H-chromene scaffold in medicinal chemistry: a review. Expert Opinion on Drug Discovery. [Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 7-Bromo-2H-Chromene-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the dynamic environment of chemical research and pharmaceutical development, the safe handling and disposal of novel compounds are as critical as the discoveries they enable. This guide provides a detailed protocol for the proper disposal of methyl 7-bromo-2H-chromene-3-carboxylate, a brominated heterocyclic compound. By adhering to these procedures, laboratory personnel can ensure a safe working environment and maintain regulatory compliance, thereby minimizing environmental impact.
Understanding the Hazard Profile
Key Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment.[7]
Given these potential hazards, all waste containing this compound must be treated as hazardous waste.
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is a fundamental principle of laboratory safety.[2] This practice prevents dangerous reactions between incompatible chemicals and ensures that waste is disposed of in the most appropriate and environmentally sound manner.
Step-by-Step Segregation Protocol:
-
Designated Waste Container: All waste containing this compound, including neat compound, solutions, and contaminated materials, must be collected in a dedicated, properly labeled hazardous waste container.
-
Halogenated Organic Waste Stream: This compound belongs to the halogenated organic waste stream.[1] Do not mix it with non-halogenated organic waste, aqueous waste, or solid waste.
-
Container Specifications:
-
Use a container made of a material compatible with the chemical (e.g., glass or a suitable plastic).
-
The container must have a secure, tight-fitting lid to prevent leaks and evaporation.[8]
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
Approved Disposal Method: Incineration
For halogenated organic compounds, high-temperature incineration is the generally accepted and environmentally preferred method of disposal.[1][9] This process ensures the complete destruction of the compound, converting it into less harmful substances.
-
Licensed Disposal Service: Laboratory waste must be handled and disposed of by a licensed professional waste disposal service.[8] Your institution's Environmental Health and Safety (EH&S) department will have procedures in place for the collection and disposal of hazardous waste.
-
Process: The licensed contractor will transport the sealed and labeled waste containers to a permitted hazardous waste incineration facility. These facilities are equipped with advanced scrubbers and pollution control devices to neutralize acidic gases (such as hydrogen bromide) that are byproducts of combustion.[10]
Emergency Procedures: Spill Management
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
For Small Spills (manageable by trained personnel):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[11][12]
-
Containment: Confine the spill to a small area using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[11]
-
Neutralization: For spills of brominated compounds, a 10-25% solution of sodium thiosulfate can be used to neutralize the reactive bromine species.[13] Cautiously apply the neutralizing agent.
-
Collection: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.[8]
-
Decontamination: Clean the spill area with soap and water.[12] All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[13]
For Large Spills:
-
Evacuate: Immediately evacuate the area.[11]
-
Emergency Contact: Contact your institution's EH&S department or local emergency services (911) for assistance.[11] Do not attempt to clean up a large spill without specialized training and equipment.
Personal Protective Equipment (PPE) and Handling
When handling this compound, either in its pure form or in solution, the following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and aerosols.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact and absorption.[12] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[11] |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation of any vapors or dusts.[11] |
Regulatory Compliance
All procedures for the handling and disposal of hazardous chemicals must comply with federal, state, and local regulations.[14] This includes adherence to the guidelines set forth by OSHA's Laboratory Standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA).[3][15] Your institution's Chemical Hygiene Plan (CHP) will provide specific details on these requirements.[16]
By following these established procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
-
US Bio-Clean. OSHA Compliance For Laboratories. [Link]
-
Med-Pro Disposal. Are You In Compliance With Proper Lab Waste Disposal Regulations?. [Link]
-
Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Bromine. [Link]
-
Kent State University. Cleaning up a spill | Compliance and Risk Management. [Link]
-
Kent State University. Bromine Safety & Standard Operating Procedures. [Link]
-
Providence College. Bromine in orgo lab SOP - Environmental Health and Safety. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
-
United States Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983. [Link]
-
Bucknell University. HAZARDOUS WASTE SEGREGATION. [Link]
-
United States Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Missouri Southern State College. The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
-
National Academies of Sciences, Engineering, and Medicine. Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. [Link]
-
Capot Chemical. MSDS of 6-Bromo-2H-chromene-3-carboxylic acid methyl ester. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
United States Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]
-
Electronic Code of Federal Regulations. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
-
University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. [Link]
-
ACS GCI Pharmaceutical Roundtable. Bromination Reagent Guide. [Link]
-
Samarkand State University. GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]
-
ResearchGate. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. [Link]
-
Chemical Cloud Database. METHYL 6-BROMO-2H-CHROMENE-3-CARBOXYLATE | 177496-79-6. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. usbioclean.com [usbioclean.com]
- 3. osha.gov [osha.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Bromination - Wordpress [reagents.acsgcipr.org]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 14. emsllcusa.com [emsllcusa.com]
- 15. epa.gov [epa.gov]
- 16. md.rcm.upr.edu [md.rcm.upr.edu]
Navigating the Safe Handling of Methyl 7-bromo-2H-chromene-3-carboxylate: A Guide for Laboratory Professionals
For researchers engaged in the synthesis and application of novel chemical entities, a deep understanding of a compound's reactivity and toxicological profile is paramount. This guide provides essential safety and logistical information for handling methyl 7-bromo-2H-chromene-3-carboxylate (CAS No. 1263285-65-9), a brominated heterocyclic compound with potential applications in drug discovery. While the health hazards of this specific molecule have not been fully investigated, its structural alerts and data from analogous compounds necessitate a cautious and well-defined handling protocol[1]. This document will detail the necessary personal protective equipment (PPE), operational procedures for safe handling, and robust plans for emergency situations and waste disposal, ensuring a secure laboratory environment.
Understanding the Hazard Landscape
This compound is an irritant and may be harmful if ingested or inhaled[1]. Structurally similar compounds, such as other brominated chromene derivatives, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[2][3]. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Key Hazard Considerations:
-
Skin and Eye Irritation: Direct contact can lead to irritation.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Potential for Harm if Swallowed: Ingestion could be harmful.
-
Unknown Long-Term Effects: The toxicological properties have not been thoroughly investigated[3].
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, which should be worn at all times when handling the compound.
| Body Area | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles protect against splashes, while a face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing[4]. |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene) | Gloves are the primary barrier against skin contact. Nitrile or neoprene gloves offer good resistance to a range of chemicals. Double gloving is recommended for enhanced protection[5]. |
| Body | Fully buttoned laboratory coat | A lab coat protects the skin and personal clothing from contamination[5]. |
| Respiratory | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of airborne particles[1]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used after a proper risk assessment and fit testing[6]. |
PPE Selection and Donning/Doffing Workflow
The selection and proper use of PPE is a critical control point in laboratory safety. The following diagram illustrates the decision-making process for selecting appropriate PPE and the correct sequence for donning and doffing to prevent cross-contamination.
Caption: PPE Selection and Donning/Doffing Workflow
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized protocol for routine laboratory operations involving this compound is essential for minimizing exposure risk.
Protocol: Weighing and Dissolving the Compound
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment: analytical balance, spatulas, weigh paper/boat, appropriate glassware, and solvent.
-
Don all required PPE as outlined in the table above.
-
-
Weighing:
-
Perform all weighing operations within the chemical fume hood.
-
Use a spatula to carefully transfer the solid compound to a tared weigh paper or boat on the analytical balance.
-
Avoid creating dust. If any material is spilled, clean it up immediately following the spill response protocol.
-
-
Dissolving:
-
Carefully add the weighed compound to the reaction vessel or beaker containing the appropriate solvent.
-
Use a small amount of the solvent to rinse the weigh paper/boat and spatula to ensure a quantitative transfer.
-
Gently stir the mixture until the compound is fully dissolved. Avoid vigorous stirring that could create aerosols.
-
-
Post-Handling:
-
Securely cap all containers.
-
Clean all contaminated equipment.
-
Dispose of all contaminated disposables (weigh paper, gloves, etc.) in a designated hazardous waste container.
-
Doff PPE in the correct sequence to avoid contaminating yourself and the laboratory.
-
Wash hands thoroughly with soap and water[3].
-
Emergency and Disposal Plan
A clear and practiced emergency plan is critical for responding effectively to accidental releases.
Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill. For small spills, trained laboratory personnel may proceed with cleanup. For large spills, or if you are unsure, evacuate the area and contact emergency services.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator if the spill is outside of a fume hood.
-
Contain and Clean:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal[3].
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial absorbent) and place it in a sealed container.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Emergency Response Workflow
Caption: Emergency Spill Response Workflow
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][2].
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[2][3].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[2][3].
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[3].
Disposal
All waste containing this compound, including contaminated consumables and cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Collect waste in a clearly labeled, sealed container.
Conclusion
The safe handling of this compound relies on a foundation of risk awareness, stringent adherence to established protocols, and preparedness for emergencies. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can mitigate the potential hazards associated with this compound and maintain a secure laboratory environment conducive to scientific advancement.
References
-
Angene Chemical. (2026, January 7). Safety Data Sheet: 6-Bromo-2H-chromene-3-carbonitrile. Retrieved from [Link]
-
University of British Columbia. (2021, October). 3. Personal Protective Equipment. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
